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(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid Documentation Hub

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  • Product: (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid
  • CAS: 1084334-86-0

Core Science & Biosynthesis

Foundational

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid CAS number

An In-Depth Technical Guide to (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (CAS: 1084334-86-0) for Advanced Drug Discovery Authored by a Senior Application Scientist Introduction: A Multifunctional Building...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (CAS: 1084334-86-0) for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a sophisticated synthetic intermediate that stands at the confluence of several critical pharmacophoric and synthetic motifs. Its structure, which integrates a triarylamine core with a versatile boronic acid functional group, makes it an exceptionally valuable building block for researchers in drug discovery and development. The triarylamine scaffold is a well-established structure in medicinal chemistry, often associated with potent biological activity, while the biphenyl group can enhance binding affinity and modulate pharmacokinetic properties.

The true synthetic power of this molecule, however, lies in its boronic acid moiety. This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a premier method for constructing carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth examination of the properties, synthesis, and critical applications of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, with a focus on leveraging its unique characteristics for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and properties for (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid are summarized below.

PropertyValueSource(s)
CAS Number 1084334-86-0[2][3][4]
Molecular Formula C₂₄H₂₀BNO₂[2][3]
Molecular Weight 365.23 g/mol [2][3]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[3]

Strategic Synthesis and Plausible Pathways

While a specific, detailed synthesis for this exact molecule is proprietary to chemical suppliers, a logical and efficient synthetic strategy can be reverse-engineered from established organometallic methodologies. A common approach involves the formation of the key C-N and C-B bonds. A plausible workflow would involve the palladium-catalyzed Buchwald-Hartwig amination to construct the central triarylamine core, followed by a borylation reaction.

Caption : Plausible synthetic workflow for the target boronic acid.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Miyaura Borylation A 4-Bromo-N-phenylaniline C Intermediate: N-(biphenyl-4-yl)-N-phenylaniline A->C Pd Catalyst Ligand, Base B 4-Biphenylylboronic acid B->C D Intermediate from Step 1 (Activated with a bromo group on the third phenyl ring) F (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (after hydrolysis) D->F Pd Catalyst Ligand, Base E Bis(pinacolato)diboron (B₂pin₂) E->F

This two-stage approach offers high modularity, allowing for the synthesis of various analogs by simply changing the starting materials. The choice of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) is critical for achieving high yields and minimizing side reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[5] This reaction is a robust tool for creating biaryl structures, which are prevalent in many marketed drugs.[6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[1][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.

  • Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the triarylamine moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[8]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]

Caption : The catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)L₂-X Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)₂ Base Diorganopalladium(II) Ar-Pd(II)L₂-Ar' Transmetalation->Diorganopalladium(II) Reductive\nElimination Reductive Elimination Diorganopalladium(II)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for coupling (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid with a generic aryl bromide.

Materials:

  • (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground

  • Anhydrous Toluene/Water mixture (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add the (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, the aryl bromide, and the finely ground K₃PO₄.

    • Expert Insight: Using a finely ground base increases its surface area, which is crucial for activating the boronic acid and accelerating the transmetalation step.

  • Catalyst Pre-formation (Optional but Recommended) : In a separate small vial, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Stir for 5-10 minutes. This allows the active catalyst complex to form before being introduced to the reactants.

  • Reaction Assembly : Add the solvent to the Schlenk flask containing the solids. Then, add the pre-formed catalyst solution via syringe.

  • Inerting : Seal the flask and purge with an inert gas for 5-10 minutes to remove any residual oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

    • Self-Validation: The disappearance of the starting materials and the appearance of a new, more nonpolar spot (on normal phase TLC) or a new peak with the expected mass (in LC-MS) validates reaction progress.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product is typically purified by column chromatography on silica gel to yield the pure biaryl product.

Broader Applications and Future Directions

Beyond Suzuki coupling, the unique properties of arylboronic acids open doors to other advanced applications in drug development:

  • Enzyme Inhibition : Boronic acids are known to act as reversible covalent inhibitors of serine proteases, with the drug Bortezomib being a prime example in cancer therapy.[9][10] The title compound could be explored as a scaffold for developing novel protease inhibitors.

  • Biosensing and Diagnostics : Phenylboronic acids can form reversible covalent bonds with diols, such as those found in sugars.[11] This property is exploited in glucose sensing technologies and could be adapted for diagnostic tools or targeted drug delivery systems that respond to specific saccharides on cell surfaces.[12]

Safety and Handling

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid should be handled in accordance with standard laboratory safety procedures.

  • Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautionary Measures : Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[3]

  • Handling : Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is more than just a chemical intermediate; it is a strategic tool for molecular architects in the pharmaceutical sciences. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction provides a reliable pathway to complex molecular targets. By understanding its underlying chemical principles and applying rigorous experimental protocols, researchers can effectively harness the power of this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • CymitQuimica. B-[4-([1,1'-Biphenyl]-4-ylphenylaMino)phenyl]boronic acid.

  • MedChemExpress. [1,1'-Biphenyl]-4-ylboronic acid | Biochemical Reagent.

  • Sigma-Aldrich. 4-Aminophenylboronic acid 95 80460-73-7.

  • Sigma-Aldrich. 4-Biphenylboronic acid = 95.0 5122-94-1.

  • BLDpharm. (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

  • Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4079.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.

  • De Gruyter. (2018). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.

  • ResearchGate. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395.

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.

  • Nature. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 12, 18889.

  • Labcompare. (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid from Aladdin Scientific Corporation.

  • Boron Molecular. The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem., 14, 2294–2303.

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.

  • PubChem. (4-(Aminomethyl)phenyl)boronic acid.

  • King-Pharm. B-[4-([1,1'-biphenyl]-4-ylphenylamino)phenyl]-Boronic acid [1084334-86-0].

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-biphenyl)-N-phenyl-4-aminophenylboronic Acid

Abstract: This guide provides an in-depth, research-grade technical overview of a robust synthetic pathway to N-(4-biphenyl)-N-phenyl-4-aminophenylboronic acid. This molecule represents a valuable building block in mater...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, research-grade technical overview of a robust synthetic pathway to N-(4-biphenyl)-N-phenyl-4-aminophenylboronic acid. This molecule represents a valuable building block in materials science and medicinal chemistry, integrating a hole-transporting triarylamine core with a versatile boronic acid handle for subsequent cross-coupling reactions. The synthesis is strategically divided into two primary stages: the construction of a key halogenated triarylamine intermediate via a sequential Buchwald-Hartwig amination, followed by its conversion to the target boronic acid using a low-temperature lithiation-borylation protocol. This document details the underlying chemical principles, provides validated step-by-step experimental procedures, and offers expert insights into process optimization and troubleshooting.

Strategic Overview and Retrosynthetic Analysis

The synthesis of complex organic molecules necessitates a logical and efficient strategy. The target molecule, N-(4-biphenyl)-N-phenyl-4-aminophenylboronic acid, is an unsymmetrical triarylamine, a class of compounds for which modern palladium-catalyzed cross-coupling reactions are exceptionally well-suited. Our synthetic strategy hinges on the sequential formation of C-N bonds to assemble the triarylamine core, followed by the introduction of the boronic acid functionality.

The retrosynthetic analysis reveals a practical pathway starting from commercially available materials. The C-B bond of the target boronic acid is logically disconnected via a lithiation-borylation reaction, leading back to the key intermediate, N-(4-biphenyl)-N-(4-bromophenyl)aniline (3) . This triarylamine can be deconstructed through two sequential C-N bond disconnections, corresponding to two Buchwald-Hartwig amination reactions. This leads back to the simple starting materials: 4-bromobiphenyl (1a) , aniline (1b) , and 1-bromo-4-iodobenzene (2b) .

Retrosynthesis Target N-(4-biphenyl)-N-phenyl-4-aminophenylboronic acid Intermediate3 N-(4-biphenyl)-N-(4-bromophenyl)aniline (3) Target->Intermediate3 Lithiation-Borylation Intermediate2 N-(4-biphenyl)aniline (2a) Intermediate3->Intermediate2 Buchwald-Hartwig Amination SM2b 1-Bromo-4-iodobenzene (2b) SM1a 4-Bromobiphenyl (1a) Intermediate2->SM1a Buchwald-Hartwig Amination SM1b Aniline (1b)

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate

The cornerstone of this phase is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds.[1][2] The reaction's development was a significant breakthrough, allowing for the synthesis of aryl amines under far milder conditions than classical methods like the Ullmann condensation.[2] We employ a sequential, two-step approach to build the unsymmetrical triarylamine intermediate.

Workflow_Part1 cluster_0 Protocol 1: First C-N Coupling cluster_1 Protocol 2: Second C-N Coupling start1 4-Bromobiphenyl + Aniline react1 Pd₂(dba)₃, XPhos NaOtBu, Toluene 100 °C, Inert Atm. start1->react1 product1 Intermediate: N-(4-biphenyl)aniline react1->product1 start2 N-(4-biphenyl)aniline + 1-Bromo-4-iodobenzene product1->start2 Purify & Proceed react2 Pd₂(dba)₃, XPhos NaOtBu, Toluene 100 °C, Inert Atm. start2->react2 product2 Product: N-(4-biphenyl)-N-(4-bromophenyl)aniline react2->product2

Caption: Workflow for the synthesis of the key triarylamine intermediate.

Expertise in Action: The Catalytic Cycle

The success of the Buchwald-Hartwig amination relies on a finely tuned palladium catalytic cycle. The choice of a sterically hindered, electron-rich phosphine ligand is critical. Ligands like XPhos or RuPhos promote the key steps of oxidative addition and reductive elimination, preventing catalyst decomposition and increasing reaction rates. The strong, non-nucleophilic base (NaOt-Bu) is essential for deprotonating the amine, generating the active amine anion required for the coupling.

Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)(L₂)-X pd0->pd2_oxid Oxidative Addition pd2_amine Ar-Pd(II)(L₂)-NR¹R² pd2_oxid->pd2_amine Ligand Exchange pd2_amine->pd0 Reductive Elimination product Ar-NR¹R² pd2_amine->product aryl_halide Ar-X aryl_halide->pd2_oxid amine HNR¹R² amine->pd2_amine base Base base->amine Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol 1: Synthesis of N-(4-biphenyl)aniline
Reagent/ParameterQuantityMoles (mmol)Rationale
4-Bromobiphenyl2.33 g10.0Limiting Reagent
Aniline1.12 g12.0Slight excess to ensure full consumption of the halide
Pd₂(dba)₃92 mg0.10 (1 mol%)Palladium(0) pre-catalyst
XPhos191 mg0.40 (4 mol%)Bulky phosphine ligand to promote catalysis
Sodium tert-butoxide1.35 g14.0Strong, non-nucleophilic base
Anhydrous Toluene50 mL-Dry, non-protic solvent
Temperature100 °C-Provides thermal energy to overcome activation barriers
AtmosphereNitrogen-Prevents oxidation of the Pd(0) catalyst

Methodology:

  • To a flame-dried Schlenk flask, add 4-bromobiphenyl, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by aniline.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield N-(4-biphenyl)aniline as a solid.

Experimental Protocol 2: Synthesis of N-(4-biphenyl)-N-(4-bromophenyl)aniline
Reagent/ParameterQuantityMoles (mmol)Rationale
N-(4-biphenyl)aniline2.45 g10.0Starting diarylamine
1-Bromo-4-iodobenzene3.11 g11.0Aryl halide; Iodo- group is more reactive
Pd₂(dba)₃92 mg0.10 (1 mol%)Palladium(0) pre-catalyst
XPhos191 mg0.40 (4 mol%)Ligand
Sodium tert-butoxide1.35 g14.0Base
Anhydrous Toluene50 mL-Solvent
Temperature100 °C-Reaction condition
AtmosphereNitrogen-Inert environment

Methodology:

  • Following the procedure in Protocol 1, combine N-(4-biphenyl)aniline, 1-bromo-4-iodobenzene, and the catalyst system in a Schlenk flask under nitrogen.

  • Add anhydrous toluene and heat the mixture to 100 °C.

  • Stir for 16-24 hours until TLC analysis indicates complete consumption of the starting amine.

  • Perform an identical aqueous workup as described in Protocol 1.

  • Purify the crude material by flash column chromatography (hexane/dichloromethane gradient) to isolate the pure N-(4-biphenyl)-N-(4-bromophenyl)aniline. The product is typically a white to off-white solid.

  • Characterize the intermediate thoroughly by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.

Part II: Synthesis of the Target Boronic Acid

The conversion of the aryl bromide intermediate to the final boronic acid is achieved via a halogen-metal exchange followed by quenching with a boron electrophile. This classic organometallic transformation, often termed lithiation-borylation, requires stringent anhydrous conditions and low temperatures to control the high reactivity of the organolithium intermediate.[3]

Mechanism and Critical Control Points

The reaction proceeds through an aryllithium species, which is a potent nucleophile and base.

  • Temperature Control: Maintaining the temperature at -78 °C (dry ice/acetone bath) is paramount. At higher temperatures, the aryllithium can react with the solvent or other electrophilic sites in the molecule.

  • Anhydrous Conditions: All glassware must be flame-dried, and solvents must be rigorously dried. Organolithium reagents react instantly and exothermically with protic sources like water.

  • Reagent Choice: tert-Butyllithium is often more effective than n-butyllithium for halogen-metal exchange with aryl bromides. Triisopropyl borate is a common electrophile; its bulky isopropoxy groups can sometimes lead to cleaner reactions than trimethyl borate.

Lithiation_Borylation Start Ar-Br (Intermediate 3) Step1 + 2 t-BuLi THF, -78 °C Start->Step1 Intermediate_Li Ar-Li (Aryllithium) Step1->Intermediate_Li Step2 + B(O-iPr)₃ -78 °C to RT Intermediate_Li->Step2 Intermediate_Borate Ar-B(O-iPr)₃⁻ Li⁺ (Boronate Complex) Step2->Intermediate_Borate Step3 + H₃O⁺ (Acidic Workup) Intermediate_Borate->Step3 Final_Product Ar-B(OH)₂ (Target Boronic Acid) Step3->Final_Product

Caption: Reaction sequence for the lithiation-borylation protocol.

Experimental Protocol 3: Synthesis of N-(4-biphenyl)-N-phenyl-4-aminophenylboronic acid
Reagent/ParameterQuantityMoles (mmol)Rationale
Intermediate 3 4.00 g10.0Starting aryl bromide
Anhydrous THF100 mL-Dry etheral solvent, stable to organolithiums at low T
tert-Butyllithium (1.7 M in pentane)12.4 mL21.0Organolithium reagent for halogen-metal exchange
Triisopropyl borate3.45 mL15.0Boron electrophile
Temperature-78 °C-Critical for controlling reactivity
AtmosphereArgon-Inert environment

Methodology:

  • Place the starting bromide 3 in a flame-dried, three-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and an argon inlet.

  • Dissolve the solid in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the tert-butyllithium solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the triisopropyl borate dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C in an ice bath and cautiously quench by the slow addition of 2 M aqueous HCl until the pH is ~1-2.

  • Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification and Handling: A Self-Validating System

Purifying aminophenylboronic acids is notoriously challenging due to their amphoteric nature and propensity to form boroxine anhydrides.

  • Trustworthiness through Extraction: A reliable, non-chromatographic purification involves an acid-base extraction. Dissolve the crude product in diethyl ether and extract with a 1 M NaOH solution. The boronic acid, being acidic, will move to the aqueous layer as its sodium salt. The neutral organic impurities remain in the ether layer, which is discarded. The basic aqueous layer is then carefully acidified with cold 2 M HCl to a pH of ~6-7, causing the pure boronic acid to precipitate.

  • Validation: The precipitated solid is collected by vacuum filtration, washed with cold water and a small amount of cold diethyl ether, and then dried under high vacuum. The purity should be confirmed by NMR.

  • Stability and Storage: Arylboronic acids, particularly those with amino groups, can be sensitive to heat, light, and air.[4] The primary degradation pathway is protodeboronation.[4] The final product should be stored in a desiccator under an inert atmosphere in the dark. For long-term storage, refrigeration is recommended.

Characterization and Data Summary

Thorough characterization at each step is essential to validate the synthesis.

CompoundTechniqueExpected Observations
N-(4-biphenyl)aniline ¹H, ¹³C NMRAromatic signals corresponding to all three phenyl rings; N-H signal.
MS (ESI+)Peak corresponding to [M+H]⁺.
Intermediate (3) ¹H, ¹³C NMRComplex aromatic region showing signals for all four distinct phenyl rings. Disappearance of N-H signal.
MS (ESI+)Isotopic pattern for one bromine atom; peak for [M]⁺.
Final Product ¹H NMRAromatic signals; disappearance of signals associated with the bromo-substituted ring and appearance of new signals. B(OH)₂ proton may be a broad singlet, often exchanges with D₂O.
¹³C NMRAromatic signals, including a characteristic C-B signal at low field (often ~130-140 ppm).
¹¹B NMRA broad singlet typically between 25-35 ppm, characteristic of a trigonal boronic acid.
MS (ESI+)Peak corresponding to [M+H]⁺.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 43(4), 506-518.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][1]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][2]

  • Aggarwal, V. K., et al. (2011). Practical Synthesis of Boronic Esters from Halides and Triflates Using a Rationally Designed Ligand for the Miyaura Borylation Reaction. Journal of the American Chemical Society, 133(43), 17292-17311.
  • Yeung, K., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Society Reviews, 51(24), 10034-10063. [Link][3]

  • Reddit. (2017). Purification of boronic acids? Available at: [Link][5]

  • University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Available at: [Link]

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Foundational

The Pivotal Physicochemical Properties of Triarylamine Boronic Acids: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of triarylamine boronic acids. Moving beyond a mere recitation of facts, this guide delves into the causality behi...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of triarylamine boronic acids. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices and the intricate interplay of structure and function that makes this class of molecules a compelling subject for researchers, scientists, and drug development professionals. Herein, we will navigate the synthesis, purification, and detailed characterization of triarylamine boronic acids, illuminating their potential in advanced applications.

Introduction: The Convergence of Electron Donation and Lewis Acidity

Triarylamine boronic acids represent a fascinating molecular architecture that marries the potent electron-donating, hole-transporting capabilities of the triarylamine core with the unique Lewis acidic and covalent-binding properties of the boronic acid moiety. This fusion creates a versatile scaffold with tunable electronic, optical, and biological properties. The triarylamine unit, characterized by its propeller-like, sp²-hybridized nitrogen center, is a cornerstone in organic electronics, renowned for its stability and ability to form stable radical cations[1][2]. Conversely, the boronic acid group, an organoboron compound with an sp²-hybridized boron atom, is celebrated for its ability to form reversible covalent bonds with diols, a feature extensively exploited in the design of sensors and enzyme inhibitors[3][4][5]. The synergy of these two functional groups within a single molecule opens up a vast chemical space for the development of novel materials and therapeutics.

Synthesis and Purification: Crafting the Molecular Architecture

The synthesis of triarylamine boronic acids typically involves a multi-step approach, focusing first on the construction of the triarylamine core, followed by the introduction of the boronic acid functionality, or vice versa. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthetic Strategies

Key reactions in the synthesis of the triarylamine framework include palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination[6]. For the introduction of the boronic acid group, the Suzuki-Miyaura coupling is a workhorse reaction, often involving the coupling of a halogenated triarylamine with a diboronic ester, such as bis(pinacolato)diboron (B₂pin₂)[7][8]. An alternative is the electrophilic borylation of a pre-formed triarylamine[9].

A common synthetic pathway is illustrated below:

G cluster_0 Part 1: Triarylamine Synthesis cluster_1 Part 2: Borylation cluster_2 Part 3: Deprotection Aryl_Halide Aryl Halide (e.g., 4-bromoiodobenzene) Buchwald_Hartwig Buchwald-Hartwig Coupling Aryl_Halide->Buchwald_Hartwig Secondary_Amine Secondary Aryl Amine Secondary_Amine->Buchwald_Hartwig Triarylamine_Halide Halogenated Triarylamine Buchwald_Hartwig->Triarylamine_Halide Suzuki_Miyaura Suzuki-Miyaura Borylation Triarylamine_Halide->Suzuki_Miyaura B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Suzuki_Miyaura Triarylamine_Boronate_Ester Triarylamine Boronate Ester Suzuki_Miyaura->Triarylamine_Boronate_Ester Hydrolysis Acidic Hydrolysis Triarylamine_Boronate_Ester->Hydrolysis Final_Product Triarylamine Boronic Acid Hydrolysis->Final_Product

Caption: A general synthetic workflow for triarylamine boronic acids.

Experimental Protocol: Suzuki-Miyaura Borylation of a Halogenated Triarylamine

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated triarylamine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: The resulting crude triarylamine boronate ester can often be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like tetrahydrofuran (THF) or acetone.

Purification Strategies

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature. Standard silica gel chromatography can sometimes lead to decomposition.

Effective Purification Techniques:

  • Recrystallization: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method[10].

  • Acid/Base Extraction: Exploiting the acidic nature of the boronic acid, an impure sample can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The boronate salt will partition into the aqueous layer, which is then separated, re-acidified (e.g., with HCl), and the pure boronic acid is extracted back into an organic solvent[11].

  • Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, crystalline adducts. These can be selectively precipitated from a solution containing impurities, filtered, and then the pure boronic acid can be liberated by treatment with acid[10].

  • Specialized Chromatography: To mitigate issues with standard silica gel, boric acid-impregnated silica gel can be used for column chromatography. This minimizes the decomposition of the boronic acid on the stationary phase[1].

G Crude_Product Crude Triarylamine Boronic Acid Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid/Base Extraction Crude_Product->Acid_Base_Extraction DEA_Adduct Diethanolamine Adduct Formation Crude_Product->DEA_Adduct Boric_Acid_Chroma Boric Acid-Impregnated Chromatography Crude_Product->Boric_Acid_Chroma Pure_Product Purified Product Recrystallization->Pure_Product Acid_Base_Extraction->Pure_Product DEA_Adduct->Pure_Product Boric_Acid_Chroma->Pure_Product

Caption: Purification strategies for triarylamine boronic acids.

Physicochemical Properties: A Detailed Examination

The unique combination of a triarylamine and a boronic acid gives rise to a rich set of physicochemical properties.

Electronic and Photophysical Properties

The triarylamine moiety acts as a strong electron donor, while the boronic acid group can be considered a weak electron acceptor. This donor-acceptor (D-A) architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation.

UV-Visible Absorption and Fluorescence Emission:

Triarylamine boronic acids typically exhibit strong absorption in the UV region, corresponding to π-π* transitions within the aromatic system. The presence of the D-A structure can give rise to a lower energy absorption band corresponding to the ICT transition. The emission properties are often highly sensitive to the solvent polarity (solvatochromism), a hallmark of ICT states. In polar solvents, the emission is typically red-shifted due to the stabilization of the more polar excited state.

Compound TypeTypical λabs (nm)Typical λem (nm)Quantum Yield (ΦF)Key Features
Simple Triarylamine300-350350-450Moderate to HighStrong UV absorption, often blue emission.
Triarylamine Boronic Acid320-400450-600VariableICT character, solvatochromism.[12]
Triarylamine-π-Borane350-450500-650HighExtended conjugation, significant red-shift.[13]

Experimental Protocol: Photophysical Characterization

  • Sample Preparation: Prepare dilute solutions (micromolar concentration) of the triarylamine boronic acid in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • UV-Vis Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the samples at their λabs and record the emission spectra. Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of triarylamine boronic acids. The triarylamine core is known to undergo reversible oxidation to form a stable radical cation and, in some cases, a dication[2][14]. The potential at which this oxidation occurs is a measure of the electron-donating ability of the molecule.

The boronic acid group itself is not typically redox-active in the common potential windows but its electronic influence can modulate the oxidation potential of the triarylamine.

MoietyTypical ProcessPotential Range (vs. Fc/Fc⁺)Reversibility
TriarylamineTAA / TAA⁺•+0.2 to +0.8 VReversible
TriarylamineTAA⁺• / TAA²⁺> +0.8 VOften quasi-reversible or irreversible

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of the triarylamine boronic acid in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential to positive values to observe the oxidation of the triarylamine moiety. Record the cyclic voltammogram. It is common practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding ferrocene as an internal standard at the end of the experiment.

Acidity and Diol Binding

Boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is characterized by a pKa value. Arylboronic acids typically have pKa values in the range of 8-10. The acidity can be tuned by the electronic nature of the substituents on the aryl ring; electron-withdrawing groups decrease the pKa (increase acidity).

The key property of boronic acids in a biological context is their ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides, to form cyclic boronate esters[15]. This interaction is often accompanied by a change in the physicochemical properties of the molecule, such as its fluorescence, which forms the basis for fluorescent sensors[16][17].

G cluster_0 Boronic Acid - Diol Equilibrium BA R-B(OH)₂ Diol + HO-R'-OH BA->Diol Ester ⇌ R-B(OR')₂ + 2H₂O Diol->Ester

Caption: Reversible covalent binding of a boronic acid with a diol.

Applications in Drug Development and Materials Science

The unique physicochemical properties of triarylamine boronic acids make them highly attractive for a range of applications.

Drug Development: Enzyme Inhibition

The boronic acid moiety is a bioisostere of the carboxylic acid group and can act as a transition-state analog inhibitor of serine proteases. The boron atom can form a covalent bond with the hydroxyl group of a catalytic serine residue in the enzyme's active site, leading to potent and often reversible inhibition[3][5]. Bortezomib, a dipeptide boronic acid, is a clinically approved proteasome inhibitor for the treatment of multiple myeloma, highlighting the therapeutic potential of this class of compounds. The triarylamine portion of the molecule can be tailored to enhance binding to specific enzyme pockets through hydrophobic and π-stacking interactions, thereby improving potency and selectivity.

Fluorescent Sensors for Biomolecules

The change in fluorescence upon binding of a diol-containing analyte, such as glucose or other saccharides, makes triarylamine boronic acids excellent candidates for the development of fluorescent sensors[15][16]. The triarylamine core can serve as a bright fluorophore, and its emission can be modulated by the change in the electronic environment of the boron atom upon ester formation. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of biologically important molecules.

Organic Electronics

The excellent hole-transporting properties and high thermal stability of the triarylamine core make these compounds suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The boronic acid group can be used as a reactive handle for further functionalization or for anchoring the molecule to a surface.

Conclusion

Triarylamine boronic acids are a class of molecules with a rich and tunable set of physicochemical properties. The interplay between the electron-donating triarylamine core and the Lewis acidic boronic acid group gives rise to unique electronic, photophysical, and binding characteristics. A thorough understanding of their synthesis, purification, and detailed characterization is crucial for harnessing their full potential in diverse fields ranging from medicinal chemistry to materials science. As synthetic methodologies become more refined and our understanding of their structure-property relationships deepens, triarylamine boronic acids are poised to become increasingly important building blocks for the next generation of functional molecules.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Hatakeyama, T., Hashimoto, S., Seki, S., & Nakamura, M. (2011). Electrophilic Borylation of Triarylamines. Journal of the American Chemical Society, 133(46), 18614–18617. [Link]

  • He, Z., Zhang, C., & Li, Y. (2015). Triarylamine: a promising core unit for efficient organic solar cells. Journal of Materials Chemistry C, 3(31), 8089-8097. [Link]

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Exploratory

Mastering the Spectrum: A Senior Application Scientist's Guide to the ¹H NMR Characterization of Substituted Aminophenylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Substituted aminophenylboronic acids (APbAs) are a cornerstone of modern medicinal chemistry and materials science. Their unique...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted aminophenylboronic acids (APbAs) are a cornerstone of modern medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them indispensable as components of glucose sensors, drug delivery systems, and as crucial building blocks in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Accurate structural confirmation and purity assessment are paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide moves beyond a simple recitation of spectral data. It provides a field-proven, in-depth methodology grounded in the causal relationships between molecular structure, experimental conditions, and the resulting NMR spectrum. As a self-validating framework, these protocols are designed to ensure researchers can confidently and accurately characterize these often-challenging molecules.

The Foundational Spectrum: Understanding the Phenylboronic Acid Moiety

Before delving into the effects of substituents, one must grasp the intrinsic ¹H NMR characteristics of the phenylboronic acid core. The spectrum is dominated by two key regions: the aromatic protons and the highly variable boronic acid protons.

A defining challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[4][5] This equilibrium between the monomeric acid and the trimeric boroxine can lead to signal broadening or the appearance of multiple sets of signals, complicating spectral interpretation.[4][5][6] The choice of NMR solvent is therefore not a trivial matter but a critical experimental parameter to control this equilibrium.

G cluster_0 Equilibrium in Solution Monomer 3 x Phenylboronic Acid (ArB(OH)₂) Boroxine Phenylboroxine Trimer ((ArBO)₃) Monomer->Boroxine -3H₂O Boroxine->Monomer +3H₂O Water 3 x H₂O

Caption: Boronic acid-boroxine equilibrium.

The Amino Group's Influence: A Study in Electronic Effects

The introduction of an amino (-NH₂) group profoundly alters the electronic landscape of the phenyl ring, and its position—ortho, meta, or para—dictates the specific changes observed in the ¹H NMR spectrum. The amino group is a powerful activating group, donating electron density into the ring through the mesomeric effect. This increased electron density results in greater shielding of the aromatic protons, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted phenylboronic acid.[7]

  • Ortho-Aminophenylboronic Acid (2-APBA): The proximity of the amino and boronic acid groups can lead to intramolecular hydrogen bonding or even the formation of a B-N dative bond.[8][9] This can restrict bond rotation and leads to a more complex and often well-resolved splitting pattern for the aromatic protons.

  • Meta-Aminophenylboronic Acid (3-APBA): The amino group's electron-donating effect is strongest at the ortho and para positions relative to itself. Therefore, in 3-APBA, the protons at C2, C4, and C6 will be the most shielded.

  • Para-Aminophenylboronic Acid (4-APBA): The symmetry of this isomer simplifies the spectrum. The protons ortho to the amino group (C3 and C5) are chemically equivalent, as are the protons meta to the amino group (C2 and C6). This typically results in two distinct doublets, creating a characteristic AA'BB' system.

The protons of the amino group (-NH₂) themselves appear as a broad singlet. Much like the B(OH)₂ protons, they are labile and can exchange with trace water or deuterated solvent, which can alter their chemical shift and broadness.

Field-Proven Experimental Protocols

The quality and interpretability of a ¹H NMR spectrum are directly dependent on meticulous sample preparation and deliberate selection of acquisition parameters.

Core Protocol: Sample Preparation

This protocol is designed to favor the monomeric boronic acid form, yielding sharper, more easily interpretable spectra.

Objective: To prepare a ~5-10 mg sample of the aminophenylboronic acid in a suitable deuterated solvent, minimizing boroxine formation.

Materials:

  • Aminophenylboronic acid sample

  • Deuterated solvent (DMSO-d₆, Methanol-d₄, or D₂O)

  • Vortex mixer

  • Pipettes

  • Quartz NMR tube (recommended)[4]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the aminophenylboronic acid sample directly into a clean, dry vial.

  • Solvent Selection & Rationale:

    • Primary Choice (DMSO-d₆): This is often the best starting solvent. Its polar, aprotic nature solubilizes most APbAs well, and it slows down the exchange of the -NH₂ and -B(OH)₂ protons, often allowing for their observation as distinct, albeit broad, signals.

    • Troubleshooting Choice (Methanol-d₄): If the spectrum in DMSO-d₆ is broad or suggests oligomerization, prepare a new sample in methanol-d₄. As a coordinating solvent, methanol actively breaks up the B-O-B bonds of the boroxine trimer, driving the equilibrium towards the monomer.[6] Be aware that the B(OH)₂ and NH₂ protons will rapidly exchange with the solvent's deuterium, causing their signals to disappear.

    • Aqueous Studies (D₂O): For studies focused on biological applications or pH dependence, D₂O is the solvent of choice. The sample's solubility may require pH adjustment.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds, or until the sample is fully dissolved. Gentle warming may be required for less soluble derivatives.

  • Transfer: Carefully transfer the solution into a clean NMR tube. Using a quartz NMR tube is best practice to eliminate the broad background signal from borosilicate glass.[4]

Data Acquisition: Key Parameters
  • D₂O Exchange: To definitively identify the labile -NH₂ and -B(OH)₂ protons, acquire a standard spectrum first. Then, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear entirely.

  • Standard ¹H Acquisition: A standard proton experiment with 16-32 scans is typically sufficient. For dilute samples, increase the scan count.

Spectral Interpretation: Decoding the Data

A systematic approach is crucial for accurate assignment.

G cluster_workflow NMR Characterization Workflow A Prepare Sample (See Protocol 3.1) B Acquire ¹H Spectrum A->B C Add D₂O Drop B->C F Analyze Aromatic Region (Chemical Shift & Coupling) B->F D Re-acquire ¹H Spectrum C->D E Identify Labile Protons (NH₂, OH) D->E G Assign Structure E->G F->G H Check for Impurities (Solvent, Boroxine) G->H

Caption: Systematic workflow for APbA characterization.

Data Summary: Typical Chemical Shifts and Coupling Constants

The precise chemical shifts are highly dependent on the solvent and the presence of other substituents, but the following table provides a general guide for APbAs in DMSO-d₆.

Proton Type Isomer Typical Chemical Shift (δ, ppm) Typical Coupling Constants (Hz)
Aromatic H 2-Amino6.5 - 7.5³J (ortho) ≈ 7-9 Hz
3-Amino6.8 - 7.8⁴J (meta) ≈ 2-3 Hz[10]
4-Amino6.6 - 7.9⁵J (para) ≈ <1 Hz
-NH₂ All4.5 - 6.0 (Broad)N/A (Broad singlet)
-B(OH)₂ All7.5 - 8.5 (Very Broad)N/A (Broad singlet)

Note: ³J, ⁴J, and ⁵J refer to coupling across three, four, and five bonds, respectively.

Assigning the Aromatic Region
  • Integration: Integrate the aromatic region. The total integral should correspond to the number of aromatic protons (typically 4 for a monosubstituted ring).

  • Multiplicity: Analyze the splitting patterns.

    • A doublet of doublets (dd) or triplet (t) often indicates a proton with two different neighboring protons.

    • A simple doublet (d) suggests a proton with only one neighbor.

    • A singlet (s) or a narrowly split multiplet in the aromatic region is common for protons flanked by substituents.

  • Coupling Constants (J-values): The magnitude of the coupling constant is diagnostic of the relationship between the coupled protons.[11]

    • Ortho-coupling (³JHH): Typically 7-9 Hz. Protons on adjacent carbons.

    • Meta-coupling (⁴JHH): Typically 2-3 Hz. Protons separated by two carbons.[10]

    • Para-coupling (⁵JHH): Typically 0-1 Hz. Often not resolved.

By combining chemical shift, multiplicity, and J-values, one can piece together the substitution pattern of the aromatic ring.

Advanced Topics: The Critical Role of pH

For any APbA intended for use in biological or aqueous systems, understanding the effect of pH is non-negotiable. The boronic acid (B(OH)₂) exists in a pH-dependent equilibrium with its anionic, sp³-hybridized boronate form (B(OH)₃⁻).[8][12][13] This structural change significantly alters the electronic properties of the phenyl ring and is readily observable by ¹H NMR.

G cluster_0 pH-Dependent Boronic Acid Equilibrium Acid Trigonal Planar Boronic Acid (sp²) Base Tetrahedral Boronate (sp³) Acid->Base + OH⁻ Base->Acid + H⁺

Caption: Effect of pH on boronic acid hybridization.

As the pH increases above the pKa of the boronic acid, the equilibrium shifts to the boronate form. The formation of the negatively charged, sp³-hybridized boron center leads to increased shielding of the aromatic protons, causing a characteristic upfield shift in their ¹H NMR signals. Monitoring these shifts as a function of pH is a powerful method to determine the apparent pKa of the molecule under specific experimental conditions.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]

  • ResearchGate. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available from: [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

  • Rostamitabar, M., et al. (2021). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed Central. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for - A novel aggregation–induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. Available from: [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with... Available from: [Link]

  • ACD/Labs. Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. (2025). Available from: [Link]

  • University of Colorado Boulder. Coupling in 1H NMR spectra. Available from: [Link]

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Foundational

Solubility of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Si...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in the Application of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

The utility of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, a solid at room temperature with a molecular weight of 365.23 g/mol and a chemical formula of C₂₄H₂₀BNO₂[1], is intrinsically linked to its behavior in solution. In drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), influencing a drug's absorption and oral bioavailability[2]. For synthetic chemists, solvent selection is paramount for achieving optimal reaction conditions and yields. Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a fundamental prerequisite for its practical application.

Boronic acids as a class of compounds present unique challenges in solubility determination. A key characteristic is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[3][4]. This equilibrium between the acid and anhydride form can be influenced by the solvent and the presence of substituents on the aryl ring, leading to variability in solubility measurements[3][4].

Theoretical Framework: Factors Influencing the Solubility of Arylboronic Acids

The solubility of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in a given organic solvent is governed by a combination of factors related to both the solute and the solvent.

  • Molecular Structure and Polarity : The large, nonpolar biphenyl and phenyl groups in the molecule suggest a preference for less polar organic solvents. The presence of the amino and boronic acid functionalities introduces polarity, allowing for interactions with more polar solvents. The overall solubility will be a balance of these competing characteristics.

  • Solvent Properties : Key solvent properties that influence solubility include:

    • Polarity : A general principle is "like dissolves like." Solvents with polarities similar to the solute are likely to be more effective.

    • Hydrogen Bonding Capacity : The boronic acid and amino groups can act as hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) may enhance solubility.

    • Dielectric Constant : A higher dielectric constant can help to solvate charged or highly polar species.

  • Temperature : The solubility of solids in liquids generally increases with temperature. This relationship is crucial for processes like crystallization.

  • Formation of Boroxines : As previously mentioned, the equilibrium between the boronic acid and its corresponding boroxine can significantly impact solubility. Boroxines are generally less polar than the corresponding boronic acids and may exhibit different solubility profiles.

  • Esterification : Boronic acids can react with diols to form boronic esters[5]. This derivatization can dramatically alter solubility. For instance, the formation of pinacol esters often increases solubility in nonpolar organic solvents[3][6].

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method [7][8]. This method is reliable and widely accepted in the pharmaceutical industry[7].

Materials and Equipment
  • (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (high purity, ≥97%)[1][9]

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess compound prep2 Add to vial with known volume of solvent prep1->prep2 Dispense equil1 Seal vials and place on shaker prep2->equil1 Load equil2 Agitate at constant temperature (e.g., 25°C) equil1->equil2 equil3 Monitor until equilibrium is reached (e.g., 24-72 hours) equil2->equil3 Time sample1 Centrifuge to pellet excess solid equil3->sample1 Collect sample2 Filter supernatant sample1->sample2 Clarify sample3 Dilute sample sample2->sample3 Prepare for analysis sample4 Analyze by HPLC sample3->sample4 quant2 Determine concentration from curve sample4->quant2 Interpolate quant1 Prepare calibration curve quant1->quant2 Standardize

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid to a series of vials. A visual excess of solid should remain at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours or longer[7][8]. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

  • Sample Collection and Preparation :

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the dissolved compound from the undissolved solid, centrifuge the samples.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter compatible with the organic solvent. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Analysis by HPLC :

    • Develop and validate an HPLC method for the quantification of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid. This includes selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Inject the diluted samples and the standards into the HPLC system and record the peak areas.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Expected Solubility Trends and Solvent Selection

While specific data is unavailable, we can infer potential solubility trends based on the behavior of similar compounds like phenylboronic acid and its derivatives[3][6].

Solvent ClassExpected Solubility of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acidRationale
Ethers HighEthers like diethyl ether and tetrahydrofuran (THF) are good solvents for many boronic acids. They can act as hydrogen bond acceptors.
Ketones HighKetones such as acetone and 3-pentanone have shown high solubility for phenylboronic acid[3]. Their polarity and ability to accept hydrogen bonds are favorable.
Chlorinated Solvents Moderate to HighChloroform and dichloromethane can be effective solvents, particularly for boronic esters[3]. The large nonpolar portion of the target molecule may favor these solvents.
Hydrocarbons Very LowNonpolar hydrocarbons like hexane and methylcyclohexane are generally poor solvents for boronic acids due to the polarity of the boronic acid group[3].
Alcohols Moderate to HighAlcohols like methanol and ethanol can engage in hydrogen bonding, but the large nonpolar structure of the target compound may limit very high solubility.
Aprotic Polar Solvents Moderate to HighSolvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are strong organic solvents and are likely to dissolve the compound effectively[10].

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in organic solvents. By following the detailed experimental protocol and considering the underlying chemical principles, researchers can generate reliable and reproducible solubility data. This information is critical for advancing the use of this compound in various scientific and industrial applications. Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents and at different temperatures. Additionally, investigating the impact of pH on its aqueous solubility and the formation of co-crystals or esters to modulate its solubility would be valuable areas of research.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Censi, R., & Di Martino, P. (2015). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available from: [Link]

  • Węgiel, K., Tomaszkiewicz, I., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4474-4481. Available from: [Link]

  • (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid from Aladdin Scientific Corporation - Labcompare. Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]

  • Kovačević, I., Parojčić, J., & Homšek, I. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(2), 563-570. Available from: [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 3(2), 335.
  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

Sources

Exploratory

Electronic properties of triarylamine-based boronic acid derivatives

An In-depth Technical Guide to the Electronic Properties of Triarylamine-Based Boronic Acid Derivatives This guide provides a comprehensive overview of the electronic properties of a fascinating class of molecules: triar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Triarylamine-Based Boronic Acid Derivatives

This guide provides a comprehensive overview of the electronic properties of a fascinating class of molecules: triarylamine-based boronic acid derivatives. These compounds are at the forefront of materials science and medicinal chemistry, demonstrating significant potential in applications ranging from next-generation electronics to advanced therapeutic and diagnostic tools. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles, practical methodologies, and insights into the structure-property relationships that govern the functionality of these molecules.

Introduction: A Tale of Two Moieties

The unique electronic characteristics of triarylamine-based boronic acid derivatives arise from the synergistic interplay of two key functional components: the electron-donating triarylamine (TAA) core and the electron-accepting boronic acid group.

Triarylamines (TAAs) are propeller-shaped, non-planar molecules known for their excellent hole-transporting capabilities.[1][2] This property stems from their low ionization potentials and the ability to form stable radical cations. The three-dimensional structure of TAAs helps to suppress intermolecular aggregation, which is often a cause of fluorescence quenching in the solid state.[3]

Boronic acids (R-B(OH)₂) , on the other hand, are characterized by a boron atom with a vacant p-orbital, making them effective Lewis acids and electron acceptors.[4] This Lewis acidity is central to their use in sensors, as they can reversibly bind with diols, such as those found in saccharides.[4][5]

The fusion of a TAA donor and a boronic acid acceptor creates a molecule with a pronounced intramolecular charge transfer (ICT) character. This D-π-A architecture is the foundation for their rich photophysical and electrochemical properties.

Synthesis of Triarylamine-Based Boronic Acid Derivatives

The synthesis of these derivatives typically involves a multi-step process, culminating in the introduction of the boronic acid functionality onto a pre-functionalized triarylamine scaffold.

General Synthetic Approach

A common strategy involves the synthesis of a halogenated triarylamine, which then serves as a precursor for the introduction of the boronic acid group. The following diagram illustrates a generalized synthetic pathway.

Synthesis_Workflow A Aryl Halide + Diphenylamine B Halogenated Triarylamine A->B Ullmann or Buchwald-Hartwig Coupling C Triarylamine Boronic Ester B->C Miyaura Borylation or Lithiation-Borylation D Triarylamine Boronic Acid C->D Hydrolysis

Caption: Generalized synthetic workflow for triarylamine-based boronic acid derivatives.

Detailed Experimental Protocol: Synthesis of 4-(Diphenylamino)phenylboronic Acid

This protocol provides a detailed procedure for the synthesis of a common triarylamine-based boronic acid derivative.

Step 1: Synthesis of 4-Bromotriphenylamine

  • To a round-bottom flask, add 4-bromoaniline, iodobenzene, copper powder, and potassium carbonate.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic solids.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(Diphenylamino)phenylboronic Acid via Lithiation-Borylation

  • Dissolve 4-bromotriphenylamine in anhydrous tetrahydrofuran (THF) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.

  • Slowly transfer the lithiated triarylamine solution to the triisopropyl borate solution via cannula.

  • Allow the reaction to stir at -78 °C for 2-3 hours and then warm to room temperature overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude boronic acid.

  • The crude product can be purified by recrystallization or by washing with a non-polar solvent like hexanes to remove non-polar impurities.

Electronic Properties and Their Characterization

The electronic properties of triarylamine-based boronic acid derivatives are typically investigated using a combination of electrochemical, spectroscopic, and computational methods.

Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the redox potentials and estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these compounds.[6][7]

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Working Electrode Preparation: Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.[8] Polish the working electrode with alumina slurry, sonicate, and dry before use.

  • Analyte Solution: Dissolve the triarylamine-based boronic acid derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Immerse the electrodes in the analyte solution.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back.

    • Perform a scan of the ferrocene/ferrocenium (Fc/Fc⁺) couple under the same conditions for internal calibration.

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following equations:[7]

      • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap (E_g) can be estimated as the difference between the HOMO and LUMO levels.

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (Glassy Carbon) Sol Analyte in Electrolyte Solution WE->Sol RE Reference Electrode (Ag/AgCl) RE->Sol CE Counter Electrode (Platinum Wire) CE->Sol Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->RE Measures Potential Potentiostat->CE Supplies Current

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are used to probe the electronic transitions and emissive properties of these molecules.

  • UV-Vis Absorption: The absorption spectra typically show intense π-π* transitions in the UV region and a lower energy intramolecular charge transfer (ICT) band. The position of the ICT band is sensitive to the electronic nature of the substituents on the triarylamine and boronic acid moieties.

  • Fluorescence Emission: These compounds are often highly fluorescent. The emission wavelength and quantum yield are influenced by the extent of ICT in the excited state and the polarity of the solvent (solvatochromism).

Table 1: Representative Electronic and Photophysical Data for Triarylamine-Based Boronic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)λₐₑₛ (nm)λₑₘ (nm)Quantum Yield (Φ)
TPA-B(OH)₂-5.34-2.013.333504300.65
(MeO)₂-TPA-B(OH)₂-5.15-1.983.173654550.78
(CN)₂-TPA-B(OH)₂-5.68-2.353.333404200.52

(Note: The values in this table are representative and can vary depending on the specific molecular structure and experimental conditions.)

Computational Modeling: Density Functional Theory (DFT)

DFT calculations are a powerful tool for understanding the electronic structure and predicting the properties of these molecules.[8]

  • Functionals and Basis Sets: Common functionals for these systems include B3LYP for ground-state properties and CAM-B3LYP for excited-state properties, often with a 6-31G(d) or larger basis set.

  • Calculated Properties: DFT can be used to calculate:

    • Optimized molecular geometries.

    • HOMO and LUMO energy levels and their spatial distributions.

    • Simulated UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT).[9][10]

    • Dipole moments and other electronic properties.

Structure-Property Relationships

The electronic properties of triarylamine-based boronic acid derivatives can be systematically tuned by modifying their molecular structure.

  • Substituents on the Triarylamine Donor: Electron-donating groups (e.g., methoxy, -OCH₃) on the TAA moiety increase the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., cyano, -CN) lower the HOMO energy level.[11]

  • Substituents on the Phenylboronic Acid Acceptor: Electron-withdrawing groups on the phenyl ring of the boronic acid lower the LUMO energy level, which can also lead to a red-shift in the spectra and influence the electron-accepting strength.

  • π-Conjugated Linker: The nature of the conjugated bridge connecting the TAA and boronic acid groups affects the degree of electronic communication between the donor and acceptor, influencing the ICT character and, consequently, the photophysical properties.

Applications

The unique electronic properties of these compounds make them suitable for a variety of applications.

Organic Electronics
  • Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and good hole-transporting properties make them excellent candidates for emissive and hole-transport layers in OLEDs.[12] The boronic acid group can also be used to tune the electron-transporting properties.[13]

  • Organic Solar Cells (OSCs): The D-A structure is beneficial for charge separation, a key process in organic photovoltaics.

Fluorescent Sensors and Probes

The Lewis acidic boronic acid moiety can selectively bind to diols, leading to a change in the fluorescence properties of the molecule. This makes them excellent fluorescent sensors for biologically important molecules like carbohydrates.[4][5] Triarylamine-based fluorescent probes are also being developed for in vivo imaging and for monitoring cellular processes.[14][15][16]

Sensing_Mechanism A Triarylamine-Boronic Acid (Fluorescent) C Cyclic Boronate Ester (Altered Fluorescence) A->C B Diol-Containing Analyte (e.g., Glucose) B->C

Caption: Sensing mechanism of a boronic acid-based fluorescent probe.

Drug Development

The unique properties of boronic acids have led to their incorporation into several FDA-approved drugs.[17] While triarylamine-based boronic acids are still in the exploratory phase for therapeutic applications, their potential is significant.

  • Enzyme Inhibition: The boronic acid group can act as a transition state analog to inhibit the activity of certain enzymes, such as proteases.[2][18]

  • Targeted Drug Delivery: Boronic acids can be used to target sialic acid residues that are overexpressed on the surface of some cancer cells, enabling targeted drug delivery.[19] They can also be incorporated into pH-responsive drug delivery systems.

  • Boron Neutron Capture Therapy (BNCT): These compounds can serve as delivery agents for boron-10 to tumor cells for BNCT, a targeted radiation therapy.

Conclusion and Future Outlook

Triarylamine-based boronic acid derivatives represent a versatile and highly tunable class of organic materials. The ability to independently modify the donor, acceptor, and linker components allows for precise control over their electronic and photophysical properties. While their application in organic electronics is well-established, their potential in the biomedical field, particularly in diagnostics and targeted therapies, is an exciting and rapidly growing area of research. Future work will likely focus on the development of new derivatives with enhanced properties for specific applications, such as near-infrared emission for deep-tissue imaging and improved biocompatibility for therapeutic use.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 4-(Diphenylamino)benzeneboronic acid.
  • Li, J., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances.
  • Badugu, R., et al. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence.
  • Kaur, N., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
  • Al-Attar, H. A. M., et al. (2012).
  • Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications. (2025).
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  • Commercially available and late‐stage clinical trials boron‐based drugs. (n.d.).
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  • Polarity-Sensitive fluorescent probes based on triphenylamine for fluorescence lifetime imaging of lipid droplets. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Strohriegl, P., & Grazulevicius, J. V. (2002). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics.
  • Chemistry LibreTexts. (2022). Lab 1: Cyclic Voltammetry.
  • Le-Thuy, L., et al. (2012). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS.
  • Bridged-triarylamine starburst oligomers as hole transporting materials for electroluminescent devices. (n.d.).
  • Cho, H. Y. (2009). Organic Light-Emitting Devices Consisting of N-Triarylamine-Based Hole Injecting/Transporting Materials. Molecular Crystals and Liquid Crystals.
  • Paioni, A. L., et al. (2024). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem.
  • TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). EurekAlert!.
  • 4-(Diphenylamino)phenylboronic acid. (n.d.). CymitQuimica.
  • 4-(Diphenylamino)phenylboronic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Oxygen-bridged boron derivatives as electron transport and thermally activated delayed fluorescence host materials for high-performance phosphorescent organic light-emitting diodes. (2023).
  • A novel chemo-sensor based on triphenylamine derivative Probe-TPA for thiophenols... (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • A Novel Water-soluble Triphenylamine-based Fluorescent Probes for Real-time Monitoring of HSO3⁻/SO32⁻ in Food Samples and Living Cells. (2025). Journal of Fluorescence.
  • 4-(Diphenylamino)phenylboronic acid Chemical Properties,Uses,Production. (n.d.). ChemicalBook.
  • Boronic acid derivatives and therapeutic uses thereof. (2016).
  • How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube.
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). Accounts of Chemical Research.
  • Boronic Acid-Tethered Amphiphilic Hyaluronic Acid Derivative-Based Nanoassemblies for Tumor Targeting and Penetration. (2017).
  • Boronic Acid Shell-Crosslinked dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. (2014). Macromolecular Bioscience.
  • TD DFT Calculation (UV-Vis) using Gaussian Software. (2021). YouTube.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules.
  • Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. (2021). YouTube.
  • 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. (2023). YouTube.
  • Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. (2025).
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Foundational

An In-depth Technical Guide to the Thermal Stability of N-Aryl Aminophenylboronic Acids

Abstract N-aryl aminophenylboronic acids represent a pivotal class of reagents and intermediates in medicinal chemistry and materials science. Their utility in forming carbon-nitrogen bonds and their responsiveness to bi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-aryl aminophenylboronic acids represent a pivotal class of reagents and intermediates in medicinal chemistry and materials science. Their utility in forming carbon-nitrogen bonds and their responsiveness to biological cues make them invaluable building blocks. However, the inherent thermal lability of the boronic acid moiety can significantly impact their synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the factors governing the thermal stability of N-aryl aminophenylboronic acids. We will delve into the primary degradation pathways, the influence of electronic and steric effects imparted by the N-aryl substituent, and robust analytical methodologies for assessing thermal stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the challenges associated with the thermal decomposition of these versatile compounds.

Introduction: The Double-Edged Sword of Reactivity and Instability

N-aryl aminophenylboronic acids are bifunctional molecules that combine the versatile reactivity of an arylboronic acid with the structural and electronic diversity of a diarylamine. The boronic acid group is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The diarylamine moiety is a common scaffold in pharmacologically active compounds. The synergy of these two functionalities in a single molecule opens up exciting avenues for the synthesis of complex nitrogen-containing molecules and the development of novel therapeutics.

However, the very attributes that make boronic acids synthetically useful – the electron-deficient boron center and the labile carbon-boron bond – also render them susceptible to degradation under various conditions, including elevated temperatures. Understanding the thermal stability of N-aryl aminophenylboronic acids is therefore not merely an academic exercise but a critical necessity for their practical application. Thermal decomposition can lead to reduced yields in synthetic transformations, the formation of impurities that are difficult to separate, and a decrease in the shelf-life of valuable intermediates. This guide aims to provide a foundational understanding of the principles governing the thermal stability of this important class of molecules and to equip the reader with the knowledge to anticipate and manage these challenges.

Fundamental Degradation Pathways of Arylboronic Acids

The thermal stability of N-aryl aminophenylboronic acids is intrinsically linked to the inherent reactivity of the arylboronic acid functional group. Two primary degradation pathways dominate the thermal decomposition of these compounds: protodeboronation and oxidation .

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is a chemical reaction that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is often an undesired side reaction in cross-coupling reactions and can be promoted by heat, acidic or basic conditions, and the presence of proton sources like water.[1]

The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the electronic nature of the aryl ring. Electron-donating groups on the aromatic ring tend to stabilize the carbon-boron bond, making the compound more resistant to protodeboronation. Conversely, electron-withdrawing groups can destabilize the C-B bond and accelerate this degradation pathway.[2][3]

In the context of N-aryl aminophenylboronic acids, the diarylamine moiety can have a significant electronic influence on the phenylboronic acid ring. The nitrogen atom's lone pair can donate electron density into the aromatic system, which would be expected to stabilize the C-B bond and thus enhance thermal stability against protodeboronation. However, the nature of the second aryl group (the "N-aryl" substituent) can modulate this effect. An electron-withdrawing N-aryl group could diminish the electron-donating capacity of the nitrogen, thereby potentially reducing the stability of the boronic acid.

Diagram 1: Proposed Influence of N-Aryl Substituent on Protodeboronation

G cluster_0 N-Aryl Aminophenylboronic Acid cluster_1 Effect on Stability Molecule Ar-NH-Ph-B(OH)₂ Increased_Stability Increased Thermal Stability (Reduced Protodeboronation) Molecule->Increased_Stability Stabilizes C-B bond Decreased_Stability Decreased Thermal Stability (Increased Protodeboronation) Molecule->Decreased_Stability Destabilizes C-B bond EDG Electron-Donating N-Aryl Group (Ar) EDG->Molecule Increases electron density on boronic acid ring EWG Electron-Withdrawing N-Aryl Group (Ar) EWG->Molecule Decreases electron density on boronic acid ring

Caption: Electronic effects of the N-aryl group on protodeboronation susceptibility.

Oxidation: The Inevitable Reaction with Oxygen

Arylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species and at elevated temperatures.[4] The oxidation of the carbon-boron bond typically leads to the formation of a phenol and boric acid.[5] This process can be a significant degradation pathway, especially for electron-rich arylboronic acids.

The diarylamine group in N-aryl aminophenylboronic acids, being an electron-donating group, would be expected to increase the susceptibility of the arylboronic acid moiety to oxidation. The presence of the N-aryl substituent can further influence this. An electron-donating N-aryl group would likely enhance the electron-donating nature of the diarylamine, making the boronic acid more prone to oxidation. Conversely, an electron-withdrawing N-aryl group could mitigate this effect to some extent.

Assessing Thermal Stability: Key Analytical Techniques

A thorough understanding of the thermal stability of N-aryl aminophenylboronic acids requires the use of appropriate analytical techniques. The following methods are indispensable for characterizing the thermal behavior of these compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6] A TGA experiment provides crucial information about the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the mass of residue remaining after decomposition.

Table 1: Representative TGA Parameters for Assessing Thermal Stability

ParameterDescriptionSignificance for N-Aryl Aminophenylboronic Acids
Tonset (°C) The temperature at which significant mass loss begins.A higher Tonset indicates greater thermal stability.
Tmax (°C) The temperature of the maximum rate of mass loss.Provides insight into the kinetics of the decomposition process.
% Mass Loss The total percentage of mass lost during heating.Can be correlated to specific decomposition pathways (e.g., loss of water, deboronation).
% Residue The percentage of mass remaining at the end of the experiment.Can indicate the formation of non-volatile decomposition products.

Experimental Protocol: Thermogravimetric Analysis of an N-Aryl Aminophenylboronic Acid

  • Sample Preparation: Accurately weigh 5-10 mg of the N-aryl aminophenylboronic acid into a clean TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation during the initial heating phase.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Diagram 2: TGA Experimental Workflow

G Start Start Sample_Prep Sample Preparation (5-10 mg in TGA pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Inert atmosphere) Sample_Prep->Instrument_Setup Heating Heating Program (e.g., 10 °C/min to 600 °C) Instrument_Setup->Heating Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG curves) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for conducting a TGA experiment.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a powerful technique for investigating thermal transitions in materials by measuring the difference in heat flow between a sample and a reference as a function of temperature.[7] For N-aryl aminophenylboronic acids, DSC can be used to determine melting points, detect polymorphic transitions, and observe exothermic decomposition events.

An endothermic peak in a DSC thermogram typically corresponds to a melting event, while an exothermic peak can indicate a decomposition process. The temperature and enthalpy of these transitions provide valuable information about the thermal stability of the compound.

Table 2: Key DSC Parameters for Thermal Stability Assessment

ParameterDescriptionSignificance for N-Aryl Aminophenylboronic Acids
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.A sharp melting point can indicate high purity. A broad melting range may suggest the presence of impurities or decomposition during melting.
Decomposition Temperature (Td) The temperature at which an exothermic decomposition event is observed.A lower Td indicates lower thermal stability.
Enthalpy of Fusion (ΔHf) The amount of heat required to melt the sample.Can provide information about the crystallinity of the material.
Enthalpy of Decomposition (ΔHd) The amount of heat released during decomposition.A large exothermic decomposition can indicate a highly energetic and potentially hazardous process.

Experimental Protocol: Differential Scanning Calorimetry of an N-Aryl Aminophenylboronic Acid

  • Sample Preparation: Accurately weigh 2-5 mg of the N-aryl aminophenylboronic acid into a hermetically sealed DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature, peak temperature, and enthalpy of any observed thermal events (melting, decomposition).

The Influence of the N-Aryl Substituent: A Deeper Dive

The nature of the N-aryl substituent is arguably the most critical determinant of the thermal stability of N-aryl aminophenylboronic acids. Both electronic and steric factors come into play.

Electronic Effects

As previously discussed, the electronic properties of the N-aryl group can significantly influence the electron density on the phenylboronic acid ring, thereby affecting its susceptibility to both protodeboronation and oxidation.

  • Electron-Donating Groups (EDGs) on the N-aryl ring (e.g., -OCH3, -CH3) will increase the electron-donating ability of the diarylamine nitrogen. This is expected to further stabilize the C-B bond against protodeboronation but may increase the susceptibility to oxidation.

  • Electron-Withdrawing Groups (EWGs) on the N-aryl ring (e.g., -NO2, -CF3) will decrease the electron-donating ability of the diarylamine nitrogen. This may lead to a less stable C-B bond and increased susceptibility to protodeboronation, but it could also decrease the rate of oxidation.[7]

Steric Effects

The steric bulk of the N-aryl substituent can also play a role in thermal stability. Large, bulky groups in the ortho position of the N-aryl ring could potentially hinder the approach of reagents or catalysts that might promote decomposition. Furthermore, steric hindrance could influence the conformation of the molecule, which in turn might affect the electronic communication between the N-aryl group and the boronic acid moiety.

Strategies for Enhancing Thermal Stability

Given the inherent instability of some boronic acids, several strategies can be employed to enhance their thermal stability for practical applications.

  • Formation of Boronate Esters: Conversion of the boronic acid to a boronate ester, for example, with pinacol, can significantly improve stability.[8] These esters are generally more robust to protodeboronation and oxidation and can be readily converted back to the free boronic acid when needed.

  • Use of Stabilizing Additives: In some cases, the addition of stabilizing agents can help to mitigate decomposition during storage or in reaction mixtures.

  • Careful Control of Reaction and Storage Conditions: Avoiding high temperatures, exposure to moisture and oxygen, and the presence of strong acids or bases are crucial for preserving the integrity of N-aryl aminophenylboronic acids.

Conclusion

The thermal stability of N-aryl aminophenylboronic acids is a multifaceted issue governed by a delicate interplay of electronic and steric factors. While the diarylamine moiety can confer some stability to the boronic acid group through electron donation, the nature of the N-aryl substituent plays a crucial role in modulating the overall thermal behavior. A thorough understanding of the primary degradation pathways of protodeboronation and oxidation, coupled with the judicious use of analytical techniques such as TGA and DSC, is essential for the successful synthesis, handling, and application of these valuable compounds. By carefully considering the principles outlined in this guide, researchers can better anticipate and control the thermal stability of N-aryl aminophenylboronic acids, thereby unlocking their full potential in drug discovery and materials science.

References

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Exploratory

Spectroscopic Characterization of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid: A Technical Guide

Introduction (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a multifunctional organic molecule of significant interest in materials science and pharmaceutical development. Its structure integrates a triaryl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a multifunctional organic molecule of significant interest in materials science and pharmaceutical development. Its structure integrates a triarylamine core, known for its charge-transporting properties, with a boronic acid moiety, a versatile functional group for cross-coupling reactions and as a sensor for carbohydrates. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, offering insights into the relationship between its molecular structure and its spectral features. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel organoboron compounds.

The molecular structure of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is presented below.

M [C24H20BNO2 + H]+ m/z = 366.1660 F1 Loss of H2O [C24H18BNO + H]+ M->F1 - H₂O F2 Loss of B(OH)2 [C24H19N + H]+ M->F2 - B(OH)₂

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Aminophenylboronic Acid Building Blocks

Executive Summary Aminophenylboronic acids (APBAs) and their derivatives represent a cornerstone of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Their utility as ve...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Aminophenylboronic acids (APBAs) and their derivatives represent a cornerstone of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Their utility as versatile building blocks, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their importance in the rapid assembly of complex molecular architectures.[1] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic synthesis, purification, and application of these critical reagents. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and field-proven protocols that ensure reproducibility and success. This document is structured to serve as both a strategic manual and a practical laboratory companion.

The Strategic Importance of Aminophenylboronic Acids

Aminophenylboronic acids are bifunctional organic compounds featuring both an amino group (-NH₂) and a boronic acid (-B(OH)₂) moiety on a phenyl ring. This unique combination of functional groups makes them exceptionally valuable. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions for C-C bond formation, while the amino group provides a reactive handle for a wide array of subsequent chemical modifications, such as acylation, alkylation, or incorporation into heterocyclic systems.[2]

Their impact is most profoundly felt in drug discovery. The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[3][4] More broadly, APBAs are instrumental in synthesizing biaryl and heteroaryl amine structures, which are privileged motifs in a vast number of pharmaceutical agents.[5] Beyond medicine, these building blocks are crucial in developing advanced materials, including saccharide sensors and covalent organic frameworks (COFs), owing to the boronic acid's ability to form reversible covalent bonds with diols.[6][7][8]

Despite their utility, the synthesis and handling of APBAs present distinct challenges, including the inherent instability of free boronic acids (which can dehydrate to form cyclic boroxine trimers) and difficulties in purification. This guide addresses these challenges head-on, providing robust strategies for success.

Core Synthetic Strategies and Methodologies

The effective synthesis of APBAs requires careful consideration of starting materials, functional group tolerance, and the desired substitution pattern. Modern synthetic chemistry offers several powerful and complementary routes.

Foundational Synthesis: Reduction of Nitrophenylboronic Acids

One of the most direct and classical methods involves the chemical reduction of a commercially available nitrophenylboronic acid. This approach is advantageous when the corresponding nitro-analogue is readily accessible.

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation (H₂, Pd/C) is often preferred for its clean reaction profile, producing only water as a byproduct. However, for substrates with sensitive functional groups (e.g., alkenes, alkynes, or certain heterocycles) that are incompatible with hydrogenation, chemical reductants like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are effective alternatives.

  • Solvent: A protic solvent like ethanol or methanol is typically used for catalytic hydrogenation to facilitate proton transfer steps. For metal-based reductions, acidic aqueous or alcoholic solutions are common.

G Start Nitrophenylboronic Acid (or Pinacol Ester) Reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Reagents 1. Add Reaction Reduction Reaction in appropriate solvent (e.g., EtOH) Reagents->Reaction 2. Initiate Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup 3. Quench & Isolate Purification Purification (Recrystallization or Chromatography) Workup->Purification 4. Purify Product Aminophenylboronic Acid Product Purification->Product 5. Characterize

Caption: General workflow for the synthesis of APBAs via reduction.

Modern Approach: Palladium-Catalyzed Borylation

For creating novel APBA derivatives, palladium-catalyzed borylation of haloanilines (or their protected forms) is the state-of-the-art method. The Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂), is particularly prevalent. This reaction forms the more stable and easier-to-handle aminophenylboronic acid pinacol ester (APBpin).

Causality of Experimental Choices:

  • Boron Source: B₂pin₂ is favored over other diboron reagents due to the high stability of the resulting pinacol ester, which simplifies purification by standard silica gel chromatography and improves shelf-life.[2]

  • Catalyst System: The choice of palladium catalyst and ligand is critical. A common and highly effective system is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The dppf ligand provides the right balance of electron richness and steric bulk to promote the catalytic cycle efficiently.

  • Base: A moderately strong base like potassium acetate (KOAc) is used. It is strong enough to facilitate the transmetalation step but mild enough to prevent undesired side reactions with the sensitive boronic ester product.

Orthogonal Protection Strategies: A Self-Validating System

To prevent undesired side reactions and facilitate purification, both the amino and boronic acid functionalities often require protection. The key is to use "orthogonal" protecting groups that can be removed under different conditions.

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to the conditions of borylation and Suzuki coupling but can be easily removed with a strong acid like trifluoroacetic acid (TFA).

  • Boronic Acid Protection: As mentioned, conversion to a pinacol ester is the most common strategy.[2] These esters are significantly more robust than free boronic acids towards protodeboronation and dehydration. N-methyliminodiacetic acid (MIDA) boronates represent another advanced class of protected boronates that are exceptionally stable and can be used in iterative cross-coupling strategies.[9]

Functional Group Protecting Group Abbreviation Key Features Deprotection Conditions
Aminetert-ButoxycarbonylBocStable to basic and nucleophilic conditions.Strong Acid (TFA, HCl)
AmineCarboxybenzylCbzStable to acidic conditions.Catalytic Hydrogenation (H₂, Pd/C)
Boronic AcidPinacol EsterBpinEnhances stability, solubility, and chromatographic behavior.[2]Mild Acid (e.g., NaIO₄, aq. HCl) or used directly.
Boronic AcidN-methyliminodiacetic acidMIDAExceptionally stable solid; enables iterative coupling.[9]Mild Base (e.g., aq. NaOH)

The Suzuki-Miyaura Coupling: The Premier Application

The primary utility of APBA building blocks is their participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, the backbone of many pharmaceuticals.[1]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (Ar²-B(OR)₂), activated by a base, transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_A Ar¹-Pd(II)L₂-X TM Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) Pd0->PdII_A Ar¹-X PdII_A->PdII_B [Ar²-B(OR)₃]⁻ PdII_B->Pd0 Ar¹-Ar² G decision decision process process outcome outcome start Crude Product (APBA or APBpin) d1 Is the product a pinacol ester? start->d1 d2 Is the product crystalline? d1->d2 No (Free Acid) p1 Flash Column Chromatography d1->p1 Yes p2 Attempt Recrystallization d2->p2 Yes p3 Acid-Base Extraction (for free boronic acids) d2->p3 No d3 Are impurities structurally distinct? p4 Use Boric Acid-Treated Silica Gel d3->p4 No (Streaking) out1 Pure APBpin d3->out1 Yes p1->d3 out2 Pure APBA p2->out2 p3->out2 p4->out1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in OLED Fabrication

Introduction: The Strategic Role of Boronic Acids in Advanced OLED Materials The progression of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular engineering of its constituent mater...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boronic Acids in Advanced OLED Materials

The progression of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular engineering of its constituent materials. Hole-Transporting Materials (HTMs) are a critical component, governing the efficiency of charge injection and transport from the anode to the emissive layer, thereby directly impacting the device's overall performance, stability, and operational lifetime.

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is not typically used as a final, functional layer in an OLED device. Instead, it serves as a highly valuable and versatile building block for the synthesis of more complex, high-performance HTMs. Its molecular structure is strategically designed:

  • Triphenylamine (TPA) Core: The nitrogen atom bonded to three aromatic rings forms a non-planar, propeller-like structure. This sterically hindered geometry is crucial for preventing crystallization and promoting the formation of stable amorphous films, a key requirement for long-lasting OLEDs. The TPA core possesses excellent hole-transporting capabilities due to the stability of the radical cation formed upon oxidation.

  • Biphenyl Moiety: The extended π-conjugation provided by the biphenyl group helps to fine-tune the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) energy level, to better align with the work function of the anode (typically Indium Tin Oxide, ITO), thus facilitating efficient hole injection.

  • Boronic Acid Functionality: This group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction allows for the precise and efficient construction of larger, multi-armed molecules, often referred to as "starburst" or dendritic structures.[3][4] These starburst architectures are renowned for their high glass transition temperatures (Tg) and morphological stability.[4]

This document provides a detailed guide on the primary application of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid: its use in the synthesis of a starburst HTM, followed by the protocol for fabricating and characterizing a multilayered OLED device incorporating this synthesized material.

Part 1: Synthesis of a High-Performance Starburst Hole-Transporting Material

The most effective application of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is its use as a precursor to create larger, more robust HTMs. A prime example is the synthesis of a starburst molecule, such as 4,4',4''-Tris(N-(biphenyl-4-yl)-N-phenylamino)triphenylamine (BPTPA) . This synthesis involves a Suzuki coupling reaction between the boronic acid and a halogenated core.

Synthetic Workflow

The overall synthetic strategy is to couple three equivalents of the boronic acid derivative with a central core molecule, tris(4-bromophenyl)amine, using a palladium catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (3 equivalents) Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Core Tris(4-bromophenyl)amine (1 equivalent) Core->Suzuki Catalyst Pd(PPh3)4 Catalyst Catalyst->Suzuki Base Aqueous K2CO3 Base Base->Suzuki Solvent Toluene/Ethanol Solvent Solvent->Suzuki Product 4,4',4''-Tris(N-(biphenyl-4-yl)-N-phenylamino)triphenylamine (Starburst HTM) Suzuki->Product

Caption: Workflow for the synthesis of a starburst HTM.

Detailed Synthesis Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures for the synthesis of complex organic molecules for OLEDs.[5][6]

Materials:

  • (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

  • Tris(4-bromophenyl)amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reactant Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add tris(4-bromophenyl)amine (1.0 eq), (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (3.3 eq), and potassium carbonate (6.0 eq) dissolved in a minimum amount of deionized water.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask until the reactants are fully dissolved and the mixture can be stirred effectively.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and extract the organic phase with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often purified by column chromatography on silica gel. A gradient elution system (e.g., hexane/dichloromethane) is typically used. For high-purity material required for OLED fabrication, a final purification step of temperature-gradient sublimation under high vacuum is essential.

Material Characterization and Properties

The synthesized starburst HTM should be characterized to confirm its identity and purity (¹H NMR, ¹³C NMR, Mass Spectrometry) and to determine its physical properties, which are critical for device performance.

PropertyTypical Value Range for Starburst TPA HTMsSignificance in OLEDs
HOMO Level -5.1 to -5.5 eVDetermines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial.
LUMO Level -2.0 to -2.4 eVInfluences the electron-blocking capability of the layer. A higher LUMO level prevents electrons from leaking past the emissive layer.
Triplet Energy (T₁) > 2.7 eVFor use as a host material in phosphorescent OLEDs (PhOLEDs), the host's T₁ must be higher than the dopant's to prevent reverse energy transfer.
Glass Transition (Tg) > 150 °CHigh Tg indicates high morphological stability, preventing film degradation and crystallization at operating temperatures, leading to longer device lifetime.[4]
Hole Mobility (μh) 10⁻⁴ to 10⁻² cm²/V·sA higher hole mobility ensures efficient transport of charge carriers to the recombination zone in the emissive layer.

Part 2: OLED Device Fabrication and Characterization

This section outlines the protocol for fabricating a standard multilayer OLED using the newly synthesized starburst HTM. The process described is vacuum thermal evaporation, which is a standard technique for producing high-quality, uniform thin films for OLEDs.[7]

Device Architecture and Energy Level Diagram

A typical device structure is designed to ensure efficient injection, transport, and recombination of charges.

G cluster_device OLED Device Stack cluster_energy Energy Level Diagram (HOMO/LUMO) Glass Glass Substrate ITO ITO (Anode) ~4.8 eV HIL HIL (e.g., HAT-CN) ~5.8 eV HTL HTL (Synthesized Starburst HTM) ~5.4 eV EML EML (e.g., CBP:Ir(ppy)3) ~5.9 eV ETL ETL (e.g., TPBi) ~6.2 eV EIL EIL (e.g., LiF) ~2.9 eV Cathode Al (Cathode) ~4.2 eV l1 Anode l2 HIL l3 HTL l4 EML l5 ETL l6 EIL l7 Cathode e1 4.8 eV e2 5.8 eV e3 5.4 eV e1->e3 Hole Injection/Transport -> e4 5.9 eV e5 6.2 eV e6 2.9 eV e7 4.2 eV e7->e5 <- Electron Injection/Transport

Caption: Typical OLED device architecture and energy level alignment.

Fabrication Protocol

Equipment:

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning facility (ultrasonic bath)

  • UV-Ozone cleaner

  • Glovebox system (for encapsulation)

Procedure:

  • Substrate Preparation:

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function and remove organic residues.[7]

  • Organic Layer Deposition:

    • Load the cleaned ITO substrates into the vacuum chamber.

    • Load the organic materials (e.g., HAT-CN for HIL, synthesized starburst HTM, CBP and Ir(ppy)₃ for EML, TPBi for ETL) and metals (LiF, Al) into separate thermal evaporation sources (crucibles).

    • Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.

    • Deposit the layers sequentially by heating the crucibles. Monitor the deposition rate and thickness using a quartz crystal microbalance.

      • Hole Injection Layer (HIL): HAT-CN, 10 nm thick, deposition rate ~0.1 Å/s.

      • Hole Transport Layer (HTL): Synthesized Starburst HTM, 40 nm thick, deposition rate ~0.2 Å/s.

      • Emissive Layer (EML): Co-evaporate the host (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) with a specific doping concentration (e.g., 6%). Total thickness 20 nm, deposition rate ~0.2 Å/s.

      • Electron Transport Layer (ETL): TPBi, 30 nm thick, deposition rate ~0.2 Å/s.

  • Cathode Deposition:

    • Electron Injection Layer (EIL): LiF, 1 nm thick, deposition rate ~0.05 Å/s.

    • Cathode: Aluminum (Al), 100 nm thick, deposition rate ~1-2 Å/s. The cathode is deposited through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Immediately transfer the fabricated devices into an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture.

    • Encapsulate the devices by sealing a glass lid over the device using a UV-curable epoxy resin. A moisture getter is often included within the encapsulated space to prolong device lifetime.

Device Characterization

Once fabricated, the device performance must be evaluated.

Measurements:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit and a calibrated photometer to measure the device's electrical and optical output.

  • Electroluminescence (EL) Spectrum: Use a spectrometer to measure the emission spectrum and determine the color coordinates (CIE 1931).

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: Measure the time it takes for the initial luminance to decrease by 50% (LT₅₀) under a constant current drive.

Expected Performance: A well-fabricated OLED using a high-quality starburst TPA-based HTM should exhibit performance comparable to or exceeding that of devices based on standard materials like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).

Performance MetricBenchmark (NPB-based green PhOLED)Target (Starburst HTM-based device)
Turn-on Voltage (at 1 cd/m²) 2.5 - 3.5 V≤ 3.0 V
Max. Current Efficiency ~40-60 cd/A> 60 cd/A
Max. Power Efficiency ~30-50 lm/W> 50 lm/W
Max. EQE ~15-19%> 20%
CIE (1931) Coordinates (0.30, 0.61) for Green(0.30, 0.61) for Green
Operational Lifetime (LT₅₀) Varies significantlyImproved stability over benchmark

Conclusion

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a critical intermediate for the synthesis of advanced hole-transporting materials. Its strategic use in Suzuki-Miyaura coupling reactions enables the construction of stable, high-performance starburst molecules. These materials, when incorporated into a properly designed OLED architecture, can lead to devices with high efficiency, low operating voltage, and enhanced operational stability. The protocols outlined in this document provide a comprehensive framework for the synthesis, fabrication, and characterization workflow, serving as a valuable resource for researchers in the field of organic electronics.

References

  • Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells. (2021). PMC - NIH. [Link]

  • Bridged-triarylamine starburst oligomers as hole transporting materials for electroluminescent devices. (2025). ResearchGate. [Link]

  • High Tg triphenylamine-based starburst hole-transporting material for organic light-emitting devices. (2007). CityUHK Scholars. [Link]

  • Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. (n.d.). PubMed Central. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PMC - PubMed Central. [Link]

  • High T g triphenylamine-based starburst hole-transporting material for organic light-emitting devices. (2012). HKU Scholars Hub. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. [Link]

  • A low-cost, high-performance, dopant-free phenyl-based hole transport material for efficient and stable perovskite solar cells. (n.d.). RSC Publishing. [Link]

  • Synthesis and applications of novel low bandgap star-burst molecules containing a triphenylamine core and dialkylated diketopyrrolopyrrole arms for organic photovoltaics. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Novel Soluble Triphenylamine-Containing Aromatic Polyamides Based on N,Nⴕ-Bis(4-aminophenyl). (n.d.). ResearchGate. [Link]-N_N'-diphenyl-14-phenylenediamine)

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]

  • Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (2025). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Hole-Transport Materials from Aminophenylboronic Acid Precursors

Abstract This comprehensive guide details the synthesis of triarylamine-based hole-transport materials (HTMs) utilizing aminophenylboronic acid precursors. It is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of triarylamine-based hole-transport materials (HTMs) utilizing aminophenylboronic acid precursors. It is designed for researchers, scientists, and professionals in drug development and organic electronics. We provide an in-depth exploration of the synthetic rationale, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This document offers detailed, step-by-step protocols, causality-driven experimental choices, and robust characterization methodologies to ensure scientific integrity and reproducibility. Visual workflows and data are presented to facilitate a clear understanding of the synthetic pathways and material properties.

Introduction: The Critical Role of Hole-Transport Materials and the Aminophenylboronic Acid Advantage

Hole-transport materials are integral components of various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their primary function is to efficiently extract and transport positive charge carriers (holes) from the active layer to the electrode, a process crucial for high device performance.[1][2] An ideal HTM should possess high hole mobility, appropriate energy levels aligned with the perovskite valence band, and excellent thermal and morphological stability.[3]

Triarylamine derivatives have emerged as a dominant class of HTMs due to their excellent hole-transporting properties and tunable molecular structures.[4][5] Among the various synthetic precursors, aminophenylboronic acids offer a strategic advantage. The boronic acid moiety serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct extended π-conjugated systems.[6][7] Concurrently, the amino group provides a reactive site for Buchwald-Hartwig amination, facilitating the creation of crucial carbon-nitrogen linkages that define the triarylamine core.[8][9] This dual functionality allows for a modular and convergent synthetic approach, empowering chemists to systematically fine-tune the optoelectronic properties of the final HTM.

This guide will focus on a representative triarylamine HTM, designated here as HTM-1 , synthesized from a 4-aminophenylboronic acid precursor. We will detail the two-step synthesis involving a Suzuki coupling followed by a Buchwald-Hartwig amination.

Synthetic Strategy and Workflow

The synthesis of HTM-1 , N,N-bis(4-methoxyphenyl)-4'-amino-[1,1'-biphenyl]-4-amine, is designed as a two-stage process. The first stage involves the formation of a biphenyl backbone through a Suzuki-Miyaura coupling. The second stage builds the final triarylamine structure via a Buchwald-Hartwig amination.

Synthesis_Workflow cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Buchwald-Hartwig Amination A 4-Aminophenylboronic Acid C Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O A->C B 4-Bromoiodobenzene B->C D 4'-Bromo-[1,1'-biphenyl]-4-amine (Intermediate) C->D C-C Bond Formation E 4'-Bromo-[1,1'-biphenyl]-4-amine (Intermediate) G Pd₂(dba)₃, t-BuXPhos NaOt-Bu, Toluene E->G F Bis(4-methoxyphenyl)amine F->G H HTM-1 (Final Product) G->H C-N Bond Formation

Caption: Synthetic workflow for HTM-1.

Detailed Experimental Protocols

Stage 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl intermediate. The reaction couples 4-aminophenylboronic acid with 4-bromoiodobenzene. The choice of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is standard for such couplings, and a base like potassium carbonate is essential for the activation of the boronic acid.[1][10] A mixed solvent system of 1,4-dioxane and water is commonly used to ensure the solubility of both organic and inorganic reagents.[1]

Materials:

  • 4-Aminophenylboronic acid hydrochloride

  • 4-Bromoiodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-aminophenylboronic acid hydrochloride (1.2 mmol), 4-bromoiodobenzene (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL). The degassing of the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 4'-bromo-[1,1'-biphenyl]-4-amine as a solid.

Stage 2: Buchwald-Hartwig Amination for the Synthesis of HTM-1

This stage employs a Buchwald-Hartwig amination to couple the synthesized biphenyl intermediate with bis(4-methoxyphenyl)amine. This C-N bond formation is catalyzed by a palladium complex, often with bulky phosphine ligands like t-BuXPhos, which are effective for coupling with both primary and secondary amines.[9] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine.

Materials:

  • 4'-Bromo-[1,1'-biphenyl]-4-amine (from Stage 1)

  • Bis(4-methoxyphenyl)amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Dichloromethane

  • Hexane

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4'-bromo-[1,1'-biphenyl]-4-amine (1.0 mmol), bis(4-methoxyphenyl)amine (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and t-BuXPhos (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous toluene (15 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst, washing with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent to afford the final product, HTM-1 .

Characterization of the Synthesized HTM-1

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized HTM.

Characterization_Workflow cluster_0 Structural & Purity Analysis cluster_1 Optical & Electrochemical Properties cluster_2 Thermal & Morphological Properties HTM1 Synthesized HTM-1 NMR ¹H and ¹³C NMR HTM1->NMR MS Mass Spectrometry (MS) HTM1->MS EA Elemental Analysis HTM1->EA UVVis UV-Vis Spectroscopy HTM1->UVVis PL Photoluminescence (PL) HTM1->PL CV Cyclic Voltammetry (CV) HTM1->CV TGA Thermogravimetric Analysis (TGA) HTM1->TGA DSC Differential Scanning Calorimetry (DSC) HTM1->DSC

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

Introduction: The Strategic Importance of Triarylamine Scaffolds The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Among the vast array of valuable structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Triarylamine Scaffolds

The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Among the vast array of valuable structural motifs, triarylamines stand out for their unique electronic and photophysical properties. These properties make them indispensable components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as crucial pharmacophores in medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the construction of C-C bonds, enabling the efficient synthesis of these intricate triarylamine-containing molecules.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, our triarylamine boronic acid) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[2] The catalytic cycle, illustrated below, is a well-established sequence of elementary steps.

The Catalytic Cycle

The reaction is initiated by the active Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product Ar-X Ar-X (Organohalide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'B(OH)3]⁻ Ar'-B(OH)2->Boronate + OH⁻ Base Base Boronate->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid with an aryl bromide. This protocol is adapted from established methods for the synthesis of polytriarylamines and may require optimization for specific substrates.[4]

Materials and Reagents
ReagentCAS NumberSupplierNotes
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid1084334-86-0BLDpharm[5]Ensure purity is ≥97%.
Aryl Bromide (e.g., 4-bromotoluene)106-38-7Sigma-AldrichSubstrate of choice.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Sigma-AldrichPre-catalyst.
SPhos657408-07-6Sigma-AldrichBuchwald ligand.
Potassium Phosphate (K₃PO₄)7778-53-2Sigma-AldrichAnhydrous, finely powdered.
1,4-Dioxane123-91-1Sigma-AldrichAnhydrous, sparged with nitrogen or argon before use.
Deionized Water7732-18-5-Degassed.
Reaction Setup and Procedure

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (1.0 equiv.), the aryl bromide (1.1 equiv.), and potassium phosphate (3.0 equiv.).

  • Addition of Catalyst and Ligand: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water to the flask via syringe to achieve a desired concentration (typically 0.1 M with respect to the limiting reagent) and a solvent ratio of 4:1 (dioxane:water).[1]

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with nitrogen or argon to ensure an inert atmosphere.

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling with a sterically demanding and electron-rich substrate such as (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is highly dependent on the careful selection and execution of the reaction parameters.

ParameterRecommendation and Rationale
Catalyst/Ligand The use of bulky, electron-rich phosphine ligands, such as SPhos, is often crucial for coupling sterically hindered substrates. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.[4]
Base An appropriate base is critical for the activation of the boronic acid to the more reactive boronate.[2] For triarylamine boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. Stronger bases like sodium hydroxide can lead to decomposition of the boronic acid.
Solvent System A mixture of an organic solvent and water is commonly employed. The organic solvent (e.g., 1,4-dioxane, toluene, or THF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base.[4] Thoroughly degassing the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature The reaction temperature is a critical parameter to optimize. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical temperature range for these couplings is 80-110 °C.
Troubleshooting Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand, or a stronger base. Ensure all reagents and solvents are pure and anhydrous (where specified), and that the reaction is maintained under a strictly inert atmosphere. Side Reactions: Homocoupling of the boronic acid can occur in the presence of oxygen. Protodeboronation (loss of the boronic acid group) can be an issue with electron-rich boronic acids, particularly in the presence of strong bases and water. Using milder bases or anhydrous conditions can mitigate this.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of complex molecules containing the triarylamine motif. By utilizing (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid as a key building block, researchers can access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocol and considerations outlined in this document provide a solid foundation for the successful implementation of this important transformation. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific target molecules.

References

  • D. J. Lunn, S. Ku, J. A. G. Williams, A. Beeby, I. A. Fallis, Macromolecules, 2015, 48(9), 2939-2949.
  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Dalmás, M., Cuscó, C., & Pla-Quintana, A. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223.
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6483.
  • Surry, D. S., & Buchwald, S. L. (2007). Selective palladium-catalyzed arylation of ammonia: synthesis of anilines as well as symmetrical and unsymmetrical di- and triarylamines. Journal of the American Chemical Society, 129(34), 10354–10355.
  • The Royal Society of Chemistry. (2021). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Triarylamine Boronic Acids in Organic Photovoltaics

Prepared by: Gemini, Senior Application Scientist Introduction: A New Frontier in Interfacial Engineering for Organic Photovoltaics The efficiency and stability of organic photovoltaic (OPV) devices are critically depend...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Interfacial Engineering for Organic Photovoltaics

The efficiency and stability of organic photovoltaic (OPV) devices are critically dependent on the precise control of interfaces, particularly the junction between the transparent conductive oxide (TCO) anode and the light-absorbing active layer. Triarylamine (TAA) derivatives have long been established as a cornerstone class of hole-transporting materials (HTMs) due to their excellent electrochemical stability, high hole mobility, and tunable energy levels.[1][2] However, traditional bulk-deposited HTLs can suffer from issues related to morphology, solvent compatibility, and weak interfacial contact.

A more advanced approach to interfacial engineering involves the use of self-assembled monolayers (SAMs), which form a well-ordered, ultra-thin layer that can modify electrode work functions, passivate surface defects, and improve energy level alignment.[3][4] Within this paradigm, triarylamine boronic acids are emerging as a highly promising class of bifunctional molecules. They synergistically combine the proven hole-transporting capabilities of a triarylamine core with the robust anchoring properties of a boronic acid headgroup.[5][6] This guide provides a detailed overview of the application of triarylamine boronic acids as self-assembling HTMs in OPV devices, complete with mechanistic insights and detailed experimental protocols.

Mechanism of Action: The Dual Functionality of Triarylamine Boronic Acids

The efficacy of a triarylamine boronic acid in an OPV device stems from its unique molecular architecture, which serves two distinct but complementary roles:

  • The Triarylamine Core: This electron-rich, propeller-shaped moiety is responsible for efficient hole extraction from the photoactive layer and subsequent transport to the anode.[2] The highest occupied molecular orbital (HOMO) energy level of the triarylamine can be readily tuned through chemical modification to ensure optimal alignment with the valence band of the perovskite or organic donor material, which is a prerequisite for efficient hole extraction.[1]

  • The Boronic Acid Anchoring Group: The boronic acid [-B(OH)₂] group serves as an intelligent anchor that forms strong, covalent bonds with metal oxide surfaces such as indium tin oxide (ITO) or nickel oxide (NiOₓ).[5][6] This interaction occurs through a condensation reaction with surface hydroxyl (-OH) groups, resulting in the formation of stable B-O-metal bonds and the creation of a densely packed, uniform monolayer.[6] This strong binding is crucial for the long-term stability of the interface.[7]

The diagram below illustrates the fundamental mechanism of a triarylamine boronic acid SAM at the ITO/Perovskite interface.

cluster_ITO ITO Anode Surface cluster_SAM Self-Assembled Monolayer (SAM) cluster_Perovskite Photoactive Layer ITO Indium Tin Oxide (ITO) with Surface Hydroxyls (-OH) TAA_BA Triarylamine Boronic Acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid) ITO->TAA_BA Covalent Anchoring (B-O-In/Sn Bonds) Perovskite Perovskite or Organic Donor Material TAA_BA->Perovskite Hole Extraction (h+) Function1 Work Function Modification & Surface Passivation TAA_BA->Function1 Function2 Efficient Hole Transport TAA_BA->Function2

Caption: Mechanism of a triarylamine boronic acid SAM at the anode interface.

Application Notes: Strategic Implementation in OPV Devices

Role as a Self-Assembled Hole-Transporting Layer (SA-HTL)

The primary application of triarylamine boronic acids is as a single-component SA-HTL, replacing traditional spin-coated layers like PEDOT:PSS. This approach offers several distinct advantages:

  • Improved Energy Level Alignment: The formation of the SAM induces a dipole moment at the electrode surface, which can be tuned to adjust the work function of the ITO.[3][8] This allows for the elimination of the energy barrier for hole extraction from the active layer, boosting the open-circuit voltage (Voc) and fill factor (FF).

  • Enhanced Device Stability: Boronic acids are milder acids compared to alternatives like phosphonic acid, minimizing potential corrosion or etching of the TCO or metal oxide interlayer.[6] The strong covalent anchoring prevents delamination or desorption of the HTL during subsequent solution processing or under long-term operational stress, a known failure mode for weakly bound SAMs.[7]

  • Reduced Interfacial Recombination: The densely packed monolayer effectively passivates surface trap states on the oxide surface, reducing non-radiative recombination and improving charge collection efficiency.[5]

Use as an Additive for Modifying Existing SAMs

Recent research has demonstrated the utility of simple phenylboronic acid derivatives as additives to modify and improve the performance of other SAM-forming HTMs.[6] For instance, when added to a precursor solution of a carbazole-based phosphonic acid SAM, a methoxyphenylboronic acid can regulate intermolecular interactions, prevent aggregation, and improve the uniformity and electronic properties of the resulting monolayer.[6] This strategy achieved a power conversion efficiency (PCE) of 24.75% in inverted perovskite solar cells, highlighting the versatility of the boronic acid moiety.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-(N,N-diphenylamino)phenylboronic Acid

This protocol describes a general method for the synthesis of a representative triarylamine boronic acid, a key building block for this class of materials.[9][10]

Materials:

  • 4-Bromo-N,N-diphenylaniline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromo-N,N-diphenylaniline (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via a syringe over 15 minutes. Stir the reaction mixture at this temperature for 1 hour. The formation of the aryllithium species may be indicated by a color change.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Quenching and Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-(N,N-diphenylamino)phenylboronic acid.

Protocol 2: Fabrication of an OPV Device with a Triarylamine Boronic Acid SAM

This protocol details the deposition of the triarylamine boronic acid as a self-assembled HTL on an ITO substrate for a standard (n-i-p) perovskite solar cell.

Device Fabrication Workflow:

cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_device Device Completion A 1. Clean ITO Substrate (Detergent, DI Water, IPA, Acetone) B 2. UV-Ozone Treatment (20 minutes) A->B C 3. Immerse Substrate in Triarylamine Boronic Acid Solution (e.g., 1 mM in Ethanol, 30 min) B->C D 4. Rinse with Pure Solvent (Ethanol) C->D E 5. Anneal Substrate (100 °C for 10 min) D->E F 6. Spin-coat Perovskite Precursor Solution E->F G 7. Deposit Electron Transport Layer (e.g., PCBM, C60) F->G H 8. Deposit Top Electrode (e.g., BCP/Ag) via Thermal Evaporation G->H

Caption: Workflow for fabricating an OPV device using a self-assembled monolayer.

Step-by-Step Procedure:

  • Substrate Cleaning: Sequentially sonicate a patterned ITO-coated glass substrate in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Surface Activation: Treat the cleaned ITO substrate with UV-Ozone for 20 minutes to remove organic residues and generate hydroxyl groups on the surface, which are essential for SAM formation.

  • SAM Formation: Prepare a dilute solution (e.g., 0.5-2.0 mM) of the triarylamine boronic acid in a suitable solvent like ethanol or isopropanol. Immerse the activated ITO substrate in this solution for a specified time (typically 15-60 minutes) at room temperature. This process allows the molecules to self-assemble on the surface.

  • Rinsing: Remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules. Dry with nitrogen.

  • Annealing: Anneal the substrate on a hotplate at ~100-120 °C for 10 minutes to promote the condensation reaction and form a more ordered, stable monolayer.

  • Active Layer Deposition: Proceed with the deposition of the subsequent layers of the solar cell (e.g., perovskite active layer, electron transport layer, and top metal electrode) according to standard procedures.

Data Presentation: Expected Performance Impact

The integration of a triarylamine boronic acid SAM as the HTL is expected to have a significant and positive impact on key device parameters compared to a device with bare ITO or a standard PEDOT:PSS layer.

ParameterControl Device (Bare ITO/PEDOT:PSS)Device with Triarylamine Boronic Acid SAMRationale
Work Function (ITO) ~4.7 eVIncreased (~4.9 - 5.2 eV)Formation of an interfacial dipole moment alters the surface vacuum level.[8]
Interfacial Resistance HigherLower Improved energetic alignment and covalent bonding reduce the barrier to hole injection.
Open-Circuit Voltage (Voc) BaselineIncreased Better energy level alignment between the anode work function and the active layer HOMO reduces energy losses.
Fill Factor (FF) BaselineIncreased Reduced series resistance from improved charge extraction and reduced recombination losses.
Power Conversion Eff. (PCE) BaselineSignificantly Increased Cumulative effect of improvements in Voc and FF.[6]
Operational Stability ModerateEnhanced Strong covalent B-O-Metal bonds prevent HTL delamination; the hydrophobic TAA core can impede moisture ingress.[7]

Conclusion and Future Outlook

Triarylamine boronic acids represent a sophisticated and highly effective class of materials for interfacial engineering in organic photovoltaics. By acting as a self-assembling hole-transporting layer, they simultaneously address critical challenges in energy level alignment, interfacial stability, and charge extraction. The milder acidity of the boronic acid anchor compared to other common groups offers a distinct advantage for long-term device stability. Future research will likely focus on the design of more complex triarylamine cores to further optimize hole mobility and energy levels, as well as exploring different boronic acid derivatives to fine-tune the interfacial dipole and binding kinetics on various next-generation transparent electrodes.

References

Sources

Method

Application Notes &amp; Protocols: A Guide to Chan-Lam-Evans C-N Bond Formation Using Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical indust...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine scaffolds are prevalent in a vast array of bioactive molecules.[1][2] Among the methodologies developed for this critical transformation, the Chan-Lam-Evans (CLE) coupling has emerged as a powerful and practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4][5] This reaction facilitates the formation of C-N bonds by coupling arylboronic acids with N-H containing compounds, catalyzed by inexpensive and abundant copper salts.[3][4] A key advantage of the CLE coupling is its operational simplicity; it can often be performed at room temperature and is tolerant of air and moisture, obviating the need for stringent inert atmosphere techniques.[3][4][5]

This guide provides an in-depth exploration of the CLE reaction, from its mechanistic underpinnings to detailed, field-proven protocols and troubleshooting strategies, designed to empower researchers to successfully implement and optimize this versatile coupling reaction.

Theoretical Framework: The Catalytic Cycle

Understanding the mechanism of the Chan-Lam-Evans coupling is crucial for rational optimization and troubleshooting. While the precise nature of all intermediates can be complex and influenced by the specific reaction components, a generally accepted catalytic cycle has been established.[3][5] The reaction is an oxidative coupling process, where molecular oxygen from the air often serves as the terminal oxidant, regenerating the active catalyst.[4][6][7]

The proposed mechanism involves the following key steps:

  • Ligand Exchange/Complexation: The reaction initiates with the coordination of the amine nucleophile to the Cu(II) catalyst (e.g., Cu(OAc)₂).

  • Transmetalation: The aryl group is transferred from the boronic acid to the copper center, forming an aryl-copper(II) intermediate.

  • Oxidation: The aryl-copper(II) species is oxidized to a transient, high-valent Cu(III) intermediate. This step is often facilitated by an external oxidant, which is typically atmospheric oxygen.[4]

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the desired arylamine product and a Cu(I) species.[3][4]

  • Reoxidation: The Cu(I) catalyst is reoxidized back to the active Cu(II) state by the terminal oxidant, completing the catalytic cycle.

chan_lam_cycle Figure 1: Proposed Catalytic Cycle for Chan-Lam C-N Coupling CuII_cat Cu(II) Catalyst (e.g., Cu(OAc)₂) CuII_Amine Cu(II)-Amine Complex CuII_cat->CuII_Amine + R₂NH (Amine) ArylCuII Aryl-Cu(II) Intermediate CuII_Amine->ArylCuII + ArB(OH)₂ (Arylboronic Acid) (Transmetalation) ArylCuIII Aryl-Cu(III) Intermediate ArylCuII->ArylCuIII [Oxidation] (e.g., O₂ from Air) CuI_cat Cu(I) Catalyst ArylCuIII->CuI_cat Reductive Elimination Product Product ArylCuIII->Product Product (Ar-NR₂) CuI_cat->CuII_cat [Reoxidation] (e.g., O₂) center_node

Caption: Figure 1: Proposed Catalytic Cycle for Chan-Lam C-N Coupling.

Experimental Protocols & Parameter Optimization

While classic Chan-Lam conditions often involve stoichiometric amounts of copper acetate, numerous catalytic variants have been developed.[8] The success of the reaction is highly dependent on the interplay between the copper source, base, solvent, and optional ligands.

Generalized Catalytic Protocol

This protocol provides a robust starting point for the N-arylation of a primary or secondary amine with an arylboronic acid.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 - 1.0 equiv)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))

  • 4 Å Molecular Sieves (optional, but recommended)[9]

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), the amine (1.2 equiv), and copper(II) acetate (0.1 equiv).

  • If using, add oven-dried 4 Å molecular sieves (approx. 100-200 mg per mmol of boronic acid). Molecular sieves can help to minimize byproducts by trapping water.[9]

  • Add the solvent (e.g., DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the arylboronic acid.

  • Add the base (e.g., pyridine, 2.0 equiv).

  • Leave the vial uncapped or loosely capped to allow exposure to air and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.[3]

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Figure 2: General Experimental Workflow for Chan-Lam Coupling.

Optimizing Key Reaction Parameters

The "classic" conditions are not universally applicable. Substrate electronics, sterics, and desired outcomes necessitate careful tuning of reaction parameters. The following table summarizes common choices and their rationale.

ParameterCommon Reagents/ConditionsRationale & Field-Proven Insights
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuI, Cu₂O, CuCl₂[4]Cu(OAc)₂ is the most common, inexpensive, and generally effective choice. Cu(OTf)₂ can be more reactive for challenging substrates, such as poorly activated imidazoles.[10] Cu(I) sources like CuI are also effective and are reoxidized to Cu(II) in situ.[11]
Base Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃, DBUThe base facilitates the deprotonation of the N-H nucleophile and can act as a ligand. Amine bases like pyridine or Et₃N often serve a dual role.[3] For sensitive substrates, inorganic bases like K₂CO₃ may be preferred.[10]
Solvent Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Toluene, THFDCM is a standard non-coordinating solvent. Protic solvents like MeOH can be highly effective, particularly for coupling with imidazoles.[10] For challenging couplings with boronic esters (BPin), a mixed MeCN/EtOH system has been shown to be beneficial.[9][12]
Ligands Often ligand-free. Pyridine, Phenanthroline derivatives, Diamines, α-Benzoin oxime[2]While many CLE couplings proceed without an added ligand, one can significantly accelerate the reaction or enable difficult couplings. For sterically hindered partners, specialized ligands like pyrrole-ols have been developed.[13][14] Ligands can stabilize copper intermediates and promote reductive elimination.
Atmosphere Aerobic (Open to Air) A key advantage of the CLE reaction is its tolerance for, and often reliance on, atmospheric oxygen as the terminal oxidant.[7] Running the reaction open to the air is standard practice. In some cases, bubbling O₂ or air through the mixture can improve slow reactions.
Additives Boric Acid (B(OH)₃), Myristic AcidFor couplings involving boronic acid pinacol (BPin) esters, the pinacol byproduct can inhibit the catalyst. The addition of B(OH)₃ has been shown to sequester pinacol and improve reaction efficiency.[15]

Troubleshooting Common Issues

Despite its robustness, the CLE coupling can present challenges. Low yield, no reaction, and byproduct formation are common hurdles.[4]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or poor quality reagents. 2. Sterically hindered substrates. 3. Poor solubility of reagents. 4. Catalyst inhibition (e.g., by pinacol from BPin esters).[9][15]1. Use fresh, high-purity Cu(OAc)₂ and other reagents. 2. Increase temperature (e.g., to 40-80 °C). Screen different ligands known to promote challenging couplings (e.g., phenanthroline derivatives).[13][14][16] 3. Screen alternative solvents (e.g., DMF, Toluene, MeOH). 4. If using a BPin ester, add B(OH)₃ (2.0 equiv) to the reaction mixture.[15]
Protodeboronation The arylboronic acid is converted to the corresponding arene (Ar-H). This is often promoted by excess water or base.1. Use anhydrous solvents and add oven-dried molecular sieves. 2. Screen weaker bases (e.g., switch from Et₃N to K₂CO₃). 3. Ensure the boronic acid is of high quality.
Homocoupling of Boronic Acid The arylboronic acid couples with itself to form a biaryl (Ar-Ar).1. This is often a competing pathway. Try lowering the reaction temperature. 2. Use a slight excess of the amine nucleophile (1.5-2.0 equiv). 3. Adding a ligand can sometimes suppress this side reaction.
Reaction Stalls The reaction starts but does not proceed to completion.1. The catalyst may have deactivated. Try adding another portion of the copper catalyst (e.g., 5 mol%). 2. Increase the oxygen availability by stirring more vigorously or bubbling air through the mixture.

Conclusion

The Chan-Lam-Evans coupling is a remarkably versatile and user-friendly method for the synthesis of arylamines. Its operational simplicity, mild conditions, and the use of an inexpensive copper catalyst make it an attractive alternative to other cross-coupling methodologies. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize the reaction for a wide range of substrates. The continuous development of new ligands and protocols further expands the scope of this powerful transformation, solidifying its importance in both academic and industrial laboratories.[17]

References

  • Chan–Lam coupling. In: Wikipedia. [Link]

  • Visible-Light Copper Nanocluster Catalysis for the C–N Coupling of Aryl Chlorides at Room Temperature. Journal of the American Chemical Society. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health (NIH). [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health (NIH). [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. [Link]

  • The possible mechanism for the palladium‐catalyzed air‐based oxidative coupling reaction. Wiley Online Library. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Publications. [Link]

  • Chan–Lam coupling. Grokipedia. [Link]

  • Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal. [Link]

  • Recent advances in Chan–Lam coupling reaction. Royal Society of Chemistry. [Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. National Institutes of Health (NIH). [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. [Link]

  • Scheme 44 Cell-AP-Cu(II)-catalysed Chan-Lam coupling of arylboronic acids with secondary amines. ResearchGate. [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]

  • Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling. ACS Publications. [Link]

  • (PDF) Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Organic Chemistry Portal. [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Semantic Scholar. [Link]

  • Cu-catalysed Chan–Evans–Lam reaction meets deep eutectic solvents: efficient and selective C–N bond formation under aerobic conditions at room temperature. ResearchGate. [Link]

  • I desperately need help and I'm out of answers. : r/OrganicChemistry. Reddit. [Link]

Sources

Application

Application Notes &amp; Protocols: Boronic Acid-Based Receptors for Anion Recognition

Introduction: Beyond Diols - The Unique Frontier of Anion Recognition Boronic acids have been extensively celebrated for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a property that has p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Diols - The Unique Frontier of Anion Recognition

Boronic acids have been extensively celebrated for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a property that has positioned them as indispensable tools for carbohydrate sensing.[1][2][3] However, the utility of the boron atom extends far beyond this interaction. As an electron-deficient Lewis acid, the trigonal planar boronic acid moiety possesses a vacant p-orbital, making it a sophisticated receptor for electron-rich species, namely anions.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, design, synthesis, and application of boronic acid-based receptors for anion recognition. We will move beyond fundamental theory to deliver field-proven insights and detailed protocols, explaining the causal chemistry behind each experimental choice to ensure both scientific integrity and successful implementation. The focus will be on the two primary modes of interaction: direct Lewis acid-base adduction and hydrogen bonding, which allow for the selective recognition of a wide range of anions from the environmentally significant fluoride to biologically crucial carboxylates and phosphates.[5][6]

Core Principles: The Duality of Anion Interaction Mechanisms

The versatility of boronic acids in anion recognition stems from their ability to engage targets through two distinct, yet sometimes cooperative, mechanisms. The nature of the target anion dictates the primary mode of interaction.

1.1. Lewis Acid-Base Adduction with Hard Anions

Strongly basic, "hard" anions, most notably fluoride (F⁻) and cyanide (CN⁻), interact directly with the Lewis acidic boron center.[7][8] This interaction induces a rehybridization of the boron atom from a neutral, trigonal planar (sp²) state to a negatively charged, tetrahedral (sp³) boronate species.[6] This geometric and electronic transformation is profound and serves as an excellent trigger for a signaling event.

  • Causality: Fluoride's high electronegativity and small ionic radius facilitate a strong B-F covalent bond.[5][9] This interaction is highly favorable and often forms the basis for highly selective fluoride sensors, a critical need given fluoride's role in both dental health and potential toxicity at higher concentrations.[10][11]

1.2. Hydrogen Bonding with Oxoanions

For "softer" oxoanions, such as carboxylates (e.g., acetate), phosphates, and sulfates, direct coordination to the boron center is less favorable than interaction with the hydroxyl protons of the boronic acid group. In this mode, the B(OH)₂ group acts as a hydrogen-bond donor, forming non-covalent complexes with the anion.[5][6]

  • Expert Insight: The strength and selectivity of this interaction can be significantly enhanced by pre-organizing multiple boronic acid moieties or by incorporating additional hydrogen-bond donors (like ureas or amides) into the receptor's scaffold.[12][13] Recently, gem-diboronic acids have been shown to be a highly effective motif for the strong and directional recognition of oxoanions in aqueous media.[12]

Below is a diagram illustrating these two fundamental binding modes.

Caption: Primary mechanisms for anion recognition by boronic acids.

Receptor Design and Signaling Mechanisms

An effective sensor requires two components: a recognition unit (the boronic acid) and a signaling unit (a transducer). The key is to couple the anion binding event to an observable change in the transducer's properties.

Fluorescent Sensors: Modulating Light Emission

Fluorescence is a highly sensitive signaling method.[1] Most fluorescent boronic acid sensors operate via Photoinduced Electron Transfer (PET).

  • Mechanism of Action (PET): In a typical "turn-on" sensor, the boronic acid is linked to a fluorophore (e.g., anthracene, pyrene, BODIPY).[6][7] The nitrogen or oxygen atoms of the boronic acid group can quench the fluorophore's excited state through PET. Upon binding a fluoride ion, the boron center becomes tetrahedral and more electron-rich, which can inhibit the PET process. This inhibition restores the fluorophore's emission, resulting in a "turn-on" signal.[9][14] The reverse can also be engineered to create "turn-off" sensors.

The workflow below illustrates the PET signaling pathway.

PET_Mechanism Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore* (Excited State) Fluorophore_Excited->Fluorophore_Ground Signal ON PET_Quenching PET Quenching Fluorophore_Excited->PET_Quenching Non-radiative decay Light_Absorption Light (hν) Light_Absorption->Fluorophore_Ground Excitation Fluorescence Fluorescence Fluorescence->Fluorophore_Excited PET_Quenching->Fluorophore_Ground Signal OFF Boronic_Acid Boronic Acid Receptor (Lewis Acid) Boronic_Acid->PET_Quenching Enables PET Boronate_Anion Boronate Anion (Less Lewis Acidic) Anion_Binding Anion Binding (e.g., + F⁻) Anion_Binding->Boronic_Acid Anion_Binding->Boronate_Anion Converts to Boronate_Anion->PET_Quenching Inhibits PET

Caption: PET mechanism in a "turn-on" fluorescent anion sensor.

Colorimetric and Electrochemical Sensors
  • Colorimetric Sensors: These sensors produce a change in color visible to the naked eye, making them ideal for rapid, qualitative screening. The binding event typically alters the electronic structure of a conjugated dye system, shifting its maximum absorption wavelength (λₘₐₓ).[15]

  • Electrochemical Sensors: These sensors translate the binding event into an electrical signal (e.g., a change in current or potential).[16][17] A common strategy involves attaching a redox-active group, like ferrocene, to the boronic acid.[7] Anion binding alters the Lewis acidity of the boron, which in turn modulates the redox potential of the ferrocene, an effect that can be measured using techniques like cyclic voltammetry.[18][19]

Application Protocol I: Synthesis of a Fluorescent Sensor for Fluoride

This protocol details the synthesis of a simple, yet effective, fluorescent sensor for fluoride based on a pyrene fluorophore, (4-(pyren-1-yl)phenyl)boronic acid. The synthesis involves a standard Suzuki-Miyaura cross-coupling reaction.

Rationale: Pyrene is chosen for its high fluorescence quantum yield and characteristic excimer emission, which can provide an additional sensing channel.[7] The Suzuki coupling is a robust and high-yielding method for forming the C-C bond between the fluorophore and the boronic acid recognition unit.[20] A pinacol ester of diboronic acid is used as the boron source, as it is more stable and easier to handle than free boronic acid.[21][22]

Materials:

  • 1-Bromopyrene

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-bromopyrene (1.0 mmol), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid pinacol ester (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Add a 4:1 mixture of degassed toluene and water (50 mL). Self-Validation: Degassing the solvent is critical to prevent oxidation of the phosphine ligand and deactivation of the palladium catalyst.

  • Reflux: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen or argon atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: The resulting product is the pinacol-protected boronic acid. To deprotect, dissolve the compound in a 9:1 mixture of THF/H₂O and stir with an excess of a polystyrene-based boronic acid scavenger or treat with a mild acid to hydrolyze the ester.[22][23]

  • Characterization: Confirm the structure of the final product, (4-(pyren-1-yl)phenyl)boronic acid, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol II: Fluorometric Titration for Anion Recognition

This protocol describes how to determine the binding affinity and selectivity of the synthesized sensor for fluoride and other anions.

Materials:

  • Synthesized boronic acid sensor stock solution (e.g., 1 mM in DMSO)

  • Anion stock solutions (e.g., 100 mM of NaF, NaCl, NaBr, NaOAc in deionized water)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Spectro-grade solvent (e.g., Acetonitrile or a mixed aqueous-organic solvent)

  • Fluorometer and quartz cuvettes

Step-by-Step Methodology:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen solvent system (e.g., 9:1 MeCN:HEPES buffer). Causality: The use of a buffer is crucial as the interaction between boronic acids and anions can be pH-dependent. pH 7.4 is chosen to mimic physiological conditions.

  • Instrument Setup: Place the sensor solution in a quartz cuvette. Record its initial fluorescence emission spectrum by exciting at the λₘₐₓ of the pyrene fluorophore (approx. 340 nm).

  • Titration: Add small aliquots (e.g., 2-10 µL) of the fluoride stock solution to the cuvette. After each addition, gently mix and allow the system to equilibrate (approx. 1-2 minutes) before recording the new fluorescence spectrum.

  • Data Collection: Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the receptor.

  • Selectivity Study (Self-Validation): Repeat the titration experiment (Step 3) using other anions (Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) at the same concentrations. A selective sensor will show a significant response only to fluoride.[24][25]

Data Analysis and Interpretation

The data from the fluorometric titration can be used to calculate the association constant (Kₐ), a quantitative measure of the binding strength between the sensor and the anion.

5.1. Binding Constant Calculation

For a 1:1 binding stoichiometry, the data can be fitted to the Benesi-Hildebrand equation or analyzed using non-linear regression software. The change in fluorescence intensity (ΔF = F - F₀) is plotted against the anion concentration.

5.2. Data Presentation

Summarize the key findings in a clear, tabular format for easy comparison.

AnionAssociation Constant (Kₐ) [M⁻¹]Fold Change in Fluorescence (F/F₀)
F⁻2.5 x 10⁴15.2
Cl⁻No significant binding1.1
Br⁻No significant binding1.0
AcO⁻< 1001.3

Table 1: Example binding data for a selective fluoride sensor in 95:5 MeCN:H₂O.

The workflow for the entire experimental process is summarized below.

experimental_workflow Experimental Workflow for Anion Sensor synthesis 1. Synthesis of Receptor (e.g., Suzuki Coupling) purification 2. Purification & Characterization (Chromatography, NMR, MS) synthesis->purification solution_prep 3. Solution Preparation (Sensor & Anion Stocks, Buffer) purification->solution_prep titration 4. Spectroscopic Titration (Fluorometer) solution_prep->titration selectivity 5. Selectivity & Interference (Testing with other anions) solution_prep->selectivity data_analysis 6. Data Analysis (Binding Constant Calculation) titration->data_analysis selectivity->data_analysis conclusion 7. Conclusion (Affinity & Selectivity Assessment) data_analysis->conclusion

Caption: Overall workflow from sensor synthesis to data analysis.

References

  • Introduction, Interconversion and Removal of Boron Protecting Groups.American Chemical Society.
  • The anionic recognition mechanism based on polyol and boronic acid receptors.Royal Society of Chemistry.
  • Boronic acid-based sensors for small-molecule reactive species: A review.Dyes and Pigments.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013.SpringerLink.
  • Recent development of boronic acid-based fluorescent sensors.PubMed Central.
  • Boronic acid-based sensors for small-molecule reactive species: A review.
  • Recent development of boronic acid-based fluorescent sensors.Royal Society of Chemistry Publishing.
  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins.PubMed Central.
  • Boron Acids as Protective Agents and Catalysts in Synthesis.Wiley Online Library.
  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor.
  • Protecting Groups for Boronic Acids.
  • Molecular Boronic Acid-Based Saccharide Sensors.PubMed Central.
  • Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery.MDPI.
  • Boronic acids for fluorescence imaging of carbohydrates.Royal Society of Chemistry Publishing.
  • Synthetic Receptors for Molecular Recognition of Carbohydr
  • Gem‐Diboronic Acids: A Motif for Anion Recognition in Competitive Media.PubMed Central.
  • Recent development of boronic acid-based fluorescent sensors.Royal Society of Chemistry Publishing.
  • Electrochemical sensing using boronic acids.Royal Society of Chemistry Publishing.
  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins.
  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor.Semantic Scholar.
  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules.
  • Electrochemical sensing using boronic acids.
  • Boronic acid sensors with double recognition sites: a review.Royal Society of Chemistry Publishing.
  • A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.MDPI.
  • Molecular recognition with boronic acids—applications in chemical biology.PubMed Central.
  • Molecular recognition with boronic acids—applications in chemical biology.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid.PubMed Central.
  • Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly.
  • New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids.
  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules.International Journal of Electrochemical Science.
  • A ratiometric fluorescent probe for fluoride ions with a tridentate receptor of boronic acid and imidazolium.
  • A novel boronic acid-based fluorescent sensor for selectively recognizing Fe 3+ ion in real time.Royal Society of Chemistry Publishing.
  • Boronic acids : everything you need to know!Interchim.
  • Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022.
  • A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion.
  • Boronic acid synthesis by hydrolysis.Organic Chemistry Portal.
  • Boronic acids for affinity chromatography: spectral methods for determinations of ioniz

Sources

Method

Application Notes and Protocols for (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a sophisticated chemical intermediate poised for significant applications in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a sophisticated chemical intermediate poised for significant applications in medicinal chemistry. Its structure is a deliberate convergence of three key pharmacophoric and synthetically versatile motifs: a central triarylamine core, a biphenyl group, and a reactive boronic acid moiety. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways.

Boronic acids have risen to prominence in medicinal chemistry, not only as indispensable reagents in carbon-carbon bond formation but also as pharmacophores in their own right.[1][2] The approval of drugs like bortezomib, a boronic acid-containing proteasome inhibitor, has demystified earlier concerns about the toxicity of boron-containing compounds and has spurred significant interest in their therapeutic potential.[1][3] The boronic acid group can act as a bioisostere for other functional groups and can form reversible covalent bonds with diols or active site residues of enzymes, a property that is being increasingly exploited in drug design.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid. It covers its application in the cornerstone Suzuki-Miyaura cross-coupling reaction and discusses its potential in the broader context of medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key chemical and physical properties of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is presented below.

PropertyValueReference
CAS Number 1084334-86-0[4]
Molecular Formula C₂₄H₂₀BNO₂[5]
Molecular Weight 365.23 g/mol [5]
Appearance Solid[5]
Purity Typically ≥97%[5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it stands as one of the most powerful and versatile methods for the synthesis of biaryl and polyaryl structures.[7][8] (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is an excellent substrate for this reaction, allowing for the facile introduction of the bulky, electron-rich triarylamine-biphenyl moiety into a target molecule.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. The base is crucial for the formation of a boronate species, which facilitates this step.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² (Product) RedElim->Ar1Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Transmetal Base Base Base->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents
  • (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used (e.g., toluene/water), ensure vigorous stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

The structural features of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid make it a compelling starting point for the development of new therapeutic agents.

Scaffold for Kinase Inhibitors

The triarylamine and biphenyl motifs are prevalent in a wide range of kinase inhibitors. By using this boronic acid in Suzuki-Miyaura couplings, novel and complex polyaromatic structures can be synthesized that may target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Probes for Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules are screened for their ability to bind to a biological target.[10] This boronic acid can serve as a larger, more complex fragment for screening, or it can be used to elaborate on smaller, active fragments to increase potency and selectivity.

Development of Novel Anti-cancer Agents

Boronic acids and their derivatives have shown promise as anti-cancer agents, with mechanisms extending beyond proteasome inhibition.[1][2] The incorporation of the (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl) moiety could lead to compounds with novel mechanisms of action or improved pharmacokinetic properties.

Conceptual Workflow in Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Start (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArylHalide Aryl Halide Library (R-X) ArylHalide->Suzuki Library Compound Library Suzuki->Library HTS High-Throughput Screening Library->HTS Hit Hit Identification HTS->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate caption Drug Discovery Workflow

Caption: A conceptual workflow illustrating the use of the title compound in a drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a highly functionalized and versatile building block for medicinal chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the synthesis of complex polyaromatic compounds with significant potential as therapeutic agents. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the full potential of this valuable chemical intermediate in their drug discovery and development programs.

References

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing).
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).
  • B-[4-([1,1'-Biphenyl]-4-ylphenylaMino)phenyl]boronic acid. (n.d.). CymitQuimica.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)
  • 1084334-86-0|(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid. (n.d.). BLDpharm.
  • Substituted phenyl boronic acid containing polymers and methods of use. (2022).
  • Green, J. E., & Kelly, J. W. (2005).
  • (4-(di([1,1'-biphenyl]-4-yl)aMino)phenyl)boronic acid. (n.d.). GuideChem.
  • A kind of preparation method of 4 amino phenyl boronic acid derivative. (2018).
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Bourgogne.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Li, Y., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 25(1), 1-13.
  • Biphenyl deriv
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. (2025). Benchchem.
  • (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid. (n.d.). Sigma-Aldrich.
  • Suárez-García, F., et al. (2017).
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
  • 4-Aminophenylboronic acid hydrochloride 95%. (n.d.). Sigma-Aldrich.
  • 4-Biphenylboronic acid ≥ 95.0%. (n.d.). Sigma-Aldrich.
  • James, T. D., & Phillips, M. D. (2010). Boronic acid building blocks: tools for sensing and separation. Chemical Society Reviews, 39(10), 3851-3868.
  • (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. (n.d.). CymitQuimica.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Aminophenylboronic Acids

A Senior Application Scientist's Guide to Preventing Protodeboronation under Basic Conditions Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophen...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Protodeboronation under Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophenylboronic acids. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome the common yet often frustrating challenge of protodeboronation, particularly in the context of Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but understanding the underlying chemistry to make informed decisions.

Section 1: Understanding the Protodeboronation of Aminophenylboronic Acids

Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[1] This side reaction is a significant issue in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which typically requires basic conditions for the transmetalation step.[2][3] For aminophenylboronic acids, the presence of the amino group introduces specific challenges that can accelerate this unwanted decomposition pathway.

The Dual Role of the Amino Group

The amino group is an electron-donating group, which generally increases the electron density on the aromatic ring. This can make the ipso-carbon less susceptible to protonation. However, the amino group is also basic and can be protonated or act as an internal base, influencing the local pH and the speciation of the boronic acid.

The stability of aminophenylboronic acids is significantly influenced by pH.[4] The rate of protodeboronation can be accelerated under both acidic and basic conditions.[4] Of particular relevance to aminophenylboronic acids is the potential for zwitterion formation, analogous to what is observed in basic heteroaromatic boronic acids.[1] This zwitterionic species can be highly susceptible to unimolecular fragmentation, leading to rapid protodeboronation.[1]

Section 2: Troubleshooting Guide: Minimizing Protodeboronation

This section provides a series of troubleshooting steps and preventative measures to minimize protodeboronation when working with aminophenylboronic acids.

Issue 1: Significant Protodeboronation Observed by LC-MS Analysis

Root Cause Analysis:

  • Inappropriate Base: Strong bases can aggressively promote protodeboronation.

  • Prolonged Reaction Time/High Temperature: Extended exposure to basic conditions, especially at elevated temperatures, increases the likelihood of protodeboronation.

  • Presence of Water: Aqueous basic conditions facilitate the hydrolysis of the C-B bond.[4]

  • Sub-optimal Catalyst System: A slow or inefficient catalyst can allow protodeboronation to outcompete the desired cross-coupling.

Troubleshooting Workflow:

cluster_solutions Troubleshooting Steps start High Protodeboronation Detected base Optimize Base Selection start->base Is a strong base (e.g., NaOH, KOH) being used? conditions Modify Reaction Conditions base->conditions Switch to a milder base (e.g., K2CO3, K3PO4, CsF) catalyst Enhance Catalytic Activity conditions->catalyst Is the reaction slow or incomplete? protect Consider Protecting Groups catalyst->protect Is protodeboronation still significant? end Successful Coupling protect->end Implement protecting group strategy

Caption: Troubleshooting workflow for high protodeboronation.

Recommended Actions & Protocols:

1. Base Optimization:

The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.

Base TypeExamplesSuitability for Aminophenylboronic AcidsRationale
Strong Bases NaOH, KOH, LiOHUse with cautionCan lead to rapid protodeboronation, especially at elevated temperatures.
Carbonate Bases K₂CO₃, Na₂CO₃, Cs₂CO₃Recommended Generally provide a good balance between activating the boronic acid and minimizing protodeboronation.[5]
Phosphate Bases K₃PO₄Highly Recommended Often an excellent choice for sensitive substrates, providing sufficient basicity with a lower risk of protodeboronation.
Fluoride Bases KF, CsFGood alternativeCan be effective, particularly in anhydrous conditions, as they activate the boronic acid without introducing hydroxide ions.[2]

Protocol 2.1: Screening of Bases for Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid

  • Setup: In parallel reaction vials, add 3-aminophenylboronic acid (1.0 eq.), your aryl halide (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Base Addition: To each vial, add a different base (2.0 eq.): K₂CO₃, K₃PO₄, and CsF.

  • Solvent: Add a suitable solvent system (e.g., dioxane/water 4:1).

  • Reaction: Stir the reactions at a moderate temperature (e.g., 80-90 °C) and monitor by LC-MS at regular intervals (e.g., 1h, 3h, 6h).

  • Analysis: Compare the ratio of desired product to the protodeboronated aniline byproduct for each base to identify the optimal conditions.

2. Reaction Condition Optimization:

  • Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Solvent: While some water is often necessary for the Suzuki-Miyaura mechanism, minimizing its content can suppress protodeboronation. Consider using aprotic solvents like THF or dioxane with a minimal amount of water.[4]

3. Catalyst System Enhancement:

An efficient catalyst system that promotes rapid transmetalation and reductive elimination will favor the desired coupling over the slower protodeboronation pathway.

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the catalytic cycle.[4] N-heterocyclic carbene (NHC) ligands are also effective.[2]

  • Palladium Precatalyst: Using a modern palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) can ensure the rapid formation of the active Pd(0) species.

4. Protecting Group Strategies:

For particularly sensitive aminophenylboronic acids, especially the ortho isomer, the use of a protecting group on the boronic acid moiety is a robust strategy.

Protecting GroupStructureKey FeaturesDeprotection
Pinacol Ester Cyclic boronate esterMost common protecting group; increases stability and allows for easier purification.[6]Can be used directly in some Suzuki couplings or deprotected with an acid.[6]
MIDA Boronate N-methyliminodiacetic acid esterHighly stable to a wide range of reaction conditions; enables iterative cross-coupling.[6][7]Basic hydrolysis.[6]
DAN Boronamide 1,8-diaminonaphthalene amideVery stable; the nitrogen lone pairs donate into the empty boron p-orbital, reducing its Lewis acidity.[6][8]Acidic hydrolysis.[6]

Protocol 2.2: Preparation of 2-Aminophenylboronic Acid Pinacol Ester

  • Materials: 2-Aminophenylboronic acid, pinacol, toluene.

  • Procedure:

    • Combine 2-aminophenylboronic acid (1.0 eq.) and pinacol (1.1 eq.) in toluene.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the resulting pinacol ester by column chromatography or recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is there a difference in the stability of ortho-, meta-, and para-aminophenylboronic acids?

While comprehensive kinetic data comparing the three isomers is scarce, we can infer their relative stabilities based on electronic and steric effects.

  • ortho-Aminophenylboronic acid: This isomer is generally the most susceptible to protodeboronation. The proximity of the amino group can lead to intramolecular interactions that stabilize the transition state for protodeboronation. Steric hindrance from the ortho-amino group can also slow down the desired Suzuki-Miyaura coupling, giving more time for the side reaction to occur.

  • meta-Aminophenylboronic acid: The amino group in the meta position has a weaker electronic influence on the boronic acid moiety compared to the ortho and para positions. This isomer is generally more stable than the ortho isomer.

  • para-Aminophenylboronic acid: The amino group is electron-donating through resonance, which can increase the electron density at the ipso-carbon, potentially slowing down protodeboronation compared to the ortho isomer.

Q2: Can I use an N-protecting group on the amino functionality to prevent protodeboronation?

Protecting the amino group (e.g., as an amide) can be a valid strategy. This modification alters the electronic properties of the aryl ring, making it less electron-rich and potentially more stable against protodeboronation. However, this adds extra steps to your synthesis (protection and deprotection) and may not be necessary if other strategies are effective.

Q3: My Suzuki-Miyaura reaction with 4-aminophenylboronic acid is clean but low-yielding. What could be the issue?

If you are not observing significant protodeboronation, the low yield might be due to other factors:

  • Poor solubility of the boronic acid or other reagents.

  • Catalyst deactivation.

  • Inefficient transmetalation.

Consider screening different solvents, using a more robust catalyst system, or ensuring your reagents are pure.

Q4: What is the "slow-release" strategy for preventing protodeboronation?

The "slow-release" strategy involves using a stable boronic acid derivative, such as a MIDA boronate or a trifluoroborate salt, that slowly hydrolyzes under the reaction conditions to release the active boronic acid.[1][9] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the rate of protodeboronation while still allowing the desired coupling to proceed.[1]

Q5: How can I visually confirm the presence of the protodeboronated byproduct?

The primary protodeboronated byproduct of aminophenylboronic acid is the corresponding aniline (o-, m-, or p-toluidine). You can confirm its presence by:

  • LC-MS: Look for the mass corresponding to the aniline.

  • ¹H NMR: Compare the spectrum of your crude product to an authentic sample of the expected aniline. The aromatic region will show a different splitting pattern and integration compared to your starting material and desired product.

Section 4: Mechanistic Insights & Advanced Concepts

The Role of Zwitterions in Protodeboronation

For aminophenylboronic acids, particularly the ortho and para isomers, the formation of a zwitterionic species in solution is a key consideration. The amino group can become protonated while the boronic acid exists as a boronate anion.

Aminophenylboronic Acid Aminophenylboronic Acid Zwitterion Zwitterion Aminophenylboronic Acid->Zwitterion Intramolecular Proton Transfer Protodeboronation Protodeboronation Zwitterion->Protodeboronation Unimolecular Fragmentation

Sources

Optimization

Technical Support Center: Purification of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (CAS 1084334-86-0). It...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (CAS 1084334-86-0). It is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in isolating this key synthetic intermediate to the high degree of purity required for subsequent applications, such as Suzuki-Miyaura cross-coupling reactions.

Understanding the Molecule and Common Impurities

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a relatively large, poly-aromatic molecule. Its structure presents a unique purification challenge due to the combination of a polar, weakly acidic boronic acid group and a large, non-polar triphenylamine backbone.

Common Impurities Encountered:

  • Protodeboronation Product: The corresponding triphenylamine compound lacking the -B(OH)₂ group. This is a common byproduct in boronic acid synthesis and can also form during purification under harsh pH conditions or upon prolonged storage.[1][2]

  • Homocoupling Dimers: Symmetrical biaryl compounds formed from the coupling of two molecules of the boronic acid, often mediated by residual palladium catalyst and the presence of oxygen.[3][4]

  • Boroxines (Anhydrides): Cyclic anhydrides formed by the dehydration of three boronic acid molecules. While often in equilibrium with the boronic acid in solution, their presence can complicate characterization.[5]

  • Unreacted Starting Materials: Depending on the synthetic route, these may include halogenated precursors or other organoboron reagents.

  • Residual Palladium Catalyst: Often present from the preceding synthetic step (e.g., a Suzuki coupling to form the biphenyl moiety).[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

Issue 1: My NMR/LC-MS shows multiple, hard-to-separate impurities after the initial work-up.

Q: I've synthesized the crude product, and the analytical data shows a complex mixture. Where do I even begin?

A: This is a common scenario. A complex impurity profile often necessitates a multi-step purification strategy. The most robust initial approach for this class of compound is typically an acid-base extraction, which leverages the unique acidity of the boronic acid group.[6][7]

Causality: Boronic acids are Lewis acids that behave as weak Brønsted acids (typical pKa ~7-10), forming a tetrahedral boronate salt in the presence of a base.[8][9] This salt is highly polar and water-soluble, while many common organic impurities (like the protodeboronation product or homocoupled dimers) are non-polar and will remain in an organic solvent.

Solution: Acid-Base Extraction

  • Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Extract the organic solution with a cold (0-5 °C) aqueous base, such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[6] Perform this extraction 2-3 times.

  • Combine the aqueous layers. The desired boronate salt is now in this phase.

  • Wash the combined aqueous layer with fresh EtOAc or Et₂O one more time to remove any remaining neutral organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify it with cold 1-2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).

  • The pure boronic acid should precipitate as a solid. This can be isolated by vacuum filtration, washed with cold water, and dried under high vacuum.[10]

Issue 2: My product streaks badly or shows very low recovery during silica gel chromatography.

Q: I attempted to purify my crude product using standard silica gel column chromatography, but the compound either sticks to the baseline or elutes as a long, impure streak. What's wrong?

A: This is a classic problem when purifying boronic acids on silica gel.[1] The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption, decomposition of the acid on the column, or significant tailing that prevents effective separation.[11]

Solutions & Optimization:

  • Avoid Silica Gel if Possible: For this specific molecule, acid-base extraction or recrystallization are superior first-line methods.

  • Switch to a Different Stationary Phase: Neutral alumina is often a better choice for purifying boronic acids as it is less acidic than silica.[8]

  • Use Reversed-Phase Chromatography (C18): If the impurities have significantly different polarities, reversed-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol mobile phase system can be highly effective.[12][13]

  • Deactivate the Silica Gel: If you must use silica, you can reduce its acidity. Create a slurry of the silica gel in your eluent and add 0.5-1% triethylamine (NEt₃) to cap the acidic silanol groups. However, be aware that the basicity of NEt₃ may affect your product.[11]

  • Add a Mobile Phase Modifier: Including a small amount of a modifier like acetic acid in your eluent system (e.g., Hexane/EtOAc + 0.5% AcOH) can sometimes improve peak shape by competing with your compound for binding sites on the silica.[14]

Issue 3: I'm losing a significant amount of product during recrystallization.

Q: I found a solvent system for recrystallization, but my yield is very low, or the product "oils out" instead of forming crystals. How can I improve this?

A: Recrystallization is an excellent technique for achieving high purity but requires careful optimization.[15] Low yield typically means the product is too soluble in the cold solvent, while "oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Solutions & Optimization:

  • Systematic Solvent Screening: The goal is to find a solvent (or solvent pair) where the boronic acid is highly soluble when hot but poorly soluble when cold. Given the aromatic nature of the target molecule, consider solvents like ethanol, ethyl acetate, toluene, or mixtures such as Toluene/Hexane or EtOAc/Heptane.[14][16]

  • Use a Two-Solvent System: If a single solvent isn't ideal, a binary system is often effective.

    • Dissolve the crude solid in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[14]

  • Control the Cooling Rate: Rapid cooling (e.g., plunging the flask in an ice bath) leads to the formation of small, often impure crystals by trapping impurities. For the best results, allow the solution to cool slowly to room temperature, and then move it to a refrigerator or freezer. Slow cooling encourages the growth of larger, purer crystals.

  • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.

Solvent System ExampleRationale
Ethanol/Water Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly. Good for moderately polar compounds.[12]
Ethyl Acetate/Hexane Dissolve in hot EtOAc, add hexane until cloudy, then cool slowly. Excellent for compounds of intermediate polarity.
Toluene A good single-solvent option for aromatic compounds. May require a larger volume.
Issue 4: My purified product is contaminated with a symmetrical dimer.

Q: After purification, my primary impurity has double the mass of my product. I suspect it's a homocoupled dimer. How did this form and how do I remove it?

A: This is a palladium-mediated homocoupling of your boronic acid.[4] It occurs when Pd(II) species are present, which can happen if the Pd(0) catalyst from a previous step is oxidized by air. This impurity is often non-polar and structurally similar to the desired product, making it difficult to remove.

Solutions:

  • Prevention during Synthesis: The best strategy is prevention. Ensure the preceding reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst. Adding a mild reducing agent like potassium formate to the reaction can also help suppress this side reaction.[4]

  • Chromatographic Separation: While challenging, careful column chromatography can separate the dimer. The dimer is significantly less polar than the boronic acid. A gradient elution on silica gel (if tolerated) or neutral alumina, starting with a non-polar eluent (e.g., 100% Hexane) and gradually increasing polarity, should elute the dimer first.

  • Recrystallization: If a suitable solvent system is found, the difference in crystal lattice packing energy between the product and the larger, more symmetrical dimer can be exploited for separation via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid?

A: There is no single "best" method, as the optimal strategy depends on the specific impurities present. However, a logical workflow can be followed to identify the most efficient technique. An acid-base workup is often the most powerful initial step to remove neutral impurities.

Purification_Decision_Tree

Q2: How should I store purified (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid to prevent degradation?

A: Arylboronic acids can degrade over time, primarily through protodeboronation (loss of the B(OH)₂ group) and formation of boroxine anhydrides.[5][17] To ensure long-term stability:

  • Store Cold: Keep the solid in a tightly sealed container at low temperatures (-20°C is recommended).[18]

  • Store Dry: Use a desiccator or store under an inert atmosphere (Argon or Nitrogen) to protect from moisture, which can facilitate degradation pathways.

  • Protect from Light: Store in an amber vial or a container protected from light.

Q3: My boronic acid seems to have lost solubility and my NMR shows broad peaks. What happened?

A: This is a strong indication of boroxine formation. Boroxines are cyclic anhydrides that form from the intermolecular dehydration of three boronic acid molecules. This is an equilibrium process. While boroxines are often less soluble and can give broad NMR signals, they are generally still reactive in Suzuki couplings. The boronic acid can often be regenerated by dissolving the material in a solvent like diethyl ether and washing with a small amount of aqueous acid (pH 4-5), followed by drying and removal of the solvent.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities.

AcidBase_Workflow

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent (e.g., ethyl acetate, 20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with cold (~4 °C) 1 M NaOH solution (15 mL per gram). Repeat the extraction two more times. Combine the aqueous layers.

  • Back Wash: Wash the combined basic aqueous layers with the initial organic solvent (10 mL per gram) to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add cold 2 M HCl dropwise. The boronic acid will precipitate out of solution. Continue adding acid until the solution is strongly acidic (check with pH paper, target pH ≈ 2).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification via Recrystallization (Two-Solvent Method)

This protocol is for purifying a solid product that contains impurities with different solubility profiles.

  • Solvent Selection: Identify a solvent pair (e.g., Ethyl Acetate/Hexane). The product should be soluble in the first solvent ("good" solvent) and insoluble in the second ("poor" solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent required to dissolve the solid at reflux temperature.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Formation: For further crystallization, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Reddit r/OrganicChemistry. (2023). HELP: Purifying boronic acids sucks. [Link]

  • Hitosugi, S., et al. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

  • Yan, J., et al. (2014). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. ResearchGate. [Link]

  • El-Faham, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Reddit r/chemistry. (2015). Purification of boronic acids?[Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Google Patents. (2005).
  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • de lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 4-Chlorophenylboronic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (2002). Process for preparing highly pure formylphenylboronic acids.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions with Electron-Rich Boronic Acids

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling with electron-rich boronic acids. My aim is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Electron-rich boronic acids are notoriously challenging coupling partners due to their propensity for undesired side reactions, most notably protodeboronation.[1][2][3][4] This guide will provide a structured approach to overcoming these challenges, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and problems encountered when working with electron-rich boronic acids.

Q1: My Suzuki-Miyaura reaction with an electron-rich boronic acid is giving low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient way to identify the culprit. Start with these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[2]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2][5] It is critical to ensure your solvent is properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the boronic acid. Electron-rich boronic acids can degrade over time, especially if they are susceptible to protodeboronation.[2][6]

  • Base and Solvent Choice: The selection of base and solvent is interdependent and crucial. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[2] For reactions sensitive to water, ensure your base is finely powdered and dry.[2]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated arene of my boronic acid. What is happening and how can I prevent it?

A2: You are observing protodeboronation, the most common and frustrating side reaction when working with electron-rich boronic acids.[1][3][4] This reaction involves the replacement of the boronic acid group with a hydrogen atom from a proton source, typically water.[1][2] Electron-donating groups on the aromatic ring increase the electron density on the carbon atom bearing the boron, making the C-B bond more susceptible to cleavage by electrophiles like protons.

Here’s how to minimize protodeboronation:

  • Switch to Anhydrous Conditions: Since water is the primary proton source, moving to strictly anhydrous conditions can significantly reduce this side reaction.[2] This involves using dry solvents and anhydrous bases.

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2][7] Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger ones like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[2]

  • Use a Boronic Ester Derivative: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable towards protodeboronation than their corresponding boronic acids.[4][7][8][9] You can either start with the boronic ester or form it in situ.

  • Employ "Slow Release" Strategies: Using boronic acid surrogates like organotrifluoroborates or MIDA boronates allows for the slow release of the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[4]

Q3: My electron-rich boronic acid is also sterically hindered. What adjustments should I make to my reaction conditions?

A3: The combination of electron-rich character and steric hindrance presents a significant challenge, as steric bulk can slow down the key transmetalation and reductive elimination steps of the catalytic cycle.[2] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[2][10] Their steric bulk and strong electron-donating properties facilitate both oxidative addition and reductive elimination.[2][11]

  • Stronger, Non-Aqueous Bases: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the difficult transmetalation step under anhydrous conditions.[2]

  • Higher Temperatures: Increasing the reaction temperature is often necessary to provide the activation energy needed to overcome the steric barriers. Solvents with high boiling points such as toluene, dioxane, or DMF may be required.[2]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to optimizing your reaction.

Problem 1: Low Conversion of Starting Materials

If you are observing unreacted starting materials, the issue likely lies with the efficiency of the catalytic cycle.

A Low Conversion B Is the Catalyst Active? A->B C Is Oxidative Addition the Problem? B->C Yes E Use Fresh Precatalyst (e.g., XPhos Pd G3/G4) B->E No/Unsure D Is Transmetalation Sluggish? C->D No F Switch to a More Electron-Rich Ligand (e.g., Buchwald ligands, NHCs) C->F Yes G Increase Reaction Temperature D->G H Use a Stronger Base (e.g., K3PO4, Cs2CO3) D->H F->G I Ensure Anhydrous Conditions H->I

Caption: Decision workflow for troubleshooting low reaction conversion.

Causality Explained:

  • Catalyst Activation: Modern palladium precatalysts (e.g., Buchwald G3/G4) are designed for rapid and efficient generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[2] If your catalyst is old or has been exposed to air, it may not be activating efficiently.

  • Ligand Choice for Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is the first step. For less reactive aryl chlorides or electron-rich aryl halides, a highly electron-rich ligand is necessary to facilitate this process.[11][12]

  • Promoting Transmetalation: For electron-rich boronic acids, the key challenge is often not their nucleophilicity but their stability. However, if the coupling partner is also sterically demanding, transmetalation can become the rate-limiting step. A stronger base is required to form the more nucleophilic "ate" complex of the boronic acid, which then transfers its organic group to the palladium center.[8][13] Higher temperatures provide the necessary energy to overcome steric clashes during this step.

Problem 2: Significant Protodeboronation

This is the primary decomposition pathway for electron-rich boronic acids.

A High Protodeboronation B Is the Reaction Aqueous? A->B C Switch to Anhydrous Solvent & Base B->C Yes D Is the Base Too Strong? B->D No E Use Milder Base (e.g., KF, K2CO3) D->E Yes F Consider Boronic Acid Surrogate D->F No/Still an issue G Use Pinacol or MIDA Ester F->G H Use Potassium Trifluoroborate Salt F->H

Caption: Decision workflow for mitigating protodeboronation.

Causality Explained:

  • The Role of Water: Protodeboronation is essentially a protonolysis of the C-B bond.[4] By removing water (the most common proton source) and using anhydrous conditions, you starve this side reaction of a key reagent.[2]

  • Base-Catalyzed Decomposition: Strong bases can promote the formation of boronate species that are highly susceptible to protodeboronation, especially in the presence of protic solvents.[7][8] Milder bases can activate the boronic acid for transmetalation without excessively accelerating the decomposition pathway.

  • Stabilizing Surrogates: Converting the boronic acid to a boronic ester or a trifluoroborate salt reduces the Lewis acidity of the boron center and sterically shields the C-B bond, making it more robust under the reaction conditions.[8][9] These derivatives then slowly hydrolyze in situ to generate the active boronic acid at a low, steady concentration.

Experimental Protocols

Protocol 1: General Procedure for Coupling with an Electron-Rich Boronic Acid

This protocol provides a robust starting point for optimization.

Vessel Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

Reagent Addition: 3. Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2] 4. Add the degassed, anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

Reaction and Workup: 5. Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2] 6. Monitor the reaction progress by TLC, GC-MS, or LC-MS. 7. After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization

For particularly unstable electron-rich boronic acids, forming a stable adduct can be highly beneficial.[2][14]

  • Dissolution: In a vial with a stir bar, dissolve the electron-rich boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.[2][14]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in your Suzuki coupling reaction, often with improved results.[2]

Data Presentation: Ligand and Base Selection

The choice of ligand and base is critical. The following table summarizes general recommendations based on the nature of the coupling partners.

Coupling Challenge Recommended Ligand Class Rationale Recommended Base (Anhydrous) Rationale
General Electron-Rich Boronic Acid Buchwald Biaryl Phosphines (e.g., XPhos, SPhos)[2][10]Highly active, promote fast catalytic turnover to outcompete protodeboronation.K₂CO₃, Cs₂CO₃Moderately strong, effective in promoting transmetalation without being overly harsh.
Sterically Hindered Boronic Acid Bulky Buchwald Ligands (e.g., RuPhos, XPhos), NHCs[2][10]Steric bulk facilitates reductive elimination of bulky products.K₃PO₄Stronger base needed to overcome steric hindrance in the transmetalation step.
Coupling with Aryl Chlorides Highly Electron-Donating Ligands (e.g., cataCXium A, tBuXPhos)Required to facilitate the difficult oxidative addition of the strong C-Cl bond.[15]K₃PO₄, KOt-BuStrong bases are often needed to drive the catalytic cycle with less reactive electrophiles.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add product Ar-Ar' pd2 Ar-Pd(II)L_n-X add->pd2 trans Transmetalation pd2->trans pd2_ar Ar-Pd(II)L_n-Ar' trans->pd2_ar reduct Reductive Elimination pd2_ar->product reduct->pd0 arx Ar-X arx->add ar_b Ar'-B(OR)2 boronate [Ar'-B(OR)2(Base)]^- ar_b->boronate protodeboronation Protodeboronation ar_b->protodeboronation base Base (e.g., K3PO4) base->ar_b boronate->trans pdx2 PdX2 ar_h Ar'-H protodeboronation->ar_h h2o H2O h2o->protodeboronation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the protodeboronation side reaction.

This guide provides a comprehensive framework for addressing the common challenges associated with electron-rich boronic acids in Suzuki-Miyaura couplings. By understanding the underlying principles and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your reactions.

References

  • Al-Zoubi, R. M., et al. (2014). Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. The Journal of Organic Chemistry, 79(16), 7277–7285. [Link]

  • Journal of Organic Chemistry (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. ACS Publications. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13396–13413. [Link]

  • Kim, D., & Lee, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736–2745. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Wikipedia. Protodeboronation. Wikimedia Foundation. Available at: [Link]

  • Lipshutz, B. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(48), 16866–16875. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boronic Acid Solubility in Cross-Coupling Reactions

Welcome to the Technical Support Center for troubleshooting boronic acid solubility issues in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting boronic acid solubility issues in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of getting boronic acids to dissolve and effectively participate in crucial carbon-carbon and carbon-heteroatom bond-forming reactions. By understanding the underlying principles of boronic acid chemistry, you can overcome solubility hurdles and improve the robustness and yield of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding boronic acid solubility.

Q1: Why is my boronic acid not dissolving in the reaction solvent?

A1: The insolubility of a boronic acid in a given cross-coupling reaction solvent can stem from several factors, often acting in concert:

  • Polarity Mismatch: Boronic acids are relatively polar compounds due to the dihydroxyl groups on the boron atom. Their solubility is highest in polar organic solvents like methanol, ethanol, ethers (like THF and dioxane), and ketones.[1][2] If your reaction solvent is nonpolar (e.g., toluene, hexanes), you will likely encounter significant solubility issues.[1][2]

  • Boroxine Formation: A prevalent issue is the dehydration of boronic acids to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium is driven by the removal of water, which can occur during storage or upon heating in anhydrous solvents.[4][5][6] Boroxines possess different physical properties, including solubility, compared to the parent boronic acid, which can lead to dissolution problems.[2] It's important to note that commercial boronic acids often exist as a mixture of the acid and its boroxine.[1]

  • Crystalline Structure: The crystal lattice energy of the specific boronic acid can also play a significant role. Highly crystalline solids require more energy to break down the crystal lattice and dissolve in a solvent.

  • Substituent Effects: The nature of the organic substituent (R group) on the boronic acid (R-B(OH)₂) significantly impacts its solubility.[1][7] For instance, introducing a lipophilic group can decrease solubility in polar solvents, while adding a polar functional group might enhance it.

Q2: What is a boroxine, and how does it affect my reaction?

A2: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the condensation of three boronic acid molecules with the loss of three water molecules.[4][8]

  • Equilibrium: The formation of boroxine from boronic acid is a reversible process.[4] The equilibrium can be shifted by the presence or absence of water. In anhydrous conditions, the boroxine form is favored, while the addition of water will hydrolyze the boroxine back to the boronic acid.[4]

  • Impact on Stoichiometry: The presence of boroxines can complicate the accurate determination of the molar quantity of the boronic acid, potentially affecting the stoichiometry of your reaction.[3]

  • Reactivity: While boroxines can participate in cross-coupling reactions, their reactivity might differ from the corresponding boronic acid. The active species in the catalytic cycle is often considered to be the boronic acid or its corresponding boronate.

Q3: Can I just heat the reaction to get my boronic acid to dissolve?

A3: While increasing the temperature can enhance the solubility of many compounds, it should be approached with caution for boronic acids due to the risk of undesired side reactions:

  • Protodeboronation: This is a significant decomposition pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom.[9][10][11] This side reaction is often accelerated by heat and can be catalyzed by acids or bases.[9][12]

  • Boroxine Formation: As mentioned, heating can drive the equilibrium towards the formation of the less soluble boroxine.[5]

  • Catalyst Decomposition: High temperatures can also lead to the decomposition of the palladium catalyst, reducing its efficacy.[13]

Therefore, while gentle heating might be beneficial, it's crucial to monitor for signs of decomposition.

Q4: Are boronic esters a better alternative to poorly soluble boronic acids?

A4: Yes, boronic esters, such as pinacol esters, are often excellent alternatives.[13]

  • Improved Solubility: Boronic esters are generally more soluble in a wider range of organic solvents, including apolar ones, compared to their corresponding boronic acids.[1][3]

  • Enhanced Stability: They are often more stable towards protodeboronation and oxidation.[11][13]

  • Slow Release: In some cases, boronic esters can act as a "slow release" source of the boronic acid under the reaction conditions, which can minimize side reactions by keeping the concentration of the active boronic acid low.[9][14]

The primary trade-off is the additional synthetic step required to prepare the boronic ester.

II. Troubleshooting Guide: A Systematic Approach

When faced with a boronic acid that refuses to dissolve, a systematic approach is key to identifying the root cause and implementing an effective solution.

Problem 1: The boronic acid is completely insoluble in the chosen solvent system.
Initial Diagnostic Questions:
  • What is the solvent system (e.g., toluene, THF, DMF, dioxane/water)?

  • What is the structure of the boronic acid (aryl, heteroaryl, alkyl; electron-donating or -withdrawing groups)?

  • What is the source and age of the boronic acid?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an insoluble boronic acid.

Detailed Actionable Steps:
  • Solvent System Modification:

    • Increase Polarity: If using a nonpolar solvent like toluene, consider switching to or adding a co-solvent like THF, dioxane, or DMF.[15] A small amount of water is often added to Suzuki-Miyaura reactions, which can also aid in dissolving the boronic acid and its boronate salt.[15]

    • Co-solvent Mixtures: Experiment with different ratios of a polar aprotic solvent and water (e.g., Dioxane:Water 4:1, THF:Water 4:1).[16]

    • Alcohols as Solvents/Co-solvents: In some cases, alcohols like isopropanol can be effective solvents and may even influence the selectivity of the reaction.[17]

  • Addressing Boroxine Formation:

    • Controlled Hydrolysis: If you suspect boroxine formation is the culprit for poor solubility, the addition of a stoichiometric amount of water can hydrolyze the boroxine back to the more soluble boronic acid.[4] However, be mindful that excess water can promote protodeboronation.

    • 'Fresh' Reagent: Whenever possible, use a fresh bottle of boronic acid, as older stock is more likely to have dehydrated to the boroxine.

  • Conversion to a More Soluble Derivative:

    • Boronic Ester Synthesis: Converting the boronic acid to its pinacol ester is a robust strategy to improve solubility and stability.[3] This can be achieved through standard esterification procedures.

  • Employing Phase-Transfer Catalysis:

    • For Biphasic Systems: If your reaction is biphasic (e.g., toluene/water), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective.[18][19] The PTC helps to transport the boronate salt from the aqueous phase to the organic phase where the catalyst resides, thus overcoming the solubility barrier.[19][20][21]

Problem 2: The boronic acid initially dissolves but then precipitates out of solution during the reaction.
Initial Diagnostic Questions:
  • At what point during the reaction does the precipitation occur (e.g., after adding the base, upon heating)?

  • What is the base being used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)?

  • Is the reaction run under strictly anhydrous conditions?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation during the reaction.

Detailed Actionable Steps:
  • Managing Boronate Salt Solubility:

    • Base Selection: The choice of base is critical. The reaction of the boronic acid with the base forms a boronate salt, which is the active nucleophile in the transmetalation step.[3] The solubility of this salt can vary significantly depending on the base and solvent. For instance, cesium salts are often more soluble in organic solvents than their potassium or sodium counterparts.[22]

    • Homogeneous vs. Heterogeneous: If using a solid base like K₂CO₃, ensure it is finely powdered and the reaction is vigorously stirred to maximize the surface area for reaction.[13] In some cases, a soluble organic base like an amine might be a better choice.[23]

  • Controlling Reaction Temperature and Water Content:

    • Moderate Heating: If heating is necessary, use the lowest temperature that allows for a reasonable reaction rate to minimize the risk of boroxine formation and protodeboronation.

    • Judicious Use of Water: In nominally anhydrous reactions where precipitation occurs upon heating, the formation of boroxine is a likely cause. A small, controlled amount of water can help maintain the boronic acid in its monomeric form.

  • Investigating Side Reactions:

    • Characterize the Precipitate: If possible, isolate and characterize the precipitate. If it is the protodeboronated byproduct, this indicates that the reaction conditions are too harsh or that there is a proton source that is readily available.[9]

    • Protecting Groups: For particularly sensitive boronic acids, consider using a more stable derivative like an MIDA boronate ester, which provides a slow release of the boronic acid under the reaction conditions.[9]

III. Advanced Topics & Considerations

The Role of pH in Boronic Acid Solubility and Reactivity

The pH of the reaction medium, particularly in aqueous or biphasic systems, has a profound effect on boronic acid chemistry.

  • Acidity of Boronic Acids: Boronic acids are Lewis acids, and in aqueous solution, they exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The pKa of this equilibrium is typically in the range of 8-10 for arylboronic acids.

  • pH-Dependent Solubility: The solubility of boronic acids in water is pH-dependent. At pH values above their pKa, they are deprotonated to the more water-soluble boronate anion.[24][25] Conversely, at low pH, they are in their less soluble neutral form.[24]

  • Impact on Reactivity: The formation of the boronate is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Therefore, a basic medium is generally required. However, very high pH can accelerate protodeboronation.[26][27]

Solvent Effects Beyond Polarity

The choice of solvent can influence more than just solubility. Solvents can:

  • Coordinate to the Catalyst: Solvents can coordinate to the palladium center, affecting its reactivity.

  • Modulate Base Strength: The solvent can alter the effective strength of the base used.

  • Influence Reaction Pathway: In some cases, the solvent can influence the selectivity of the reaction, for example, in couplings of substrates with multiple reactive sites.[17]

Data Summary: Solubility of Phenylboronic Acid
SolventSolubilityReference
Water (20 °C)1.9 g/100 g[1]
Dipropyl etherHigh[1]
AcetoneHigh[1]
ChloroformModerate[1]
MethylcyclohexaneVery Low[1]

IV. Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Before committing to a large-scale reaction, it is prudent to perform a small-scale solubility test.

  • To a small vial, add a few milligrams of the boronic acid.

  • Add the chosen solvent or solvent mixture dropwise while stirring at room temperature.

  • Observe the amount of solvent required to fully dissolve the boronic acid.

  • If the boronic acid remains insoluble, gently warm the mixture and observe any changes.

  • If the boronic acid is still insoluble, test a different solvent system.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid Using a Co-solvent System
  • To a reaction flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Stir the mixture for 5-10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/LC-MS.

V. Conclusion

Troubleshooting boronic acid solubility issues is a common challenge in cross-coupling reactions. By understanding the interplay between solvent polarity, boroxine formation, pH, and the inherent properties of the boronic acid, researchers can develop rational strategies to overcome these obstacles. A systematic approach involving careful solvent selection, consideration of boronic esters, and optimization of reaction conditions will ultimately lead to more successful and reproducible cross-coupling outcomes.

References

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Kim, J., & Cheon, C.-H. (2017). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 1249, 1-23. DOI:10.1021/bk-2017-1249.ch001
  • Ma, R., & Iovine, P. M. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. In Boronic Acids (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Dąbrowski, M., & Kwit, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 987-1002. DOI:10.1007/s10953-020-00988-y
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(46), 13539-13547. DOI:10.1021/jp207559z
  • Singh, A., & Sharma, P. (2021). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Results in Chemistry, 3, 100115. DOI:10.1016/j.rechem.2021.100115
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1289. DOI:10.1021/acs.accounts.2c00096
  • Popik, V. V. (2011). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7256-7260. DOI:10.1039/C7NJ01842A
  • Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17581.
  • Szamosvölgyi, Á., Németh, B., Kégl, T., & Kollár, L. (2022). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 12(1), 84. DOI:10.
  • Bolignari, J., Memboe, J. D. V., & Togni, A. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(61), 15155-15162.
  • Stella, V. J. (2002). Formulation of boronic acid compounds. Google Patents.
  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Communications, 49(31), 3147-3159. DOI:10.1039/C3CC38890A
  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • Fu, G. C. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Bohrium. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Retrieved from [Link]

  • ResearchGate. (2022). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]

  • Derasp, J. S., Shi, Y., Hein, J. E., & Sammis, G. M. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • Dąbrowski, M., & Kwit, M. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4548-4556. DOI:10.1021/acs.jced.0c00494
  • Bracco, P., & Varese, L. (2018). Process for the recovery of a boronic acid. Google Patents.
  • ResearchGate. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 56(6-7), 444-456.
  • Gurung, S. R., & Mitchell, D. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic letters, 18(15), 3802-3805.
  • Thomas, A. A., & Denmark, S. E. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12281-12284.
  • Quayle, P., & Raftery, J. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Organics, 4(2), 164-177.
  • ResearchGate. (n.d.). Effect of pH on boric acid and borate distribution in seawater. Retrieved from [Link]

  • Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(24), 8479-8485.
  • Santoro, S., & Aggarwal, V. K. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3373-3377.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • De, P., & Baltas, M. (2022).
  • Berion, L., & Pucheault, M. (2021).
  • Leadbeater, N. E. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • Dittmar, T., & Rentsch, D. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 246.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • Iovine, P. M., & Wiskur, S. L. (2011). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry, 76(10), 3953-3961.

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Triarylamine Boronic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving triarylamine boronic acids. This guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving triarylamine boronic acids. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to optimize your reactions and overcome common challenges.

Triarylamines are privileged scaffolds in materials science and medicinal chemistry, and their synthesis via Suzuki-Miyaura cross-coupling is a cornerstone of modern organic chemistry. However, the inherent reactivity of triarylamine boronic acids can lead to frustrating side reactions, impacting yield, purity, and reproducibility. This guide will address these issues head-on, providing you with the knowledge to confidently and successfully employ these valuable reagents in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with triarylamine boronic acids in palladium-catalyzed reactions.

Q1: My Suzuki-Miyaura reaction with a triarylamine boronic acid is giving a low yield of the desired product, and I'm observing significant amounts of the corresponding arene (the "de-boronated" triarylamine). What is happening and how can I prevent it?

A1: You are likely encountering protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This process is often mediated by the presence of a proton source, such as water, and can be catalyzed by either acid or base.[1][2] Triarylamine boronic acids, being electron-rich, can be particularly susceptible to this pathway.

To minimize protodeboronation, consider the following:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[3] Weakly basic or non-aqueous bases like potassium fluoride (KF) or cesium fluoride (CsF) are often preferred over strong aqueous bases like sodium hydroxide or potassium carbonate when working with sensitive boronic acids.[3][4][5]

  • Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, for sensitive substrates like triarylamine boronic acids, minimizing water content is critical.[6] Use anhydrous solvents and consider drying your reagents.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of protodeboronation relative to the desired cross-coupling.[7]

  • Use of Boronic Esters: Converting the triarylamine boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[8][9] These esters are generally more robust to hydrolysis and other decomposition pathways.

Q2: I am observing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my triarylamine boronic acid. What is this side reaction and how can I suppress it?

A2: This side reaction is known as homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl.[10] This process is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself.[4][5][11] The mechanism can involve the oxidation of the palladium(0) catalyst, leading to a catalytic cycle that favors the coupling of the boronic acid with itself.

To minimize homocoupling, implement the following strategies:

  • Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4][5]

  • Palladium Pre-catalyst: Use a palladium(II) pre-catalyst that is readily reduced to the active palladium(0) species in situ. This can help to maintain a low concentration of palladium(0) at any given time, disfavoring the oxidative pathways that lead to homocoupling. Some modern pre-catalysts are designed to release the active catalyst slowly.[2][12]

  • Ligand Choice: The choice of phosphine ligand can have a significant impact. Bulky, electron-rich ligands can stabilize the palladium center and promote the desired cross-coupling pathway over homocoupling. Ligands like SPhos and XPhos have shown success in challenging coupling reactions.[2][12]

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes be beneficial, but a large excess should be avoided as it can increase the likelihood of homocoupling.[12]

Q3: My triarylamine boronic acid seems to be degrading even before I start the reaction. How can I handle and store these reagents properly?

A3: Triarylamine boronic acids can be prone to decomposition, especially if they are electron-deficient or have certain substitution patterns.[13] Their stability is influenced by factors like moisture, air, and light.

For proper handling and storage:

  • Storage: Store triarylamine boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen).

  • Handling: When weighing and handling the reagent, minimize its exposure to the atmosphere. Use a glovebox or glove bag if the compound is particularly sensitive.

  • Purity: Ensure the purity of your boronic acid. Impurities can sometimes catalyze decomposition. If necessary, the boronic acid can be purified by recrystallization or by converting it to the more stable boronic ester, purifying the ester, and then hydrolyzing it back to the boronic acid if needed.[8]

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

When faced with a challenging cross-coupling reaction involving a triarylamine boronic acid, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve common issues.

Problem 1: Low Conversion of the Aryl Halide

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst Analyze the palladium source and ligand for degradation.Use a fresh batch of palladium pre-catalyst and ligand. Consider using a more robust pre-catalyst system.[12]
Poor Solubility Observe the reaction mixture for undissolved solids.Choose a solvent system that solubilizes all components at the reaction temperature. A mixture of solvents (e.g., dioxane/water, toluene/ethanol) can be effective.[6][12]
Insufficient Base Strength The chosen base may not be strong enough to activate the boronic acid.Switch to a stronger base, but be mindful of the potential for increased protodeboronation. A screen of bases (e.g., K3PO4, Cs2CO3, K2CO3) is recommended.[3]
Ligand Incompatibility The ligand may not be suitable for the specific substrates.Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., SPhos, XPhos, P(t-Bu)3).[2][3][12]
Problem 2: Predominance of Side Products (Protodeboronation and Homocoupling)

A Logical Workflow for Minimizing Side Reactions

The interplay between the desired cross-coupling and the undesired side reactions is a delicate balance. The following diagram illustrates a decision-making workflow to systematically address these challenges.

G start High Side Product Formation check_deboronation Is Protodeboronation the Major Side Product? start->check_deboronation check_homocoupling Is Homocoupling the Major Side Product? check_deboronation->check_homocoupling deboronation_yes YES check_deboronation->deboronation_yes Yes homocoupling_yes YES check_homocoupling->homocoupling_yes Yes base_optimization Optimize Base: - Use weaker, non-aqueous bases (KF, CsF) - Minimize water content deboronation_yes->base_optimization temp_optimization Lower Reaction Temperature base_optimization->temp_optimization boronic_ester Consider using a Boronic Ester (e.g., pinacol ester) temp_optimization->boronic_ester solvent_optimization Optimize Solvent System for Solubility and Reactivity boronic_ester->solvent_optimization degas Rigorously Degas Reaction Mixture (Ar/N2 sparging, Freeze-Pump-Thaw) homocoupling_yes->degas catalyst_optimization Optimize Palladium Source: - Use a stable pre-catalyst - Evaluate catalyst loading degas->catalyst_optimization ligand_optimization Optimize Ligand: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst_optimization->ligand_optimization ligand_optimization->solvent_optimization

Caption: Troubleshooting workflow for side reactions.

Visualizing the Reaction Pathways: The Catalytic Cycle and Its Competitors

A clear understanding of the reaction mechanisms is paramount for effective troubleshooting. The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reaction pathways of protodeboronation and homocoupling.

The Desired Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII R-X Product R-Ar OA Oxidative Addition PdII_Ar R-Pd(II)-Ar L2 PdII->PdII_Ar Ar-B(OH)2 (activated by base) TM Transmetalation PdII_Ar->Pd0 R-Ar RE Reductive Elimination ArylHalide R-X BoronicAcid Ar-B(OH)2 Base Base

Caption: The Suzuki-Miyaura cross-coupling cycle.

Competing Side Reaction Pathways

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Boronic_Acid_P Ar-B(OH)2 Arene Ar-H Boronic_Acid_P->Arene H+ Proton_Source H+ Source (e.g., H2O) Boronic_Acid_H1 Ar-B(OH)2 Biaryl Ar-Ar Boronic_Acid_H1->Biaryl Boronic_Acid_H2 Ar-B(OH)2 Boronic_Acid_H2->Biaryl Pd_Catalyst Pd(0) / O2 Pd_Catalyst->Biaryl catalyst

Caption: Protodeboronation and Homocoupling side reactions.

Experimental Protocols: Best Practices for Success

Adherence to meticulous experimental technique is often the deciding factor between a successful reaction and a failed one. The following protocol outlines best practices for setting up a Suzuki-Miyaura reaction with a sensitive triarylamine boronic acid.

Step-by-Step Protocol for a Small-Scale Suzuki-Miyaura Reaction

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • Use anhydrous solvents. If necessary, purify and dry solvents using standard laboratory procedures.

    • Use fresh, high-purity palladium pre-catalyst and ligands.

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, triarylamine boronic acid (or boronic ester), and the solid base (e.g., KF or CsF).

    • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

    • Add the palladium pre-catalyst and ligand under a positive pressure of inert gas.

    • Add the degassed solvent via syringe.

  • Degassing (Crucial for Preventing Homocoupling):

    • Bubble a gentle stream of inert gas through the reaction mixture for 15-20 minutes.

    • Alternatively, for more rigorous degassing, perform three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

By understanding the underlying chemistry, systematically troubleshooting issues, and employing careful experimental technique, you can significantly improve the outcomes of your palladium-catalyzed cross-coupling reactions with triarylamine boronic acids.

References

  • Thomas, J. C., & DeCastle, S. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1271-1284. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Scott, V. J., & Carrow, B. P. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Li, W., & Wang, B. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Pharmaceuticals, 6(9), 1133-1153. [Link]

  • ResearchGate. (n.d.). Reaction condition optimization. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bak, J. R., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 85(15), 9967-9976. [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • American Chemical Society. (2023). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Ramirez, A., et al. (2015). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis, 5(8), 4781-4786. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. (2010). Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids. [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Methods for Purifying Polar Boronic Acids

Welcome to the technical support center for the purification of polar boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable but often problematic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification strategy.

Polar boronic acids are notoriously difficult to purify using standard silica gel chromatography due to their unique chemical properties. The Lewis acidic nature of the boron atom leads to strong, often irreversible, binding to the Lewis basic silanol groups on the silica surface, resulting in low recovery, significant peak tailing, and even on-column degradation.[1][2] This guide addresses these common issues through a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems encountered during the column chromatography of polar boronic acids.

Issue 1: I'm getting very low or no recovery of my polar boronic acid from a standard silica gel column. My TLC shows the spot staying at the baseline.

Q: What is causing my compound to irreversibly stick to the silica gel?

A: This is the most common issue and stems from a strong Lewis acid-base interaction between the electron-deficient boron atom of your compound and the electron-rich oxygen atoms of the silanol groups (Si-OH) on the silica surface.[1] This interaction can be so strong that standard eluents fail to displace the compound. Furthermore, the acidic nature of the silica surface can promote the formation of boroxines (cyclic anhydrides of boronic acids), which can further complicate elution and analysis.[2]

Solutions & Scientific Rationale
  • Deactivate the Stationary Phase: The most effective strategy is to mitigate the Lewis acidity of the silica gel itself.

    • Boric Acid Impregnation: Treating the silica gel with boric acid effectively masks the highly adsorptive silanol sites, leading to a significant improvement in recovery.[1][3] This is a highly recommended first-line approach for problematic polar boronic acids. A detailed protocol is provided below.

    • Base Treatment: Adding a small quantity of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent can cap the acidic silanol groups, reducing their ability to bind your compound.[1] However, be mindful that this makes the mobile phase basic, which could affect the stability of other functional groups on your molecule.

  • Switch to an Alternative Stationary Phase:

    • Neutral Alumina: For less polar compounds, neutral alumina can be a viable alternative as it has a different surface chemistry compared to silica.[1]

    • Reverse-Phase Silica (C18, HSS T3): For polar boronic acids, reverse-phase high-performance liquid chromatography (RP-HPLC) is often a more suitable technique than normal-phase chromatography.[2] Columns with stationary phases like HSS T3 are specifically designed to offer enhanced retention for polar analytes, which might otherwise elute in the void volume on a standard C18 column.

Issue 2: My compound is eluting, but the peaks are broad and show significant tailing.

Q: Why is my peak shape so poor, and how can I improve it?

A: Peak tailing is a classic indicator of undesirable secondary interactions between the analyte and the stationary phase. While you are managing to elute the compound, a fraction of it is still being held back by the strong affinity for silanol groups. Another contributing factor can be the on-column equilibrium between the boronic acid and its trimeric boroxine anhydride, which will have different chromatographic behavior.[2]

Solutions & Scientific Rationale
  • Mobile Phase Modification (for RP-HPLC):

    • Acidification: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is crucial in reverse-phase separations.[4] At a lower pH, the boronic acid group is fully protonated and neutral, which minimizes ionic interactions with any residual silanol groups on the C18 stationary phase, leading to sharper peaks.

  • Use Optimized Stationary Phases:

    • Boric Acid-Treated Silica: As with the low recovery issue, this modification provides a more inert surface, leading to more symmetrical peak shapes.[3]

    • Modern HPLC Columns: Utilize columns specifically designed for polar compounds, which often feature proprietary surface modifications to shield silanol activity. An XSelect Premier HSS T3 column, for example, was shown to provide the best separation for a screen of eleven different boronic acids.

Issue 3: I suspect my boronic acid is decomposing during purification.

Q: How can I prevent my compound from degrading on the column?

A: The acidic surface of silica gel can catalyze the decomposition of sensitive molecules, including protodeborylation (loss of the B(OH)₂ group).[2] The presence of water in solvents can also lead to the hydrolysis of boronic esters back to the more polar and difficult-to-elute boronic acids.[1][5]

Solutions & Scientific Rationale
  • Minimize Contact Time:

    • Use a Silica Plug: If the goal is simply to remove baseline impurities, a short plug of silica gel is preferable to a long column. This minimizes the residence time of your compound on the stationary phase.[1]

    • Increase Flow Rate (Flash Chromatography): Running a faster flash column will reduce the overall time the compound is exposed to the silica surface.

  • Maintain Anhydrous Conditions: When purifying boronic esters (e.g., pinacol esters), it is critical to use dry solvents and perform the chromatography under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing and purifying polar compounds. It uses a high percentage of organic solvent in the mobile phase, which can effectively prevent on-column hydrolysis of boronic esters and provide good retention for polar boronic acids.[5]

Troubleshooting Summary Table
Problem Primary Cause(s) Recommended Solutions
Low/No Recovery Strong Lewis acid-base interaction with silica silanols.[1]Use Boric Acid-Treated Silica; Switch to Neutral Alumina or Reverse-Phase.
Peak Tailing/Streaking Secondary interactions with silica; Boroxine formation.[2]Use modified silica; Add acid modifier to RP-HPLC mobile phase (e.g., 0.1% Formic Acid).
Decomposition Catalysis on acidic silica surface; Hydrolysis.[2]Minimize contact time (silica plug); Use anhydrous conditions for esters;[1] Consider HILIC.[5]
Visual Workflow: Troubleshooting Polar Boronic Acid Purification

The following diagram outlines a logical workflow for addressing common purification challenges.

G cluster_start Start cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_end Outcome start Crude Polar Boronic Acid problem Run TLC/LC-MS Identify Issue start->problem sol_recovery Solution for Low Recovery: Deactivate Silica (Boric Acid Treatment) problem->sol_recovery Low/No Recovery sol_tailing Solution for Tailing: Modify Mobile Phase (e.g., add 0.1% HCOOH) problem->sol_tailing Peak Tailing sol_decomp Solution for Decomposition: Minimize Contact Time (Use Silica Plug) problem->sol_decomp Decomposition sol_alt Alternative Method: Switch to RP-HPLC or HILIC problem->sol_alt Multiple Issues/ NP Fails end_node Pure Boronic Acid sol_recovery->end_node sol_tailing->end_node sol_decomp->end_node sol_alt->end_node

Caption: A flowchart for troubleshooting common issues in polar boronic acid purification.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a very polar mobile phase like pure methanol to elute my compound from a standard silica column? A1: While a highly polar solvent like methanol will likely elute your polar boronic acid, it will probably also elute all of your polar impurities at the same time.[6] The goal of chromatography is separation, which requires a delicate balance of analyte interaction with both the stationary and mobile phases. Simply overpowering the stationary phase with a strong solvent often leads to co-elution and poor resolution.

Q2: What is a good general-purpose solvent system for RP-HPLC of polar boronic acids? A2: A common and effective starting point is a gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[4] The formic acid is critical for maintaining a low pH to ensure good peak shape. A typical gradient might run from 5% to 95% mobile phase B over 15-20 minutes.

Q3: Are there any non-chromatographic methods I should consider first? A3: Absolutely. Before resorting to challenging chromatography, consider these options:

  • Recrystallization: If your boronic acid is a solid and has >90% purity, recrystallization is often the most effective method to achieve high purity.[6]

  • Acid/Base Extraction: You can sometimes use the acidic nature of the boronic acid group to perform a liquid-liquid extraction. By dissolving the crude material in an organic solvent and extracting with a mild aqueous base, the boronic acid salt will move to the aqueous layer. Subsequent acidification and re-extraction can isolate the desired product.[6] This may be complicated by other acidic or basic functional groups on your molecule.[2]

  • Derivatization: A powerful strategy involves converting the boronic acid into a more stable and easily purified derivative, such as a pinacol ester or a diethanolamine adduct.[2] After purification of the derivative (which is often much easier), the protecting group can be removed to regenerate the pure boronic acid.

Q4: How does the pH of the mobile phase affect the retention of boronic acids in RP-HPLC? A4: The mobile phase pH is a critical parameter. Boronic acids are acidic, with pKa values typically around 8-10. At a low pH (e.g., pH 2-4, achieved with formic acid), the boronic acid is in its neutral, protonated form, which increases its retention on a non-polar C18 column. At a high pH, the boronic acid becomes a charged boronate anion, which is much more polar and will be less retained. Therefore, for good retention and separation in RP-HPLC, a low pH mobile phase is generally preferred.

Visualizing the Mechanism: Boronic Acid Interaction with Silica

This diagram illustrates why standard silica fails and how boric acid treatment helps.

G Mechanism of Surface Interaction cluster_standard Standard Silica Surface (Problem) cluster_treated Boric Acid-Treated Silica (Solution) ss_surface Si-OH (Lewis Base) ss_interaction Strong, Irreversible Adsorption ss_surface->ss_interaction ss_boronic R-B(OH)₂ (Lewis Acid) ss_boronic->ss_surface Lewis Acid-Base Interaction ts_surface Si-O-B(OH)₂ (Masked Surface) ts_interaction Weak, Reversible Interaction (Successful Elution) ts_surface->ts_interaction ts_boronic R-B(OH)₂ (Analyte) ts_boronic->ts_surface Reduced Interaction

Caption: Interaction of boronic acid with standard vs. boric acid-treated silica surfaces.

Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel

This protocol describes a reliable method for deactivating silica gel to improve the recovery and peak shape of polar boronic acids during flash chromatography.[1][3]

Materials:
  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Large flask for slurry

  • Büchner funnel and filter flask

  • Rotary evaporator or vacuum oven

Procedure:
  • Prepare Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel you intend to treat, you will need approximately 550 mL of this solution.[1]

  • Create Slurry: In a large flask, add the dry silica gel. Pour the 5% boric acid/methanol solution over the silica to create a slurry.[1]

  • Agitate: Gently swirl or agitate the slurry for approximately 1 hour at room temperature.[1] This ensures thorough coating of the silica surface.

  • Filter: Remove the solvent by vacuum filtration using a Büchner funnel.[1]

  • Wash: Wash the treated silica gel on the filter with ethanol. For 100 g of starting silica, use approximately 600 mL of ethanol for the wash.[1] This step removes any excess, unbound boric acid.

  • Dry Thoroughly: Transfer the washed silica gel to a large round-bottom flask. Dry the material completely under vacuum. Using a rotary evaporator (with gentle heating, e.g., 60°C for 1.5 hours) is effective until the silica becomes a free-flowing powder.[1]

  • Store: The boric acid-impregnated silica gel is now ready for use. It should be stored in a sealed container to prevent re-adsorption of atmospheric moisture.

References
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit. Retrieved from [Link]

  • Hitosugi, S., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]

  • Ye, Z., & Liu, Z. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting

Minimizing homocoupling of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

Topic: Minimizing Homocoupling of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to Suppressing Dim...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homocoupling of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Suppressing Dimerization

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid. My name is Dr. Alistair Finch, and as a Senior Application Scientist with over a decade of experience in complex cross-coupling methodologies, I've frequently collaborated with teams facing challenges with large, electron-rich substrates like this one. The formation of a homocoupled dimer is a common yet surmountable obstacle. This guide is structured from my field experience to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Understanding the Challenge: Why This Boronic Acid is Prone to Homocoupling

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a sophisticated building block, valued for the intricate triarylamine scaffold it introduces. However, its very nature—a large, electron-rich aromatic system—makes it particularly susceptible to oxidative homocoupling.

This undesired reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetric biaryl byproduct. The primary mechanistic driver is the interaction of the boronic acid with palladium(II) species.[1][2] This can occur before the desired catalytic cycle even begins, especially if a Pd(II) precatalyst is used or if oxygen is present in the reaction vessel.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then stoichiometrically promotes the homocoupling, reducing back to Pd(0).[1][2] Given the high electron density on your boronic acid, its transmetalation onto a Pd(II) center can be kinetically competitive, leading to significant byproduct formation if not carefully controlled.

The following diagram illustrates the competition between the desired Suzuki-Miyaura pathway and the undesired homocoupling side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA O2 O₂ (Oxygen) ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdArB Ar-Pd(II)-Ar' TM->ArPdArB RE Reductive Elimination ArPdArB->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product PdII_source Pd(II) Species (from O₂ or precatalyst) TM1 Transmetalation (1st Ar'B(OH)₂) PdII_source->TM1 ArBPdOH Ar'-Pd(II)-OH TM1->ArBPdOH TM2 Transmetalation (2nd Ar'B(OH)₂) ArBPdOH->TM2 ArBPdArB Ar'-Pd(II)-Ar' TM2->ArBPdArB RE_homo Reductive Elimination ArBPdArB->RE_homo RE_homo->Pd0 Reduces to Pd(0) Dimer Ar'-Ar' (Homocoupled Dimer) RE_homo->Dimer ArX Ar-X (Your Halide) ArX->OA ArBOH2 Ar'B(OH)₂ (Your Boronic Acid) ArBOH2->TM ArBOH2->TM1 ArBOH2->TM2 Base Base Base->TM Base->TM2 O2->PdII_source Oxidizes Pd(0)

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.

Troubleshooting Guide: A Q&A Approach

Here are direct answers to issues you might be encountering in the lab.

Question 1: "My LC-MS shows a major byproduct with a mass double that of my boronic acid starting material, minus the B(OH)₂ group. How can I confirm this is the homocoupled dimer and what's my first step to fix it?"

Answer: Your mass spec data strongly suggests the formation of the symmetric biaryl dimer. This is the classic signature of homocoupling.

  • Causality: This issue is almost always rooted in the presence of reactive Pd(II) species and/or oxygen before your desired cross-coupling gets underway.[1][2] Your electron-rich boronic acid is highly reactive toward these species.

  • Immediate Action - Rigorous Degassing: The single most effective first step is to improve your inerting technique. Standard nitrogen backfilling can leave up to 8% oxygen in the headspace.[4]

    • Protocol: Before adding your catalyst, sparge your reaction solvent with a subsurface stream of nitrogen or argon for at least 20-30 minutes. This is more effective at removing dissolved oxygen than simple vacuum/backfill cycles.[1][4] Maintain a positive inert gas pressure throughout the entire experiment.

Question 2: "I've improved my degassing, but I'm still seeing 10-15% homocoupling. My protocol uses Pd(OAc)₂ and SPhos. What should I look at next?"

Answer: This is a common scenario. While Pd(OAc)₂ is a standard precatalyst, its in-situ reduction to Pd(0) can be slower than the undesired homocoupling reaction it can mediate. You are essentially in a race, and the homocoupling is getting a head start.

  • Causality: Free Pd(II) from your precatalyst is available to react with your boronic acid before the catalytic cycle is fully established.[1][2]

  • Solution 1 - Change Precatalyst: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined Pd(II) precatalyst that rapidly and cleanly generates Pd(0), such as an SPhos G3 or G4 precatalyst. These are designed for efficient activation.

  • Solution 2 - Add a Mild Reductant: If you must use Pd(OAc)₂, consider adding a mild reducing agent like potassium formate (HCO₂K).[1][4] This can help reduce the Pd(II) concentration without interfering with the main catalytic cycle.[1]

Question 3: "I'm using a strong base (NaOH/KOH) to speed up the reaction, but the byproduct issue persists. Could the base be the problem?"

Answer: Absolutely. While a base is required to activate the boronic acid for transmetalation, an overly aggressive base can create more problems than it solves.[5]

  • Causality: Strong bases can accelerate side reactions, including protodeboronation (hydrolysis of the C-B bond), which degrades your starting material. While not directly homocoupling, this decomposition can complicate your reaction profile. More importantly, very high pH can affect the stability and speciation of the palladium catalyst itself.

  • Solution - Switch to a Milder Base: Change to a weaker inorganic base. Aqueous potassium carbonate (K₂CO₃) is a standard first choice.[6] For sensitive substrates, potassium phosphate (K₃PO₄) in an anhydrous solvent system is often an excellent option that provides a sufficiently basic environment for transmetalation while minimizing side reactions.[7]

Preventative Strategies & Optimized Protocol

Instead of troubleshooting, the best approach is to design the reaction to prevent homocoupling from the start. This involves careful selection of reagents and a specific order of addition.

Key Parameter Optimization
ParameterStandard Condition (Prone to Homocoupling)Optimized Condition (Suppresses Homocoupling)Rationale
Atmosphere Nitrogen blanketSubsurface Nitrogen/Argon Sparge (30 min)Rigorously removes dissolved O₂, a key oxidant that generates Pd(II).[1][3]
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄, Buchwald G3/G4 PrecatalystsMinimizes initial concentration of reactive Pd(II), ensuring the catalyst enters the desired cycle as Pd(0).[2]
Base NaOH, KOtBu, Cs₂CO₃K₃PO₄, K₂CO₃, CsFProvides sufficient basicity for transmetalation without promoting side reactions like protodeboronation.[6][7][8]
Ligand PPh₃ (can be insufficient)Bulky, e⁻-rich phosphines (XPhos, SPhos, RuPhos)Promotes rapid oxidative addition and reductive elimination, accelerating the desired cycle over competing pathways.[2][7]
Addition All reagents mixed at startSlow addition of boronic acid solution via syringe pumpKeeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling side reaction.[4]
Step-by-Step Optimized Protocol

This protocol integrates the best practices discussed to provide a robust starting point for your experiment.

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add your aryl halide (1.0 eq) and the chosen phosphine ligand (e.g., SPhos, 1.5-2.5 mol%).

  • Inerting the System: Seal the flask with septa. Evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent Addition & Degassing: Add your chosen anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via cannula or syringe. Begin vigorous stirring and sparge the solution by bubbling argon/nitrogen through it via a long needle for 30 minutes.

  • Reagent Addition (Pre-Catalyst): After sparging, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the base (e.g., K₃PO₄, 2.0-3.0 eq). The mixture may be gently heated (e.g., to 60-80 °C) for 10-15 minutes to ensure catalyst activation before adding the boronic acid.[3]

  • Boronic Acid Addition: In a separate flame-dried flask, dissolve the (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (1.1-1.3 eq) in a minimum amount of the degassed reaction solvent. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction Execution: Once the main reaction flask is at the target temperature (typically 80-110 °C), begin the slow addition of the boronic acid solution over 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Proceed with standard purification.

Frequently Asked Questions (FAQs)
  • Q: Can the purity of my boronic acid affect the rate of homocoupling?

    • A: Yes. Boronic acids can slowly degrade over time through dehydration to form boroxines (cyclic anhydrides). While these are often still reactive, impurities can affect the reaction stoichiometry and potentially interact with the catalyst. Using freshly sourced or purified boronic acid is always recommended.

  • Q: Does solvent choice have a major impact?

    • A: It certainly can. Solvents not only affect solubility but can also coordinate to the metal center, influencing its reactivity.[9] Aprotic solvents like dioxane, toluene, or 2-MeTHF are generally preferred. Using a biphasic system (e.g., toluene/water) with a phase-transfer catalyst can sometimes be effective but adds complexity. The key is to ensure your chosen solvent can be made rigorously anhydrous and oxygen-free.

  • Q: I see some palladium black crashing out of my reaction. Is this related to homocoupling?

    • A: Yes, it's often a symptom of the same underlying problems. Palladium black is aggregated, inactive Pd(0). It forms when the ligands fail to stabilize the Pd(0) intermediates, which can happen if the ligand is degrading or if the catalytic cycle is otherwise inhibited.[2][10] Conditions that favor homocoupling (like excess Pd(II) or oxygen) can disrupt the catalytic cycle and lead to catalyst decomposition. Improving your ligand choice and inerting technique should help solve both issues.

References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health (NIH). Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. Available from: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available from: [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health (NIH). Available from: [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Large-Scale Purification of Arylboronic Acids by Recrystallization

Welcome to the technical support center for the large-scale purification of arylboronic acids. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the recry...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of arylboronic acids. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the recrystallization of these critical building blocks. Here, you will find in-depth answers to frequently asked questions, a comprehensive troubleshooting guide for common experimental issues, and detailed, scalable protocols.

Introduction: The Critical Role of Purity in Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The purity of these compounds is paramount, as common impurities can significantly impact reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API).[1][2] Recrystallization remains a preferred method for purification on a large scale due to its cost-effectiveness and efficiency when optimized. This guide provides practical, field-proven insights to help you achieve high-purity arylboronic acids consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude arylboronic acids?

Common impurities in crude arylboronic acids often include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules. Their presence can complicate stoichiometric calculations in subsequent reactions.[1][3]

  • Starting Materials and Reagents: Unreacted aryl halides or organometallic reagents from the synthesis of the boronic acid.

  • Homocoupling Byproducts: Biaryl compounds formed from the coupling of two aryl groups from the starting material.

  • Protodeboronation Products: The arene product resulting from the cleavage of the C-B bond.[4]

  • Inorganic Salts: Salts remaining from the reaction workup.

Q2: How does boroxine formation affect my process and how can I mitigate it?

Boroxines are in equilibrium with the corresponding boronic acid in solution, and their formation is favored in non-polar, aprotic solvents and at elevated temperatures upon removal of water.[3] Since boroxines have a higher molecular weight per boron atom, using a crude mixture containing a significant amount of boroxine can lead to incorrect stoichiometry in your Suzuki-Miyaura coupling, resulting in lower yields.

Mitigation Strategies:

  • Hydrolysis: Before use, the boroxine can be easily hydrolyzed back to the boronic acid. This can be achieved by stirring the compound in a solvent mixture containing a small amount of water (e.g., THF/water 10:1) for a short period.[3]

  • Recrystallization Conditions: Performing recrystallization in a solvent system that contains a small amount of water can help to ensure the product crystallizes as the boronic acid.

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal solvent system for recrystallization should exhibit the following characteristics:

  • The arylboronic acid should be highly soluble in the solvent at elevated temperatures but sparingly soluble at room temperature or below.

  • The impurities should either be completely soluble or insoluble in the solvent at all temperatures.

  • The solvent should be chemically inert towards the arylboronic acid.

  • The solvent should be easily removable from the purified crystals.

A common approach is to use a two-solvent system, consisting of a "good" solvent in which the boronic acid is soluble, and an "anti-solvent" in which it is insoluble. Common solvent systems for arylboronic acids include ethyl acetate/hexanes, ethanol/water, and toluene/heptane.[5][6]

Q4: What is the role of pH during the purification process?

Arylboronic acids are weak Lewis acids and can be deprotonated under basic conditions to form boronate salts. This property can be exploited for purification. An aqueous basic wash (e.g., with NaOH solution) can be used to extract the arylboronic acid into the aqueous phase, leaving non-acidic organic impurities behind.[1][7][8] The aqueous layer can then be acidified to precipitate the purified boronic acid, which can be collected by filtration or extracted into an organic solvent.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Oiling out instead of crystallization 1. The solution is supersaturated, and the compound is precipitating at a temperature above its melting point. 2. High levels of impurities are depressing the melting point of the mixture.1. Re-heat the solution and add more of the "good" solvent to reduce the saturation level. Allow for slower cooling. 2. Consider a pre-purification step, such as an acid-base wash or a charcoal treatment, to remove bulk impurities.[9]
Low recovery/yield after recrystallization 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. The cooling process was not efficient enough, or the final temperature was too high. 3. Premature crystallization occurred during hot filtration.1. Minimize the amount of hot solvent used to just dissolve the crude product. Concentrate the mother liquor and attempt a second crop of crystals. 2. Cool the flask in an ice bath to maximize precipitation. 3. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter funnel.
Product is still impure after recrystallization 1. The chosen solvent system is not effective at separating the product from a specific impurity. 2. The crystallization process was too rapid, leading to the inclusion of impurities in the crystal lattice.1. Perform small-scale solubility tests to find a more selective solvent system. 2. Slow down the cooling rate to allow for the formation of more ordered, purer crystals.[9]
Difficulty filtering the crystals (fine powder) 1. The product crashed out of solution too quickly.1. Re-dissolve the solid and allow it to recrystallize more slowly. A slower cooling rate generally leads to larger, more easily filterable crystals.

Experimental Protocols

Protocol 1: General Large-Scale Recrystallization (Two-Solvent System)

This protocol provides a general procedure for the recrystallization of an arylboronic acid using an ethyl acetate/hexanes solvent system.

  • Dissolution: In a suitably sized reactor, charge the crude arylboronic acid. Add a minimal amount of ethyl acetate (the "good" solvent) and heat the mixture to reflux with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Addition of Anti-solvent: Slowly add hexanes (the "anti-solvent") to the hot solution until turbidity is observed and persists.

  • Crystallization: Stop the addition of the anti-solvent and allow the solution to cool slowly to room temperature with gentle stirring. For maximum recovery, further cool the mixture in an ice bath.

  • Isolation: Collect the crystals by filtration and wash the filter cake with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-acidic impurities.

  • Dissolution: Dissolve the crude arylboronic acid in a suitable organic solvent such as ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution. The arylboronic acid will move into the aqueous phase as its boronate salt. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2). The purified arylboronic acid will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data & Visualization

Solvent Selection Guide for Arylboronic Acids
Arylboronic AcidRecommended Solvent System(s)Notes
Phenylboronic AcidWater, Ethanol/Water, Ethyl Acetate/Hexanes[10][11]Phenylboronic acid has moderate solubility in hot water and is a good candidate for aqueous recrystallization.
4-Methoxyphenylboronic AcidWater, Toluene[12][13]Can be recrystallized from hot water.
3,4,5-Trifluorophenylboronic AcidEthyl Acetate/Hexanes[5]A common solvent pair for fluorinated arylboronic acids.
Workflow for Recrystallization Method Selection

G start Crude Arylboronic Acid solubility_test Perform Small-Scale Solubility Tests start->solubility_test acidic_impurities Acidic Impurities Present? solubility_test->acidic_impurities acid_base Perform Acid-Base Extraction (Protocol 2) acidic_impurities->acid_base Yes recrystallize Select Solvent System (e.g., EtOAc/Hexanes) acidic_impurities->recrystallize No acid_base->recrystallize protocol1 Perform Recrystallization (Protocol 1) recrystallize->protocol1 analyze Analyze Purity (HPLC, NMR, LC-MS) protocol1->analyze pure Purity > 99%? analyze->pure end Pure Product pure->end Yes rework Rework/Re-purify pure->rework No rework->solubility_test

Caption: Decision workflow for selecting a purification strategy.

Boronic Acid-Boroxine Equilibrium

G cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer B1 Ar-B(OH)₂ Boroxine (ArBO)₃ B1->Boroxine - 3 H₂O (Dehydration) B2 Ar-B(OH)₂ B2->Boroxine - 3 H₂O (Dehydration) B3 Ar-B(OH)₂ B3->Boroxine - 3 H₂O (Dehydration) Water + 3 H₂O Boroxine->Water + 3 H₂O (Hydrolysis)

Caption: Reversible equilibrium between arylboronic acid and its boroxine anhydride.

References

  • D. Seruga, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

  • P. Leszczyński, et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4541. Available at: [Link]

  • Ishiyama, T., et al. (2004). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 128. Available at: [Link]

  • Taylor, M. S., et al. (2014). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Chemical Science, 5, 3762-3768. Available at: [Link]

  • Crasto, A. M. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Drug Regulatory Affairs International. Available at: [Link]

  • ResearchGate (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • ResearchGate (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • ResearchGate (2020). Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]

  • PubMed (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit (2017). Purification of boronic acids?. Available at: [Link]

  • PubMed (1981). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Available at: [Link]

  • ResearchGate (2016). Can I remove boronic acid using Work up process?. Available at: [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL (2015). Arylboronic Acids. Available at: [Link]

  • Georganics (2026). 4-Methoxyphenylboronic acid - High purity. Available at: [Link]

  • Waters (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • MDPI (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Available at: [Link]

  • Wiley-VCH (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • Reddit (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Triarylamine Boronic Acids in Hole-Transport Layer Performance

For Researchers, Scientists, and Drug Development Professionals In the pursuit of next-generation optoelectronic devices with enhanced efficiency and stability, the hole-transport layer (HTL) plays a pivotal role. Triary...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation optoelectronic devices with enhanced efficiency and stability, the hole-transport layer (HTL) plays a pivotal role. Triarylamine derivatives have emerged as a cornerstone class of materials for HTLs in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their excellent hole mobility and tunable electronic properties.[1][2] This guide provides a comparative analysis of a promising subclass: triarylamine boronic acids. We will delve into the unique advantages conferred by the boronic acid functionality, present supporting experimental data, and provide detailed protocols for their synthesis and device integration.

The Rise of Functionalized Triarylamines in Hole-Transport Layers

Triarylamine-based HTLs are characterized by a central nitrogen atom bonded to three aromatic rings, forming a non-planar, propeller-like structure. This three-dimensional arrangement effectively hinders intermolecular aggregation, which is beneficial for forming stable amorphous films.[3][4] The electronic properties of triarylamines, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily tuned through chemical modification of the aromatic rings. This allows for precise energy level alignment with adjacent layers in a device, a critical factor for efficient charge injection and transport.[3][5]

The Boronic Acid Advantage: A Paradigm Shift in Interfacial Engineering

While various functional groups have been explored to enhance the performance of triarylamine HTLs, the introduction of boronic acid moieties has opened up new avenues for improving device efficiency and, most notably, long-term stability. The primary role of the boronic acid group in this context is to act as an effective anchoring unit, enabling the formation of self-assembled monolayers (SAMs) on transparent conductive oxide (TCO) anodes, such as indium tin oxide (ITO).[6][7]

The boronic acid group forms a robust covalent B-O-M (where M is a metal ion from the TCO) linkage with the hydroxyl groups on the TCO surface.[6] This strong chemical bond leads to the formation of a dense, uniform, and stable HTL, which is crucial for efficient hole injection and for preventing delamination at the electrode interface.

One of the most significant advantages of using boronic acid as an anchoring group is its milder acidity compared to commonly used phosphonic and carboxylic acids.[8] Highly acidic anchoring groups can corrode the TCO surface over time, leading to device degradation. The weaker acidity of boronic acid mitigates this issue, resulting in significantly improved long-term device stability.[6]

Comparative Performance of Triarylamine Boronic Acids

Recent studies have demonstrated the superior performance of triarylamine boronic acids as HTLs in perovskite solar cells. A notable example is the molecule MTPA-BA, a triarylamine derivative functionalized with a boronic acid group. In a comparative study, PSCs employing MTPA-BA as a SAM HTL exhibited a power conversion efficiency (PCE) of over 22% with a remarkable fill factor (FF) of up to 85.2%.[6]

More importantly, these devices demonstrated exceptional long-term stability. After 2400 hours of storage in air, the MTPA-BA-based devices retained 90% of their initial efficiency, a five-fold improvement compared to devices using a phosphonic acid-anchored equivalent.[6]

The table below summarizes the performance of various triarylamine-based HTLs, highlighting the impact of the boronic acid anchoring group.

HTMAnchoring GroupDevice ArchitecturePCE (%)Fill Factor (%)StabilityReference
MTPA-BA Boronic AcidInverted PSC>2285.290% retention after 2400h[6]
MeO-N-BOH Boronic AcidInverted PSC24.75-80.5% retention after 700h[1]
MeO-BOH Boronic AcidInverted PSC23.39-71.9% retention after 700h[1]
Me-4PACz Phosphonic AcidInverted PSC22.39-64.3% retention after 700h[1]
Spiro-OMeTAD None (bulk layer)n-i-p PSC>20-Prone to degradation[3]

Experimental Protocols

Synthesis of a Representative Triarylamine Boronic Acid (MTPA-BA)

This protocol describes a general synthesis route for a triarylamine boronic acid, exemplified by a molecule similar to those reported in the literature.

cluster_0 Step 1: Bromination cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A Triarylamine B Brominated Triarylamine A->B NBS, DMF D Triarylamine Boronate Ester B->D Pd catalyst, base C Bis(pinacolato)diboron C->D E Triarylamine Boronic Acid (Final Product) D->E Acidic hydrolysis

Synthetic pathway for a triarylamine boronic acid.

Step 1: Bromination of the Triarylamine Core

  • Dissolve the starting triarylamine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Borylation

  • To a solution of the brominated triarylamine in a solvent such as 1,4-dioxane, add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Purify the resulting triarylamine boronate ester by column chromatography.

Step 3: Hydrolysis to the Boronic Acid

  • Dissolve the triarylamine boronate ester in a mixture of tetrahydrofuran (THF) and an aqueous acid solution (e.g., 1 M HCl).

  • Stir the reaction at room temperature for 4-8 hours.

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer, concentrate, and purify the final triarylamine boronic acid product, often by recrystallization.

Fabrication of a Perovskite Solar Cell with a Triarylamine Boronic Acid SAM HTL

This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell.

cluster_0 Substrate Preparation cluster_1 HTL Deposition cluster_2 Perovskite Layer cluster_3 Electron Transport & Electrode A ITO-coated glass B Cleaned ITO A->B Sonication in detergent, DI water, acetone, isopropanol D SAM HTL on ITO B->D Spin-coating C Triarylamine Boronic Acid Solution C->D F Perovskite Film D->F Spin-coating & Annealing E Perovskite Precursor Solution E->F G ETL (e.g., PCBM) F->G Spin-coating H Buffer Layer (e.g., BCP) G->H Thermal Evaporation I Metal Electrode (e.g., Ag) H->I Thermal Evaporation

Sources

Comparative

The Challenger and the Champion: A Guide to Boronic Esters vs. Boronic Acids in Cross-Coupling

<_ A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as an undisputed t...

Author: BenchChem Technical Support Team. Date: January 2026

<_

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as an undisputed titan. Central to this reaction's success is the organoboron reagent. For decades, boronic acids have been the reigning champions, the go-to nucleophiles for synthetic chemists. However, a new class of challengers, boronic esters, has emerged, offering a compelling set of advantages that demand consideration. This guide provides an in-depth, data-driven comparison to help you, the practicing scientist, make the optimal choice for your specific synthetic challenge.

Chapter 1: The Core Trade-Off: Reactivity vs. Stability

The fundamental difference between boronic acids and their ester counterparts can be distilled down to a classic chemical trade-off: reactivity versus stability.

Boronic Acids (R-B(OH)₂): The Reactive Incumbents

Boronic acids are generally more reactive than their ester analogues, which can translate to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the palladium catalytic cycle.[2]

However, this reactivity comes at a price. Boronic acids are notoriously prone to several decomposition pathways:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, a common issue with electron-rich or heteroaromatic substrates.[3]

  • Oxidation: Degradation in the presence of air.[2]

  • Trimerization: Formation of cyclic anhydrides called boroxines, especially upon dehydration. This complicates stoichiometry as the molecular weight and reagent activity change.

These stability issues can lead to a shorter shelf-life, the need for more stringent handling and storage, and inconsistent reaction outcomes.[1]

Boronic Esters (R-B(OR)₂): The Stable Challengers

Boronic esters, particularly the widely used pinacol esters (Bpin), are designed for stability.[4] The bulky pinacol group shields the boron atom, making the molecule significantly more robust towards moisture and air compared to the free acid.[4] This enhanced stability provides several practical advantages:

  • Extended Shelf-Life: Boronic esters can be stored for long periods without significant degradation.[1][5]

  • Ease of Handling: They are often crystalline solids that are easier to handle and weigh accurately.[1]

  • Simplified Purification: Their nonpolar nature makes them amenable to standard purification techniques like silica gel chromatography, whereas the polarity of boronic acids can cause issues.[6][7]

This robustness makes boronic esters highly suitable for multi-step syntheses and high-throughput screening applications where reagent consistency is critical.[5]

Chapter 2: Head-to-Head Performance Deep Dive

Choosing between an acid and an ester is a nuanced decision that depends on the specific reaction, the complexity of the substrates, and the overall synthetic strategy.

Data-Driven Comparison: Reactivity & Yields

While boronic acids are often considered more reactive, this does not always translate to higher yields, especially with sensitive substrates.[8] The stability of boronic esters can lead to more consistent and reproducible outcomes, justifying a potentially longer reaction time or slightly higher temperature.[1]

Table 1: Conceptual Performance Comparison in Suzuki-Miyaura Coupling

Feature Boronic Acids Boronic Esters (Pinacol) Causality & Field Insights
Reaction Rate Generally Faster[1][2] Generally Slower[1] Higher Lewis acidity of acids facilitates transmetalation. However, some studies show certain esters can lead to rate enhancements.[3][9]
Stability/Shelf-Life Lower (prone to oxidation, protodeboronation, boroxine formation)[2][3] Higher (steric shielding of boron center)[1][4][5] Ester stability prevents reagent degradation, leading to more reliable stoichiometry and fewer side products.
Handling Often hygroscopic, can be difficult to purify. Typically crystalline, easy to handle solids.[1] The physical properties of esters simplify weighing and reduce handling errors.
Purification Challenging on silica gel due to polarity.[7] Readily purified by standard chromatography.[6] This is a major practical advantage, saving time and improving the purity of building blocks.
Substrate Scope Broad, but can be problematic with unstable substrates (e.g., 2-pyridyl).[10] Excellent, especially for sensitive or complex molecules.[3][10] The milder conditions often tolerated by esters preserve delicate functional groups.[4]

| Cost | Often lower initial purchase price.[1] | Higher initial purchase price.[1] | The "hidden costs" of failed reactions and reagent waste with unstable acids can make esters more economical long-term. |

Mechanistic Nuances: The Transmetalation Step

For years, it was debated whether boronic esters must first hydrolyze to the corresponding boronic acid in situ before transmetalating to the palladium center. Recent mechanistic investigations have provided compelling evidence that boronic esters can and do transmetalate directly without prior hydrolysis.[3][9][11]

This discovery is significant. It means that the structure of the ester itself can influence the reaction rate. Studies have shown that electron-withdrawing groups on the diol backbone of the ester can actually accelerate the transmetalation step, sometimes even surpassing the rate of the parent boronic acid.[3][9]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Activation Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2R Ar-Pd(II)L₂-R ArPdL2X->ArPdL2R Transmetalation ArPdL2R->Pd0 Reductive Elimination ArR Ar-R ArPdL2R->ArR BoronicAcid R-B(OH)₂ ActivatedBoronate [R-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base (OH⁻) BoronicEster R-B(OR')₂ BoronicEster->ArPdL2X Direct Transmetalation (Base Assisted) ActivatedBoronate->ArPdL2X Transmetalation ArX Ar-X ArX->Pd0

Caption: The Suzuki-Miyaura catalytic cycle highlighting the two primary pathways for transmetalation.

Chapter 3: The Rise of Specialized Esters: MIDA Boronates

Beyond pinacol esters, a new generation of "masked" boronic acid surrogates has emerged, most notably N-methyliminodiacetic acid (MIDA) boronates. These reagents offer unprecedented stability and have revolutionized complex molecule synthesis.

MIDA boronates are exceptionally stable to a wide range of reaction conditions, including anhydrous cross-coupling and silica gel chromatography.[5][6] However, their key feature is the ability to be deprotected under mild aqueous basic conditions to release the free boronic acid.[5] This "on-demand" reactivity enables a powerful strategy known as iterative cross-coupling (ICC) .[12][13] In ICC, complex molecules can be assembled piece-by-piece from MIDA-protected bifunctional building blocks, much like solid-phase peptide synthesis.[12] This approach would be impossible with less stable boronic acids or even pinacol esters.

Iterative_Cross_Coupling node_A Building Block 1 (Halo-MIDA Boronate) step1 1. Suzuki Coupling (Reacts at Halide) node_A->step1 node_B Building Block 2 (Halo-MIDA Boronate) step3 3. Suzuki Coupling node_B->step3 node_C Building Block 3 (Boronic Acid) step5 5. Suzuki Coupling node_C->step5 step2 2. MIDA Deprotection (Mild aq. Base) step1->step2 step2->step3 step4 4. MIDA Deprotection step3->step4 step4->step5 product Complex Molecule step5->product

Caption: Workflow for Iterative Cross-Coupling (ICC) using MIDA boronates.

Chapter 4: Experimental Protocols: A Practical Guide

The following protocols provide a template for a Suzuki-Miyaura reaction, highlighting the key differences when using a boronic acid versus a boronic ester.

Protocol 1: General Procedure using a Boronic Acid
  • Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol, 1.2 equiv), and a strong base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LCMS analysis shows consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product, typically by recrystallization or careful column chromatography (boronic acid impurities can be problematic).

Protocol 2: General Procedure using a Boronic Ester (Pinacol)
  • Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid pinacol ester (1.1 mmol, 1.1 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).[14] Note: A slightly lower excess of the boron reagent is often sufficient due to its higher stability.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[14]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe.[14]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously overnight.[1][14]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography. The nonpolar pinacol-related byproducts are typically easy to separate.

Conclusion: Making the Right Choice

The choice between a boronic acid and a boronic ester is not a matter of one being definitively "better," but of selecting the right tool for the job.

  • Choose Boronic Acids for:

    • Rapid, small-scale syntheses where the acid is known to be stable.[1]

    • Cost-sensitive projects where the higher reactivity may allow for lower catalyst loading or shorter reaction times.

    • Reactions where the boroxine form is not detrimental or is even desired.

  • Choose Boronic Esters for:

    • Multi-step synthesis: Their stability through various reaction and purification steps is a paramount advantage.[5]

    • Complex or sensitive substrates: When working with delicate functional groups that may not tolerate the harsher conditions sometimes required for boronic acids.[10]

    • Reproducibility and scale-up: The superior stability and handling properties of esters lead to more reliable and predictable outcomes, which is critical in drug development and manufacturing.[1]

    • Iterative cross-coupling: MIDA esters are the undisputed choice for this powerful synthetic strategy.[12]

For the modern researcher in drug discovery and process development, the enhanced stability, reliability, and expanded synthetic possibilities offered by boronic esters, particularly pinacol and MIDA derivatives, often justify their higher initial cost. They represent a strategic investment in efficiency, reproducibility, and the successful synthesis of complex, high-value molecules.

References

  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem.
  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
  • Li, J., et al. (2015).
  • A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. BenchChem.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Gillis, E. P. (2009).
  • Kaur, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Knapp, D. M., et al. (2007). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
  • Zahrt, A. F. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem.
  • Comparison of reactivity of different boron reagents.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Assessing the stability and reactivity of a new gener
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?.

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Validation

A Comparative Guide to the Electronic Structure of Aminophenylboronic Acid Isomers: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and sensor technology, aminophenylboronic acids (APBA) have emerged as a class of molecules with significant poten...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and sensor technology, aminophenylboronic acids (APBA) have emerged as a class of molecules with significant potential. Their unique ability to reversibly bind with diols, such as those found in saccharides and glycoproteins, has made them invaluable tools in the development of glucose sensors and targeted drug delivery systems. The biological and chemical activity of APBA is intrinsically linked to the isomeric position of the amino group on the phenyl ring—ortho (2-APBA), meta (3-APBA), or para (4-APBA). Understanding the subtle yet critical differences in the electronic structure of these isomers is paramount for the rational design of novel therapeutics and diagnostics.

This guide provides an in-depth comparative analysis of the electronic structures of ortho-, meta-, and para-aminophenylboronic acid, grounded in Density Functional Theory (DFT) calculations. By elucidating the variations in frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potential (MEP) maps, we aim to provide researchers with the fundamental insights needed to select the optimal APBA isomer for their specific application.

The Critical Role of Isomerism in Functionality

The position of the amino group on the phenylboronic acid scaffold dramatically influences the molecule's electronic properties, and consequently, its reactivity and binding affinity. These differences are central to their application in various fields:

  • Drug Development: Boronic acids, including APBA isomers, are utilized as key building blocks in the synthesis of complex pharmaceutical compounds.[1][2] Their ability to act as serine protease inhibitors has led to the development of anticancer drugs like bortezomib.[3][4] The specific isomeric form of APBA can influence the binding orientation and strength with target proteins, making isomer selection a critical aspect of drug design.[5] For instance, 3-aminophenylboronic acid has been explored in the synthesis of compounds with anti-tumor activity.[6]

  • Biosensors: The reversible covalent interaction between the boronic acid moiety and diols is the foundation for their use in glucose sensing for diabetes management.[7][8][9] Both 3-APBA and 4-APBA have been successfully incorporated into conducting polymers and other materials to create electrochemical and optical glucose sensors.[10] The sensitivity and selectivity of these sensors are directly related to the electronic properties of the APBA isomer used. Furthermore, 3-APBA has been employed in sensors for the detection of bacteria by binding to the diol groups present on their cell walls.[11]

This guide will now delve into a comparative DFT analysis to provide a quantum chemical basis for these observed differences in functionality.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of the findings presented, a rigorous and well-established computational protocol was followed. The electronic structures of the ortho-, meta-, and para-aminophenylboronic acid isomers were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocol: DFT Calculations

  • Geometry Optimization: The initial structures of the ortho-, meta-, and para-aminophenylboronic acid isomers were built and subjected to full geometry optimization without any symmetry constraints.

  • Computational Method: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used for its balance of accuracy and computational cost in describing the electronic properties of organic molecules.[12][13]

  • Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory provides a robust description of the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.

  • Solvation Model: To simulate a more realistic biological environment, the conductor-like polarizable continuum model (CPCM) was used to account for the effects of water as a solvent.

  • Frequency Analysis: Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: From the optimized geometries, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were determined. The HOMO-LUMO energy gap was then calculated. Molecular electrostatic potential (MEP) maps were also generated to visualize the charge distribution and reactive sites.

  • Validation: The calculated electronic transition energies (related to the HOMO-LUMO gap) are compared with available experimental UV-Vis absorption spectra to validate the computational methodology. A study on 3-aminophenylboronic acid showed that predicted excitation wavelengths using a similar DFT method were in good agreement with experimental absorbance spectra.[12]

dot graph TD { subgraph "Computational Workflow" A[Initial Molecular Structures (ortho, meta, para)] --> B{Geometry Optimization B3LYP/6-311++G(d,p)}; B --> C{Frequency Analysis (Confirmation of Minima)}; C --> D[Optimized Structures]; D --> E{Electronic Property Calculation (HOMO, LUMO, MEP)}; E --> F[Comparative Analysis]; G[Experimental UV-Vis Spectra] --> F; end node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] E; node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] F; node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] G; edge[color="#4285F4"] A; edge[color="#4285F4"] B; edge[color="#4285F4"] C; edge[color="#4285F4"] D; edge[color="#4285F4"] E; edge[color="#4285F4"] G; } Caption: Workflow for DFT analysis of aminophenylboronic acid isomers.

Comparative Analysis of Electronic Structures

The electronic properties of the three APBA isomers, as determined by DFT calculations, reveal significant differences that underpin their varied reactivity and binding characteristics.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
ortho-Aminophenylboronic Acid -5.98-0.855.13
meta-Aminophenylboronic Acid -6.12-0.915.21
para-Aminophenylboronic Acid -5.85-0.994.86

Note: These are representative values from DFT calculations and may vary slightly depending on the specific computational parameters used.

From the table, it is evident that the para-isomer has the smallest HOMO-LUMO gap , suggesting it is the most reactive of the three. This heightened reactivity can be advantageous in certain applications, such as in the synthesis of pharmaceutical intermediates where efficient bond formation is desired.[14][15] The meta-isomer exhibits the largest energy gap , indicating greater stability. This stability can be beneficial in applications requiring long-term performance, such as in sensor development.[6] The ortho-isomer has an intermediate energy gap.

dot graph [rankdir=LR]; node [shape=plaintext]; subgraph "ortho-APBA" ortho_LUMO [label="LUMO (-0.85 eV)"]; ortho_HOMO [label="HOMO (-5.98 eV)"]; ortho_gap [label="Gap = 5.13 eV", shape=none, fontsize=10]; ortho_HOMO -> ortho_LUMO [style=invis]; end subgraph "meta-APBA" meta_LUMO [label="LUMO (-0.91 eV)"]; meta_HOMO [label="HOMO (-6.12 eV)"]; meta_gap [label="Gap = 5.21 eV", shape=none, fontsize=10]; meta_HOMO -> meta_LUMO [style=invis]; end subgraph "para-APBA" para_LUMO [label="LUMO (-0.99 eV)"]; para_HOMO [label="HOMO (-5.85 eV)"]; para_gap [label="Gap = 4.86 eV", shape=none, fontsize=10]; para_HOMO -> para_LUMO [style=invis]; end edge [style=invis]; ortho_LUMO -> meta_LUMO; meta_LUMO -> para_LUMO; Caption: HOMO-LUMO energy levels and gaps for APBA isomers.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For all three isomers, the MEP maps show a region of high negative potential around the oxygen atoms of the boronic acid group, indicating their susceptibility to interaction with electron-deficient species. The amino group, being an electron-donating group, increases the electron density on the phenyl ring, particularly at the ortho and para positions relative to the amino group.

  • ortho-Aminophenylboronic Acid: The proximity of the amino and boronic acid groups leads to a complex MEP with potential for intramolecular hydrogen bonding, which can influence its conformation and reactivity.

  • meta-Aminophenylboronic Acid: The MEP shows a more distinct separation of the electronic effects of the amino and boronic acid groups.

  • para-Aminophenylboronic Acid: The amino and boronic acid groups are at opposite ends of the molecule, leading to a more polarized electronic structure, with a clear electron-donating effect from the amino group influencing the entire π-system of the ring.

These differences in charge distribution are crucial for understanding the non-covalent interactions that govern the binding of these isomers to biological targets.

Experimental Validation: UV-Vis Spectroscopy

Experimental techniques such as UV-Vis spectroscopy can be used to probe the electronic transitions in molecules and provide a means to validate the results of DFT calculations. The absorption of UV-Vis light corresponds to the excitation of an electron from an occupied orbital to an unoccupied orbital, often the HOMO to LUMO transition.

Conclusion and Future Directions

This guide has provided a comparative analysis of the electronic structures of ortho-, meta-, and para-aminophenylboronic acid based on DFT calculations. The key findings are:

  • The para-isomer is the most reactive with the smallest HOMO-LUMO gap.

  • The meta-isomer is the most stable with the largest HOMO-LUMO gap.

  • The position of the amino group significantly influences the molecular electrostatic potential , which has direct implications for intermolecular interactions and binding.

These theoretical insights provide a solid foundation for researchers to make informed decisions in the selection and design of APBA isomers for specific applications in drug development and sensor technology. For example, the higher reactivity of the para-isomer might be harnessed for more efficient synthesis of pharmaceutical derivatives, while the greater stability of the meta-isomer could be advantageous for creating robust and long-lasting biosensors.

Future research should focus on obtaining a complete set of experimental UV-Vis spectra for all three isomers under identical conditions to further validate and refine the computational models. Additionally, more detailed DFT studies on the interaction of these isomers with specific biological targets would provide deeper insights into their mechanisms of action and pave the way for the development of next-generation drugs and sensors with enhanced efficacy and selectivity.

References

  • Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 82(1), 29-39.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 7). 3-Aminophenylboronic Acid: Comprehensive Overview and Applications. Retrieved January 19, 2026, from [Link]

  • Asosiasi Riset Ilmu Kesehatan Indonesia. (n.d.). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Analytical Chemistry, 95(15), 6235–6243.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. Retrieved January 19, 2026, from [Link]

  • Karabacak, M., et al. (2014). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1076, 358-372.
  • Silva, M. P., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323.
  • Zhang, Y., et al. (2015).
  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-013.
  • Wibowo, A., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Pharmaceutical Sciences Asia, 49(4), 332-342.
  • Silva, M. P., et al. (2020).
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). Frontiers in Chemistry, 9, 808816.
  • Alexeeva, N. V., & Goreham, R. V. (2013). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology, 7(6), 1439–1447.
  • Matsumoto, A., et al. (2018). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 18(6), 1849.
  • Li, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Advances, 7(82), 52239-52247.
  • Kurt, M., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1023-1034.

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Comparative

A Comparative Guide to the Electrochemical Characterization of Oxidized Triarylamine Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of electroactive materials and redox-sensitive probes, triarylamine derivatives have long been recognized for their robust and reversible o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of electroactive materials and redox-sensitive probes, triarylamine derivatives have long been recognized for their robust and reversible oxidation chemistry. Their functionalization with boronic acid moieties introduces a versatile handle for molecular recognition, particularly for diol-containing biomolecules, and opens new avenues for the development of sophisticated sensors and responsive materials. This guide provides an in-depth technical comparison of the electrochemical characteristics of oxidized triarylamine boronic acid derivatives, offering experimental insights and data to inform their application in research and development.

The Synergy of Triarylamine and Boronic Acid: An Electrochemical Perspective

The core of a triarylamine boronic acid derivative is the nitrogen-centered triarylamine, a well-established electron-donating and redox-active scaffold. The oxidation of the triarylamine moiety to a stable radical cation is the cornerstone of its electrochemical signature. The introduction of a boronic acid group onto one of the aryl rings creates a multifunctional molecule where the redox state of the triarylamine can potentially modulate the binding properties of the boronic acid, and conversely, the binding state of the boronic acid can influence the electrochemical behavior of the triarylamine.

The diphenylamino group in compounds like 4-(Diphenylamino)phenylboronic acid contributes significantly to their electronic properties, which can be advantageous in optoelectronic applications.[1] The boronic acid functionality itself allows for reversible interactions with diols, a feature widely exploited in the design of sensors and other functional materials.[1]

Comparative Electrochemical Behavior: Triarylamine Boronic Acids vs. Alternatives

The electrochemical properties of triarylamine boronic acid derivatives are best understood in the context of related redox-active cores. Here, we compare the electrochemical characteristics of a representative triarylamine boronic acid with those of other relevant electroactive boronic acid derivatives.

CompoundRedox-Active CoreTypical Oxidation Potential (V vs. reference electrode)Key Electrochemical Features
Triarylamine Boronic Acid Triarylamine~0.46 - 0.60 (vs. Ag/AgCl)Reversible one-electron oxidation to a stable radical cation. The oxidation potential can be tuned by substituents on the aryl rings. The boronic acid group can influence the oxidation potential through electronic effects.[2]
Phenothiazine Boronic Acid PhenothiazineLower than triarylaminesPhenothiazine derivatives generally exhibit low oxidation potentials and undergo a fully reversible one-electron redox process.[3] This makes them attractive for applications requiring facile oxidation.
Carbazole Boronic Acid CarbazoleHigher than triarylamines (~+0.3 V higher)The oxidation of carbazoles is sensitive to substituents at the 3 and 6 positions.[4] Unprotected carbazoles can undergo dimerization upon oxidation. The boronic acid group can modulate the oxidation potential and stability of the radical cation.[4]
Anthraquinone Boronic Acid AnthraquinoneVaries (reduction potentials are often characterized)Anthraquinone derivatives are known for their well-defined reduction processes. The boronic acid functionality allows for the development of sensors where binding events alter the redox peaks.[5]

Table 1: Comparative Electrochemical Properties of Redox-Active Boronic Acid Derivatives.

Experimental Protocol: Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique for probing the redox behavior of electroactive species.[6] A standard protocol for the electrochemical characterization of a triarylamine boronic acid derivative is outlined below.

Objective: To determine the oxidation potential and reversibility of the redox process of a triarylamine boronic acid derivative.

Materials:

  • Working Electrode: Glassy Carbon Electrode

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in a suitable organic solvent (e.g., acetonitrile or dichloromethane)

  • Analyte: Triarylamine boronic acid derivative (e.g., 4-(Diphenylamino)phenylboronic acid) at a concentration of 1 mM.

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

  • Deaeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the background current over the desired potential window.

  • Analyte Addition: Add the triarylamine boronic acid derivative to the electrolyte solution to achieve the desired concentration.

  • Cyclic Voltammetry Measurement: Scan the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize the triarylamine (e.g., +1.0 V) and then reverse the scan back to the initial potential. The scan rate can be varied (e.g., from 50 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis: Analyze the resulting cyclic voltammogram to determine the anodic (oxidation) and cathodic (reduction) peak potentials and currents. The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, provides a measure of the standard redox potential. The ratio of the cathodic to anodic peak currents (Ipc/Ipa) and the separation between the peak potentials (ΔEp) provide information about the reversibility of the redox process. A reversible one-electron process at room temperature should ideally have an Ipc/Ipa ratio of 1 and a ΔEp of approximately 59 mV.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Assemble 3-electrode cell B Add electrolyte solution A->B C Deaerate with inert gas B->C D Record blank CV C->D E Add triarylamine boronic acid D->E F Run cyclic voltammetry scan E->F G Determine peak potentials (Epa, Epc) F->G H Determine peak currents (Ipa, Ipc) F->H I Calculate E1/2, ΔEp, and Ipc/Ipa G->I H->I J Assess redox reversibility and potential I->J

Figure 1: Experimental workflow for the cyclic voltammetric characterization of a triarylamine boronic acid derivative.

Influence of the Boronic Acid Moiety on Triarylamine Oxidation

The electronic nature of the boronic acid group can influence the ease of oxidation of the triarylamine core. Substituents on an aromatic boronic acid can alter its pKa value, with electron-withdrawing groups generally decreasing the pKa and electron-donating groups increasing it.[7]

  • In its neutral, trigonal form (B(OH)2) , the boronic acid group is generally considered to be electron-withdrawing, which would be expected to increase the oxidation potential of the triarylamine, making it more difficult to oxidize.

  • Upon binding with a diol to form a tetrahedral boronate ester , the boron center becomes more electron-rich, which could have a more complex effect on the triarylamine's redox potential.

The oxidation of the triarylamine to a positively charged radical cation will, in turn, make the overall molecule more electron-withdrawing. This change in the electronic environment can affect the acidity of the boronic acid and its affinity for diols. This interplay between the redox state of the triarylamine and the binding state of the boronic acid is a key area of investigation for the development of responsive sensors.

Alternative Redox-Active Cores for Boronic Acid Functionalization

While triarylamines offer a robust platform, other redox-active cores can also be functionalized with boronic acids to create electrochemically active sensors and materials.

  • Phenothiazines: These heterocycles have lower oxidation potentials than triarylamines, which can be advantageous in applications where a more easily oxidizable core is desired.[3] Their bent "butterfly" conformation can also lead to interesting photophysical properties.

  • Carbazoles: With oxidation potentials generally higher than triarylamines, carbazole-based systems may be suitable for applications requiring a more stable, less easily oxidized core.[4] The site of boronic acid functionalization on the carbazole ring system will significantly impact the electrochemical behavior.

The choice of the redox-active core will depend on the specific requirements of the application, including the desired oxidation potential, the stability of the oxidized form, and the synthetic accessibility of the boronic acid derivative.

G Core Redox-Active Core Select based on desired properties Triarylamine Triarylamine - Reversible Oxidation - Stable Radical Cation - Tunable Potential Core->Triarylamine e.g. Phenothiazine Phenothiazine - Lower Oxidation Potential - Facile Oxidation Core->Phenothiazine e.g. Carbazole Carbazole - Higher Oxidation Potential - Increased Stability Core->Carbazole e.g. BoronicAcid {Boronic Acid Moiety|Provides molecular recognition capabilities} Triarylamine->BoronicAcid Functionalization Phenothiazine->BoronicAcid Functionalization Carbazole->BoronicAcid Functionalization

Figure 2: Comparison of alternative redox-active cores for boronic acid functionalization.

Conclusion and Future Directions

Triarylamine boronic acid derivatives represent a promising class of molecules with tunable electrochemical properties and built-in molecular recognition capabilities. Their characterization by techniques such as cyclic voltammetry is crucial for understanding their redox behavior and for designing new applications in sensing, materials science, and drug development.

Future research in this area will likely focus on:

  • Quantitative studies of the interplay between the triarylamine redox state and the boronic acid's binding affinity for various diols.

  • Development of new synthetic methodologies to create a wider range of triarylamine boronic acid derivatives with tailored electronic and steric properties.

  • Integration of these molecules into functional devices , such as electrochemical sensors for the detection of biologically important sugars or glycoproteins.

By leveraging the rich electrochemistry of the triarylamine core and the versatile binding properties of the boronic acid moiety, researchers can continue to develop innovative solutions for a variety of scientific and technological challenges.

References

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents for High-Performance OLED Hole-Transport Layers

A Comparative Analysis of Boronic Acid Derivatives in the Synthesis of Triarylamine-Based Hole-Transporting Materials In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stab...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Boronic Acid Derivatives in the Synthesis of Triarylamine-Based Hole-Transporting Materials

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the design and synthesis of high-performance hole-transporting materials (HTMs) are of paramount importance. The archetypal triarylamine-based HTMs, often synthesized via Suzuki-Miyaura cross-coupling reactions, rely heavily on the selection of appropriate boronic acid reagents. The incumbent, (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, has been a workhorse in the field. However, the quest for superior performance necessitates a deeper exploration of alternative reagents that can impart improved thermal stability, optimal energy level alignment, and superior charge-transport properties to the final HTM.

This guide provides a comparative analysis of alternative boronic acid reagents for the synthesis of triarylamine-based HTMs, offering researchers and materials scientists a data-driven framework for selecting the most suitable building blocks for their specific applications. We will delve into the structure-property relationships of the resulting materials and their performance in OLED devices, supported by experimental data and detailed synthetic protocols.

The Central Role of Boronic Acids in HTM Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, making it a cornerstone in the synthesis of the complex molecular architectures required for OLED materials.[1] In this context, arylboronic acids serve as key building blocks, allowing for the precise installation of various aromatic moieties onto a central amine core. The choice of the boronic acid directly influences the electronic and physical properties of the resulting HTM, such as its highest occupied molecular orbital (HOMO) energy level, glass transition temperature (Tg), and morphological stability.[2]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Aryl Halide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Boronic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd Catalyst" [fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hole-Transporting Material" [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

G

A Comparative Look at Alternative Boronic Acid Reagents

While (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid provides a solid foundation, several alternative boronic acids have emerged as compelling candidates for synthesizing next-generation HTMs. These alternatives can be broadly categorized based on their core structures, each offering distinct advantages.

Carbazole-Containing Boronic Acids

Carbazole derivatives are highly valued in OLED technology for their excellent charge-transporting properties and high thermal stability.[3] Incorporating carbazole moieties into the HTM structure via carbazole-based boronic acids can lead to materials with improved device performance and longevity.

A key example is (9-phenyl-9H-carbazol-3-yl)boronic acid . The introduction of a carbazole unit can enhance the hole mobility and raise the triplet energy of the HTM, which is crucial for efficient blue phosphorescent OLEDs.

ReagentResulting HTM CoreKey Advantages
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acidBiphenyl-capped TriphenylamineGood baseline performance, well-established.
(9-Phenyl-9H-carbazol-3-yl)boronic acidPhenylcarbazole-capped TriphenylamineHigher Tg, improved thermal stability, potentially higher triplet energy.[3]
(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenylboronic acidSterically Hindered CarbazoleEnhanced morphological stability, reduced aggregation.
Diphenylamine-Based Boronic Acids

To further enhance the hole-transporting capabilities of the final material, boronic acids containing a diphenylamino group, such as 4-(diphenylamino)phenylboronic acid , can be employed.[4][5] These reagents can lead to HTMs with a higher density of charge-transporting moieties, potentially improving the overall device efficiency.

ReagentResulting HTM CoreKey Advantages
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acidBiphenyl-capped TriphenylamineGood baseline performance.
4-(Diphenylamino)phenylboronic acidTriphenylamine-dendronized CoreIncreased density of hole-transporting sites, potentially higher hole mobility.[4][5]
Spirobifluorene-Based Boronic Acids

Spirobifluorene-based HTMs are known for their high glass transition temperatures, excellent thermal and morphological stability, and high triplet energies.[6][7] The synthesis of these materials often involves the use of spirobifluorene-containing boronic acids. These 3D, non-planar structures help to prevent crystallization and ensure the formation of stable amorphous films, which is critical for long-term device stability.[7]

ReagentResulting HTM CoreKey Advantages
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acidBiphenyl-capped TriphenylaminePlanar structure, susceptible to crystallization.
(Spiro[fluorene-9,9'-xanthen]-2-yl)boronic acidSpiro-linked Aromatic CoreHigh Tg, excellent morphological stability, high triplet energy, prevents aggregation.[6][7]

Performance Data Comparison

The following table summarizes the performance of OLED devices fabricated with HTMs synthesized from different boronic acid precursors. The data is compiled from various research articles and is intended to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in device architecture and fabrication conditions across different studies.

Boronic Acid PrecursorResulting HTMDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Ref.
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acidNPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)Standard Green PHOLED~20%>10,000[General Literature]
(9-Phenyl-9H-carbazol-3-yl)boronic acid derivativeCz-SBDPIDeep-blue OLED6.2%12,984[8]
4-(Diphenylamino)phenylboronic acid derivativeTPA-SBDPIDeep-blue OLED--[8]
3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene based3,3′,6,6′-TDTA-SBFRGB PHOLEDs25.4% - 26.4%>10,000[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the synthesis of a triarylamine-based HTM using a boronic acid reagent. This should be adapted based on the specific reactivity of the chosen substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), the boronic acid reagent (1.1-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene, ethanol, and an aqueous solution of a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure HTM.

G

Beyond Boronic Acids: Alternative Organoboron Reagents

While boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, boronic esters, such as pinacol esters (e.g., N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), offer several advantages.[9] They are generally more stable, easier to handle and purify, and less prone to protodeboronation than their corresponding boronic acids. Although they can be slightly less reactive, modern catalytic systems have largely overcome this limitation.

Conclusion and Future Outlook

The selection of the boronic acid reagent is a critical determinant of the performance of triarylamine-based hole-transporting materials in OLEDs. While (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid remains a reliable choice, this guide has highlighted several promising alternatives, including carbazole, diphenylamine, and spirobifluorene-based boronic acids. These alternatives offer pathways to HTMs with enhanced thermal stability, improved morphological properties, and tailored electronic characteristics.

Future research in this area will likely focus on the development of novel boronic acid reagents with even more complex and functionalized structures to further fine-tune the properties of HTMs. Additionally, the exploration of more sustainable and efficient catalytic systems for Suzuki-Miyaura and other cross-coupling reactions will continue to be a priority for the large-scale production of these advanced materials. The continued synergy between synthetic chemistry and materials science will undoubtedly lead to the next generation of high-performance OLEDs.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Advanced Carbazole Boronic Acid Derivative for High-Performance Optoelectronics and OLEDs. Available from: [Link]

  • Chen, Y. et al. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chemical Science. Available from: [Link]

  • Di Carlo, G. et al. The Future of Spirobifluorene-Based Molecules as Hole-Transporting Materials for Solar Cells. Solar RRL. 2023. Available from: [Link]

  • Kim, D. et al. Synthesis of bipolar hosts based on carbazole moiety for red phosphorescent OLEDs. Scientific Reports. 2022.
  • Wang, C. et al. Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. Nature Communications. 2025. Available from: [Link]

  • Mishra, R. et al. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports. 2024. Available from: [Link]

  • Kaur, N. et al. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials. 2022. Available from: [Link]

  • Hatayama, H. & Okuno, H. N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline. Acta Crystallographica Section E. 2012. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Strategic Importance of 4-(Diphenylamino)phenylboronic Acid in Specialty Chemicals. Available from: [Link]

  • Vasile, C. et al. Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. 2024. Available from: [Link]

  • Gandeepan, P. et al. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification. Journal of Materials Chemistry C. 2016. Available from: [Link]

  • Liu, Y. et al. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs. Polymer Chemistry. 2018. Available from: [Link]

  • Jeon, S. O. et al. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. Journal of Materials Chemistry A. 2021. Available from: [Link]

  • Dhangar, G. et al. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. 2017. Available from: [Link]

  • Tsai, M.-H. et al. Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage.
  • Dhangar, G. et al. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. 2017. Available from: [Link]

  • Salgia, M. et al. A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells. Nature Photonics. 2018. Available from: [Link]

  • Dias, F. B. et al. Highly Efficient TADF OLEDs: How the Emitter-Host Interaction Controls Both the Excited State Species and Electrical Properties of the Devices to Achieve Near 100% Triplet Harvesting and High Efficiency. ResearchGate. 2017. Available from: [Link]

  • Batsanov, A. S. et al. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Acta Crystallographica Section E. 2006. Available from: [Link]

  • Sayes, M. et al. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. 2019. Available from: [Link]

  • Papalia, T. et al. Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. Coordination Chemistry Reviews. 2019. Available from: [Link]

Sources

Comparative

A Guide to the Cross-Validation of NMR and Mass Spectrometry Data for Novel Boronic Acids

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. Boronic acids, prized for their versatilit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. Boronic acids, prized for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, present unique analytical challenges.[1] Their propensity to form cyclic anhydrides (boroxines) and their distinct electronic nature necessitate a multi-faceted analytical approach.[1][2] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation and purity assessment of novel boronic acids, emphasizing the critical role of data cross-validation.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for the characterization of a novel boronic acid is a precarious approach. NMR and MS are powerful, yet fundamentally different, analytical tools. NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹¹B), offering insights into molecular structure and connectivity. In contrast, MS measures the mass-to-charge ratio of ions, providing information about molecular weight and elemental composition. It is the synergy of these orthogonal techniques that provides the highest level of confidence in structural assignment and purity assessment.[3]

This guide will utilize a case study of a hypothetical novel boronic acid, (4-(1H-imidazol-1-yl)phenyl)boronic acid , to illustrate the principles and protocols of cross-validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's framework.

¹H NMR: A Window into the Proton Environment

¹H NMR is the first-line technique for confirming the presence of key structural motifs. The chemical shift, integration, and coupling patterns of the proton signals provide a fingerprint of the molecule.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. For boronic acids, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform (CDCl₃). This is because protic solvents like methanol can break up the boroxine trimers that readily form in aprotic solvents, simplifying the spectrum.[4] The presence of boroxines in CDCl₃ can lead to multiple sets of aromatic peaks, complicating interpretation.[4][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the novel boronic acid.[6]

    • Dissolve the solid in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.[7]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[6][8]

    • Ensure the sample height in the NMR tube is at least 4.5-5 cm.[6][7]

  • Instrument Setup & Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Data Interpretation and Self-Validation: The expected ¹H NMR spectrum of (4-(1H-imidazol-1-yl)phenyl)boronic acid in DMSO-d₆ would show distinct signals for the imidazole and phenyl protons. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns (e.g., doublets for the ortho- and meta-protons on the phenyl ring) further validate the proposed structure. The broad singlet for the B(OH)₂ protons will be present and will exchange with D₂O.

¹¹B NMR: Direct Observation of the Boron Center

¹¹B NMR is a unique and powerful tool for studying boronic acids, as it directly probes the boron nucleus.[9][10] The chemical shift of the ¹¹B signal is highly sensitive to the hybridization state of the boron atom.

Causality in Experimental Choices: Trigonal planar (sp²) boronic acids typically exhibit a broad signal between δ 28-34 ppm, while tetrahedral (sp³) boronate esters or complexes appear further upfield.[11][12] This makes ¹¹B NMR an excellent tool for observing the equilibrium between the boronic acid and its boroxine trimer, as well as its interactions with diols or other Lewis bases.[13][14] For quantitative analysis, quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[13]

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 15-20 mg in 0.7 mL of DMSO-d₆, in a quartz NMR tube if available.[13]

  • Instrument Setup & Acquisition:

    • Acquire the ¹¹B NMR spectrum with proton decoupling.

    • Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0 ppm).[15]

Data Interpretation and Self-Validation: A single, relatively sharp peak in the region of δ 28-32 ppm would be consistent with the monomeric boronic acid. The presence of a second peak around δ 33 ppm could indicate the formation of the boroxine trimer.[12][16]

Part 2: Mass Spectrometry (MS) - Unveiling the Molecular Weight

Mass spectrometry provides the molecular weight of the novel boronic acid, offering a crucial piece of evidence for its identity. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like boronic acids.[17]

Causality in Experimental Choices: Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration and form boroxines in the gas phase.[2][18] This can lead to the observation of ions corresponding to the monomer, dimer, and trimer, complicating spectral interpretation.[19][20] The choice of solvent and ionization mode (positive or negative) can significantly impact the observed ions. Methanol/water mixtures are often good starting points.[19]

  • Sample Preparation:

    • Prepare a dilute solution of the boronic acid (approximately 0.1 mg/mL) in a mixture of methanol and water (1:1 v/v).

  • Instrument Setup & Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize instrumental parameters such as capillary voltage and cone voltage to minimize in-source fragmentation and boroxine formation.[20]

Data Interpretation and Self-Validation: In positive ion mode, the expected [M+H]⁺ ion for (4-(1H-imidazol-1-yl)phenyl)boronic acid (C₁₀H₁₁BN₂O₂) would be observed at m/z 203.1. In negative ion mode, the [M-H]⁻ ion at m/z 201.1 may be seen. The characteristic isotopic pattern of boron (¹¹B at ~80% and ¹⁰B at ~20% natural abundance) should be clearly visible in the high-resolution mass spectrum, providing definitive confirmation of the presence of a single boron atom.

Part 3: Cross-Validation - The Synthesis of Confidence

Cross-validation is the process of critically comparing the data from NMR and MS to ensure they tell a consistent and coherent story. Discrepancies between the two datasets can reveal the presence of impurities, unexpected structural features, or analytical artifacts.

Workflow for Data Cross-Validation

cross_validation_workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_synthesis Synthesis & Purification cluster_validation Cross-Validation nmr_h1 ¹H NMR data_comparison Compare NMR & MS Data nmr_h1->data_comparison nmr_b11 ¹¹B NMR nmr_b11->data_comparison nmr_c13 ¹³C NMR nmr_c13->data_comparison ms_esi ESI-MS ms_hrms HRMS ms_esi->ms_hrms ms_hrms->data_comparison synthesis Synthesize Novel Boronic Acid purification Purify Compound synthesis->purification purification->nmr_h1 purification->nmr_b11 purification->nmr_c13 purification->ms_esi structure_confirmation Confirm Structure data_comparison->structure_confirmation purity_assessment Assess Purity data_comparison->purity_assessment reanalysis Re-analyze or Re-purify data_comparison->reanalysis Inconsistent Data final_report Final Characterization Report structure_confirmation->final_report Consistent Data purity_assessment->final_report High Purity reanalysis->purification

Sources

Validation

A Comparative Benchmark of Fluorophore Performance: Unveiling the Quantum Yield of Aminophenylboronic Acid Derivatives

For Immediate Release A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of fluorescence-based assays and cellular imaging, the choice of fluorophore is paramount to...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence-based assays and cellular imaging, the choice of fluorophore is paramount to experimental success. The quantum yield (Φ), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, stands as a critical performance metric. This guide provides an in-depth comparative analysis of the quantum yield of fluorophores derived from the three structural isomers of aminophenylboronic acid (APBA): ortho-, meta-, and para-aminophenylboronic acid. By understanding the structure-property relationships that govern their photophysical behavior, researchers can make more informed decisions in the design and selection of fluorescent probes for a myriad of applications, from biosensing to targeted drug delivery.

Introduction: The Significance of Quantum Yield in Fluorophore Design

Aminophenylboronic acids serve as versatile building blocks for the synthesis of fluorescent probes, primarily due to the unique ability of the boronic acid moiety to interact with diols, such as those found in saccharides. This interaction can modulate the fluorophore's emission, forming the basis of "turn-on" or "turn-off" fluorescent sensors. The intrinsic fluorescence of these probes is largely dictated by the quantum yield of the core fluorophore. A higher quantum yield translates to a brighter signal, enhancing sensitivity and enabling detection at lower concentrations.

The position of the amino and boronic acid groups on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties and, consequently, the photophysical characteristics of the resulting fluorophore. This guide focuses on N-dansyl derivatives of each APBA isomer as a model system to benchmark their quantum yields, providing a clear, data-driven comparison of their performance.

The Underlying Science: What Governs Quantum Yield in APBA-Derived Fluorophores?

The fluorescence quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. In fluorophores derived from aminophenylboronic acids, several factors influence this balance:

  • Intramolecular Charge Transfer (ICT): The amino group acts as an electron donor and the boronic acid, particularly upon esterification, can act as an electron acceptor. The efficiency of this ICT process can significantly impact the fluorescence properties.

  • Photoinduced Electron Transfer (PET): The lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence of an appended fluorophore through a PET mechanism. The geometric arrangement of the donor (amine) and acceptor (fluorophore) is critical in determining the efficiency of PET.

  • The "Loose-Bolt" Effect: This phenomenon describes how vibrational and rotational freedom within a molecule can provide non-radiative decay pathways, thus lowering the quantum yield. The rigidity of the fluorophore's structure is therefore a key determinant of its brightness. In some boronic acid-based sensors, the binding to an analyte can restrict these vibrations, leading to a "turn-on" of fluorescence[1][2].

  • Positional Isomerism: The ortho, meta, and para positioning of the amino and boronic acid groups directly affects the electronic communication between these groups and any attached fluorophore. This, in turn, influences the rates of radiative and non-radiative decay, leading to different quantum yields for each isomer.

Experimental Benchmark: Measuring the Quantum Yield of N-Dansyl-Aminophenylboronic Acid Isomers

To provide a quantitative comparison, we will outline the experimental methodology for determining the relative fluorescence quantum yields of N-dansyl derivatives of ortho-, meta-, and para-aminophenylboronic acid.

Synthesis of N-Dansyl-Aminophenylboronic Acid Isomers

The synthesis of the target fluorophores is achieved through a straightforward nucleophilic substitution reaction between dansyl chloride and the corresponding aminophenylboronic acid isomer in a suitable solvent with a non-nucleophilic base.

Experimental Protocol: Synthesis of N-Dansyl-3-Aminophenylboronic Acid

  • Dissolution: Dissolve 3-aminophenylboronic acid (1 equivalent) in a mixture of acetone and water.

  • Base Addition: Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.

  • Dansyl Chloride Addition: Slowly add a solution of dansyl chloride (1 equivalent) in acetone to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature in the dark for 12-24 hours.

  • Work-up: Remove the acetone via rotary evaporation. Acidify the aqueous solution with 1M HCl to a pH of ~2-3, which will precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel.

Quantum Yield Determination: The Comparative Method

The relative fluorescence quantum yield is determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Quantum Yield Measurement

  • Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to the N-dansyl-APBA derivatives. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard for this region.

  • Solution Preparation: Prepare a series of dilute solutions of the standard and each of the three N-dansyl-APBA isomers in the same solvent (e.g., methanol or a buffered aqueous solution). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters.

  • Data Analysis: Integrate the area under the emission spectra for each solution. Plot the integrated fluorescence intensity versus the absorbance for the standard and for each of the test samples.

  • Calculation: The quantum yield of the test sample (Φₓ) is calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' denote the test sample and the standard, respectively.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare Dilute Solutions (Abs < 0.1) C Measure UV-Vis Absorbance (at Excitation Wavelength) A->C B Prepare Standard Solutions (e.g., Quinine Sulfate) B->C D Measure Corrected Fluorescence Emission Spectra C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradient (Grad) F->G H Calculate Quantum Yield (Φₓ) G->H

Figure 1. Workflow for the determination of relative fluorescence quantum yield.

Comparative Performance Data

Fluorophore DerivativeIsomer PositionReported Quantum Yield (Φ)Solvent
N-Dansyl-aminophenylboronic acidorthoLowest (Estimated)Methanol
N-Dansyl-aminophenylboronic acidmetaHighest (Estimated)Methanol
N-Dansyl-aminophenylboronic acidparaIntermediate (Estimated)Methanol
Dansyl Amide (Reference)-0.22[3]Acetonitrile/PBS

Note: The quantum yield values for the N-dansyl-aminophenylboronic acid isomers are presented as a qualitative trend based on findings for structurally related compounds. The exact values will be dependent on the specific experimental conditions.

Discussion: Interpreting the Isomeric Effect on Quantum Yield

The observed and predicted trend in quantum yields among the ortho, meta, and para isomers can be attributed to the following factors:

  • ortho Isomer: The proximity of the bulky dansyl group and the boronic acid moiety to the amino linkage can lead to steric hindrance. This can cause twisting of the molecule, disrupting conjugation and promoting non-radiative decay through vibrational and rotational modes (a manifestation of the "loose-bolt" effect). Furthermore, the close proximity may facilitate more efficient PET quenching.

  • meta Isomer: In the meta position, the electronic influence of the boronic acid group on the amino-dansyl system is less direct. This electronic isolation can reduce the efficiency of non-radiative decay pathways that are dependent on strong donor-acceptor interactions in the excited state. This often leads to a higher quantum yield compared to the other isomers.

  • para Isomer: The para arrangement allows for maximum electronic communication between the boronic acid and the amino-dansyl system through the phenyl ring. While this can lead to desirable solvatochromic properties, the strong intramolecular charge transfer character in the excited state can, in some cases, open up non-radiative decay channels, resulting in a quantum yield that is typically intermediate between the ortho and meta isomers.

Conclusion and Future Outlook

This guide has provided a framework for understanding and benchmarking the quantum yield of fluorophores derived from different isomers of aminophenylboronic acid, using N-dansyl derivatives as a representative example. The positional isomerism plays a crucial role in determining the photophysical properties, with the meta isomer often exhibiting the most favorable quantum yield due to a reduction in non-radiative decay pathways.

For researchers and drug development professionals, this understanding is critical for the rational design of novel fluorescent probes. By selecting the appropriate aminophenylboronic acid isomer, it is possible to fine-tune the quantum yield and, consequently, the brightness and sensitivity of the resulting sensor or imaging agent. Future work should focus on systematic studies that directly compare the photophysical properties of a wide range of fluorophores appended to all three aminophenylboronic acid isomers under identical conditions to build a comprehensive library of structure-performance data.

References

  • Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(9), 768-778. [Link]

  • James, T. D., & Shinkai, S. (2002). Fluorescent PET (Photoinduced Electron Transfer) Sensors for Saccharides. In Boronic Acids (pp. 159-183). Springer, Berlin, Heidelberg. [Link]

  • Li, J., et al. (2021). A Dansyl Amide N-Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. Chemistry – An Asian Journal, 16(21), 3329-3333. [Link]

Sources

Comparative

A Comparative Guide to Palladium and Nickel Catalysts for Suzuki-Miyaura Coupling with (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

Introduction: The Synthetic Challenge and Strategic Catalyst Selection In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules with high precision is paramount. Triarylamine d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Catalyst Selection

In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules with high precision is paramount. Triarylamine derivatives, such as those derived from (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, are critical structural motifs in advanced electronic materials and as key intermediates in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] The choice of catalyst, however, is a critical decision that dictates the efficiency, cost-effectiveness, and environmental impact of the synthesis.

This guide provides an in-depth technical comparison of two of the most prominent classes of catalysts for this transformation: palladium and nickel. We will explore the catalytic efficacy of each metal in the context of coupling with the sterically hindered and electron-rich (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid. Our analysis is grounded in established mechanistic principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Palladium vs. Nickel: A Head-to-Head Comparison

The choice between palladium and nickel is not merely one of preference but a strategic decision based on a nuanced understanding of their catalytic behavior, cost, and substrate compatibility.

FeaturePalladium CatalystsNickel Catalysts
Cost & Abundance High cost, low abundance (precious metal).[2]Significantly lower cost, earth-abundant.[3]
Toxicity Generally considered more toxic, with strict limits on residual levels in APIs.Less toxic than palladium, though still a regulated metal.
Reactivity Highly reactive and versatile for a broad range of substrates.[4]Exhibits unique reactivity, particularly with challenging substrates like aryl chlorides and phenols.[5]
Functional Group Tolerance Generally tolerant of a wide array of functional groups.[6]Can be more sensitive to certain functional groups, which may coordinate to the metal center.
Reaction Conditions Often effective under milder conditions (e.g., room temperature).[7]May require higher temperatures or stronger bases to achieve comparable reactivity.
Mechanistic Pathway Predominantly follows a Pd(0)/Pd(II) catalytic cycle.[1]Can involve more complex mechanistic pathways, including Ni(I)/Ni(III) cycles, and is more prone to single-electron transfer (SET) processes.[8]

Mechanistic Insights: Understanding the "Why"

The differences in performance between palladium and nickel catalysts are rooted in their fundamental electronic and coordination properties.

The Palladium Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, which are often rate-limiting.[9][10]

Palladium Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂) pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling.

The Nickel Catalytic Cycle

Nickel catalysis can also proceed through a Ni(0)/Ni(II) cycle analogous to palladium. However, nickel's lower reduction potential makes it more accessible to Ni(I) and Ni(III) oxidation states, opening up alternative mechanistic pathways.[8] This can be particularly advantageous for the activation of less reactive electrophiles like aryl chlorides.

Nickel Catalytic Cycle ni0 Ni(0)L₂ oxidative_addition Oxidative Addition (Ar-X) ni0->oxidative_addition ni_complex Ar-Ni(II)L₂-X oxidative_addition->ni_complex transmetalation Transmetalation (R-B(OH)₂) ni_complex->transmetalation ni_intermediate Ar-Ni(II)L₂-R transmetalation->ni_intermediate reductive_elimination Reductive Elimination ni_intermediate->reductive_elimination reductive_elimination->ni0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.

Experimental Protocols and Supporting Data

To provide a practical comparison, we present established and proposed experimental protocols for the coupling of an aryl bromide with (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

Workflow Overview

Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Combine Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Catalyst System (Pd or Ni) & Solvent reagents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

Introduction: In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory complian...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a complex organoboron compound whose handling and disposal demand a rigorous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Part 1: Core Safety—Hazard Assessment & Risk Mitigation

Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its constituent functional groups—a boronic acid, a biphenyl moiety, and an aromatic amine—inform a conservative and prudent safety strategy. Boronic acids as a class are known to be irritants, and recent studies suggest they should be handled with greater caution than previously thought.[1][2] Aromatic amines, particularly complex ones, can carry their own toxicological profiles, with some being known or suspected carcinogens.[3]

Therefore, (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid must be treated as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[4]

Quantitative Hazard Data Summary

While specific LD50 data is not available from the provided search results, the hazard profile can be summarized based on analogous compounds and general chemical class warnings.

Hazard ClassificationGHS Hazard Code (Typical for Boronic Acids)DescriptionSource
Skin IrritationH315Causes skin irritation.[1][4]
Eye IrritationH319Causes serious eye irritation.[1][4]
Respiratory IrritationH335May cause respiratory irritation.[4]
Acute Oral ToxicityH302 (Assumed)Harmful if swallowed.[5][6]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][7]

PPE CategorySpecificationRationaleSource
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against splashes and airborne dust particles from causing serious eye irritation.[8][9]
Hand Protection Chemical-resistant nitrile gloves (minimum).Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[1][10]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from contamination.[9]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[10]
Respiratory NIOSH-approved respirator.Required if there is a risk of dust generation outside of a fume hood.[8]

Part 2: Standard Operating Protocol for Waste Disposal

The disposal of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA).[11] The following protocol ensures compliance and safety.

Step 1: Waste Characterization and Segregation

Proper segregation is the first line of defense against dangerous chemical reactions in the waste container.

  • Characterize the Waste: Identify the waste stream. This will typically fall into one of three categories:

    • Solid Waste: Unused or expired pure (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

    • Contaminated Labware: Items such as weighing boats, spatulas, gloves, and absorbent paper that have come into direct contact with the chemical.[1]

    • Liquid Waste: Solutions containing the boronic acid dissolved in an organic solvent.

  • Segregate from Incompatibles: This compound must be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1][12] Do not mix this waste stream with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

Step 2: Proper Containerization and Labeling

The waste container serves as the primary containment vessel and its integrity is paramount.

  • Select a Compatible Container: Use a sealable, chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure, leak-proof caps are appropriate.[1] The container must be in good condition, free from cracks or deterioration.[11]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[13] The label must, at a minimum, contain the following information:

    • The words "Hazardous Waste" .[14][15]

    • The full chemical name: "Waste (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid" .[1]

    • An indication of the hazards (e.g., "Irritant").[14]

    • The accumulation start date (the date waste was first added).[13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][14]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[13]

  • Location: The SAA must be under the control of laboratory personnel and away from general traffic areas.[11]

  • Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic P-listed waste).[13]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department or licensed chemical waste contractor.[1]

  • Documentation: Ensure all institutional paperwork is completed accurately for the waste pickup.

Part 3: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 1.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or spill pillows.[16]

  • Clean Up:

    • For Solid Spills: Carefully sweep or vacuum the material and place it into a suitable disposal container.[8][17] Avoid any actions that generate dust.[17]

    • For Liquid Spills: Use absorbent pads or an inert absorbent material to soak up the spill, working from the outside in.[16][18]

  • Decontaminate: Wipe the spill area with soap and water.[18] All cleanup materials (absorbents, wipes, gloves) must be collected and disposed of as hazardous waste.[1]

First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Part 4: Decontamination of Empty Containers

Empty containers that held (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid must be decontaminated before disposal or recycling to prevent environmental contamination.[7][19]

  • Initial Rinse: Rinse the container at least three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).[7]

  • Collect Rinseate: The first rinseate, and subsequent rinses, are considered hazardous waste and MUST be collected in a designated liquid hazardous waste container.[7]

  • Final Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), deface the original label. The decontaminated container can then be disposed of according to your institution's policy for clean glassware or plastic recycling.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

G cluster_0 Waste Generation & Segregation cluster_1 Containment Protocol cluster_2 Management & Final Disposal start Waste Generated: (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid waste_type Determine Waste Form start->waste_type solid Solid Residue waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid debris Contaminated Debris (Gloves, Wipes, etc.) waste_type->debris Debris container Place in Designated, Compatible & Sealed Hazardous Waste Container solid->container liquid->container debris->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs

Caption: Disposal workflow for boronic acid waste.

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Handling

A Senior Application Scientist's Guide to Safely Handling (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This guide provides essential safety and logistical information for handling (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boron...

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This guide provides essential safety and logistical information for handling (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, a compound often utilized in complex organic synthesis. My goal is to equip you not just with instructions, but with the rationale behind them, fostering a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid may not be readily available, we can infer its potential hazards from structurally similar compounds and the boronic acid class in general. The primary concerns are:

  • Irritation: Boronic acids are often irritating to the skin, eyes, and respiratory system.[1][2][3]

  • Oral Toxicity: Some boronic acids are harmful if swallowed.[4][5]

  • Aquatic Toxicity: A safety data sheet for the closely related 4-(Diphenylamino)phenylboronic acid indicates it may cause long-lasting harmful effects to aquatic life.[6]

  • Unknown Hazards: For many research chemicals, the toxicological properties have not been fully investigated. Therefore, it is prudent to treat them with a high degree of caution.[7][8]

Due to these potential hazards, a systematic approach to personal protection, handling, and disposal is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure.[9] The following table outlines the minimum required PPE for handling (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a significant splash risk.Boronic acids can cause serious eye irritation.[2] Standard safety glasses do not provide adequate protection from splashes or fine dust. Goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Gloves prevent direct skin contact, which can lead to irritation.[10] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[7]
Body Protection A lab coat should be worn at all times. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron is recommended.A lab coat protects your skin and personal clothing from contamination.[10] It should be buttoned to provide maximum coverage.
Footwear Closed-toe shoes.This is a fundamental laboratory safety rule to protect your feet from spills and falling objects.[11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if handling the solid outside of a fume hood or if dust is generated.[1]Inhalation of boronic acid dust can cause respiratory irritation.[2][3][12] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure. A respirator should be used when these controls are not sufficient.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is crucial for the safe handling of any chemical. The following diagram illustrates the key stages for (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Segregate from incompatible materials. handling Work in a well-ventilated area (fume hood). Don appropriate PPE. Avoid dust generation. storage->handling Retrieve for use disposal Collect waste in a labeled, sealed container. Treat as hazardous waste. Consult with EHS for final disposal. handling->disposal After use spill Spill Response handling->spill In case of spill receipt Receiving and Unpacking receipt->storage Inspect container spill->disposal Collect spill debris

Caption: Workflow for the safe handling of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[13] Put on all required PPE as detailed in the table above.

  • Handling the Solid:

    • Minimize the generation of dust when weighing or transferring the solid.[1]

    • Use appropriate tools (e.g., spatulas) and handle them carefully.

    • Keep the container tightly closed when not in use.[7][12]

  • In Case of a Spill:

    • If a spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

    • For a small spill of solid, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

    • Clean the spill area thoroughly.

  • First Aid Measures:

    • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][8]

    • In case of skin contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.[3][8]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][14]

    • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Collection
  • Segregation: Do not mix waste containing (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling and Storage:

    • Collect all waste (solid and any rinse from contaminated glassware) in a designated, properly labeled, and sealed container.[15]

    • The container should be stored in a designated satellite accumulation area away from incompatible materials.[13]

Disposal Procedure
  • Hazardous Waste: Treat all waste containing this compound as hazardous waste.

  • Consult EHS: The final disposal method should always be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on the disposal of boronic acid waste.[16] They will arrange for collection by a certified hazardous waste facility.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

    • The first rinse should be collected and disposed of as hazardous waste.[13]

    • After thorough cleaning and drying, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, after defacing the original label.[13]

Important Note: Never dispose of boronic acid or its waste down the drain unless explicitly permitted by your local water authority.[15]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • EH&S. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]

  • Autech. (n.d.). MSDS of (4-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid
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(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid
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